Product packaging for 3,5-Dimethoxy-4'-iodobenzophenone(Cat. No.:CAS No. 951892-20-9)

3,5-Dimethoxy-4'-iodobenzophenone

Cat. No.: B1359022
CAS No.: 951892-20-9
M. Wt: 368.17 g/mol
InChI Key: VPIWYDYRVNXWOL-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4'-iodobenzophenone ( 951892-13-0) is a synthetic organic compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol. This benzophenone derivative is characterized by its distinct methoxy and iodine substituents, which make it a valuable intermediate in various scientific research fields. As a building block in organic synthesis, its iodine atom is particularly reactive, allowing it to participate in key cross-coupling reactions, such as Suzuki or Heck couplings, to construct more complex biaryl structures. The methoxy groups also contribute to its electronic properties, influencing its reactivity and interaction with other molecules. While the specific biological activities and mechanisms of action for this precise compound are not well-documented in the current scientific literature, structurally similar iodinated and methoxylated benzophenones are frequently utilized in the development of novel chemical entities for material science, medicinal chemistry, and as probes in biochemical assays. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its unique structure to explore new synthetic pathways and develop compounds with specialized properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13IO3 B1359022 3,5-Dimethoxy-4'-iodobenzophenone CAS No. 951892-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-3-5-12(16)6-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIWYDYRVNXWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258088
Record name (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone
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Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-20-9
Record name (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID601258088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethoxy-4'-iodobenzophenone, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route detailed is the Friedel-Crafts acylation, a robust and well-established method for the formation of aryl ketones. This document outlines the reaction, provides a detailed experimental protocol, and includes a summary of key data.

Core Synthesis: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 4-iodobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). The reaction proceeds via the formation of an acylium ion from 4-iodobenzoyl chloride and the Lewis acid, which then attacks the electron-rich 1,3-dimethoxybenzene ring to form the desired benzophenone.

Reaction Scheme:

Synthesis_of_3_5_Dimethoxy_4_iodobenzophenone cluster_reactants Reactants 1_3_dimethoxybenzene 1,3-Dimethoxybenzene 4_iodobenzoyl_chloride 4-Iodobenzoyl Chloride Acylium_Ion Acylium_Ion 4_iodobenzoyl_chloride->Acylium_Ion + AlCl₃ Product Product Acylium_Ion->Product + 1,3-Dimethoxybenzene - HCl - AlCl₃ AlCl3 AlCl3 AlCl3->Acylium_Ion

Figure 1: Synthetic pathway for this compound via Friedel-Crafts acylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
1,3-DimethoxybenzeneC₈H₁₀O₂138.16151-10-0Liquid
4-Iodobenzoyl chlorideC₇H₄ClIO266.461591-30-6Solid
Aluminum Chloride (Anhydrous)AlCl₃133.347446-70-0Solid
This compound C₁₅H₁₃IO₃ 368.17 951892-20-9 Solid

Experimental Protocol

This protocol is a standard procedure for the Friedel-Crafts acylation of 1,3-dimethoxybenzene.

Materials and Equipment:
  • 1,3-Dimethoxybenzene

  • 4-Iodobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension in an ice bath to 0°C.

  • Addition of Acyl Chloride: Dissolve 4-iodobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension via an addition funnel over 15-20 minutes, maintaining the temperature at 0°C.

  • Addition of 1,3-Dimethoxybenzene: To the resulting mixture, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes. Ensure the temperature remains between 0-5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl. Stir vigorously until the ice has melted and the layers have separated.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

Workflow Diagram:

Experimental_Workflow Start Start Setup Reaction Setup: AlCl₃ in DCM at 0°C Start->Setup Add_Acyl_Chloride Add 4-Iodobenzoyl Chloride Solution Setup->Add_Acyl_Chloride Add_Dimethoxybenzene Add 1,3-Dimethoxybenzene Solution Add_Acyl_Chloride->Add_Dimethoxybenzene React Stir at Room Temperature (2-4 hours) Add_Dimethoxybenzene->React Quench Quench with Ice and 2M HCl React->Quench Workup Aqueous Work-up: Wash with HCl, H₂O, NaHCO₃, Brine Quench->Workup Dry Dry with MgSO₄ and Concentrate Workup->Dry Purify Purify by Recrystallization Dry->Purify End Pure Product Purify->End

Figure 2: A step-by-step workflow for the synthesis and purification of the target compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons of both rings and the methoxy groups. The protons on the 3,5-dimethoxyphenyl ring will appear as distinct signals, and the protons on the 4-iodophenyl ring will show a typical AA'BB' splitting pattern.

    • ¹³C NMR will display signals for the carbonyl carbon, the carbons bearing the methoxy groups, the carbon bearing the iodine atom, and the other aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (368.17 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration.

  • Melting Point: A sharp melting point should be observed for the purified crystalline solid.

This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these procedures.

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers a detailed overview of the predicted physicochemical properties of 3,5-Dimethoxy-4'-iodobenzophenone. It is designed for researchers, scientists, and professionals in drug development, providing a foundational understanding of this novel compound. The guide includes tabulated data for analogous compounds, detailed experimental protocols for its potential synthesis and characterization, and visualizations to illustrate key processes.

Chemical Structure and Properties

This compound is a diarylketone featuring a 3,5-dimethoxyphenyl group and a 4-iodophenyl group linked by a carbonyl bridge. Its chemical structure is depicted below:

Chemical structure of this compound

The physicochemical properties of this molecule can be inferred from data available for its constituent parts and similar benzophenone derivatives.

Table 1: Physicochemical Properties of Structurally Related Compounds

Property3',5'-Dimethoxy-4'-hydroxyacetophenone4-Iodobenzoyl ChlorideBenzophenone
Molecular Formula C₁₀H₁₂O₄C₇H₄ClIOC₁₃H₁₀O
Molecular Weight 196.20 g/mol 266.46 g/mol [1]242.27 g/mol
Melting Point 124-127 °C63-65 °C[1][2]48.5 °C
Boiling Point Not available120-121 °C at 1 mmHg[1][2]305.4 °C
Appearance SolidSolid[1][2]White solid
Solubility Soluble in ChloroformNot specifiedSoluble in organic solvents

Based on these related compounds, this compound is expected to be a solid at room temperature with a relatively high melting point and good solubility in common organic solvents.

Predicted Spectroscopic Data

The spectroscopic profile of this compound can be predicted by analyzing the characteristic signals of its functional groups and aromatic systems.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks and Signals
¹H NMR - Aromatic protons of the 4-iodophenyl ring appearing as two doublets (AA'BB' system). - Aromatic protons of the 3,5-dimethoxyphenyl ring appearing as a doublet and a triplet. - A singlet for the methoxy group protons around 3.8 ppm.
¹³C NMR - Carbonyl carbon signal between 190-200 ppm. - Signals for the aromatic carbons, with the carbon attached to the iodine atom showing a characteristic shift. - Methoxy carbon signal around 55-60 ppm.
IR Spectroscopy - A strong C=O stretching vibration for the ketone group around 1650-1670 cm⁻¹. - C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. - C-O stretching for the methoxy groups. - C-I stretching vibration at lower frequencies.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of C₁₅H₁₃IO₃. - Characteristic fragmentation patterns including the loss of iodine, methoxy groups, and cleavage at the carbonyl group.

Experimental Protocols

The synthesis and characterization of this compound would likely follow established organic chemistry methodologies.

3.1. Synthesis via Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,3-dimethoxybenzene in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

  • Acylating Agent Addition: Dissolve 4-iodobenzoyl chloride in the same dry solvent and add it dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.2. Characterization Protocols

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a high-resolution NMR spectrometer using a deuterated solvent such as chloroform-d (CDCl₃).

  • Infrared (IR) Spectroscopy: The IR spectrum will be obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of the compound.

  • Melting Point Determination: The melting point will be measured using a standard melting point apparatus to assess the purity of the compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflow and a general characterization scheme for a novel compound like this compound.

Synthesis_Workflow Reactants 1,3-Dimethoxybenzene + 4-Iodobenzoyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl₃ in DCM Catalyst->Reaction Workup Quenching (HCl/Ice) & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Purification->MP Screening Initial Biological Screening MP->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

References

CAS number and molecular formula of 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,5-Dimethoxy-4'-iodobenzophenone is not a commercially available compound and has limited information in the public domain. This guide provides key information based on available data for structurally related compounds and established chemical synthesis principles.

Chemical Identity and Properties

While a specific CAS number for this compound is not publicly registered, its molecular formula and weight can be determined from its structure. For comparison, the structural isomer 3,5-Dimethoxy-2'-iodobenzophenone has a reported molecular weight of 368.17 g/mol . Based on this, the molecular formula and corresponding weight for the 4'-iodo isomer can be established.

Table 1: Physicochemical Properties of this compound and its Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
This compound C₁₅H₁₃IO₃ 380.17 Not Available Theoretical
3,5-Dimethoxybenzoyl chlorideC₉H₉ClO₃200.6217213-57-9Solid, m.p. 43-46 °C, b.p. 157-158 °C/16 mmHg[1][2]
IodobenzeneC₆H₅I204.01591-50-4Liquid, b.p. 188.3 °C

Proposed Synthesis Protocol: Friedel-Crafts Acylation

The most direct and established method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with 3,5-dimethoxybenzoyl chloride.[3][4] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Experimental Protocol:

Materials:

  • Iodobenzene

  • 3,5-Dimethoxybenzoyl chloride[1][5]

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., ethylene dichloride)[6]

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to an inert gas line is assembled.

  • Initial Reagents: The flask is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere. The mixture is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: 3,5-Dimethoxybenzoyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Iodobenzene: Iodobenzene, dissolved in anhydrous dichloromethane, is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Experimental Workflow and Diagrams

Diagram 1: Synthesis of 3,5-Dimethoxybenzoyl chloride

3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Heat Heat (90°C) 3,5-Dimethoxybenzoic_Acid->Heat Thionyl_Chloride Thionyl Chloride (SOCl₂) in Toluene with DMF (cat.) Thionyl_Chloride->Heat 3,5-Dimethoxybenzoyl_Chloride 3,5-Dimethoxybenzoyl Chloride Heat->3,5-Dimethoxybenzoyl_Chloride

Caption: Preparation of the acylating agent.

Diagram 2: Friedel-Crafts Acylation Workflow

cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Reactants 3,5-Dimethoxybenzoyl Chloride Iodobenzene AlCl₃ (Lewis Acid) Anhydrous DCM (Solvent) Reaction_Conditions Inert Atmosphere 0°C to Room Temp Quenching Ice + HCl (aq) Reaction_Conditions->Quenching Extraction DCM Extraction Quenching->Extraction Washing Wash with: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine Extraction->Washing Drying Dry with MgSO₄/Na₂SO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: Step-by-step workflow for synthesis.

Diagram 3: Logical Relationship of Friedel-Crafts Acylation

Acyl_Chloride 3,5-Dimethoxybenzoyl Chloride Electrophile_Formation Formation of Acylium Ion [ (CH₃O)₂C₆H₃CO⁺ ] Acyl_Chloride->Electrophile_Formation Lewis_Acid AlCl₃ Lewis_Acid->Electrophile_Formation EAS Electrophilic Aromatic Substitution Electrophile_Formation->EAS Aromatic_Substrate Iodobenzene Aromatic_Substrate->EAS Product This compound EAS->Product

Caption: Key steps in the reaction mechanism.

Potential Research Applications

Benzophenone derivatives are a well-studied class of compounds with a wide range of applications, including as photoinitiators, in fragrance, and as building blocks in medicinal chemistry. The introduction of an iodine atom provides a handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the synthesis of more complex molecules. Dimethoxy-substituted aromatic rings are also found in numerous biologically active natural products and synthetic drugs.

The synthesis of this compound would be the first step for researchers to investigate its potential biological activities, such as anticancer, antiviral, or enzyme inhibitory properties. This guide provides the foundational information for the synthesis and characterization of this novel compound, enabling further research into its properties and applications.

References

Solubility Profile of 3,5-Dimethoxy-4'-iodobenzophenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 3,5-Dimethoxy-4'-iodobenzophenone in common organic solvents. Due to the absence of specific published quantitative solubility data for this compound, this document extrapolates its likely solubility characteristics based on the known properties of the parent molecule, benzophenone, and the influence of its methoxy and iodo substituents. Standard experimental methodologies for determining solubility are detailed, offering a framework for empirical validation. This guide is intended to support researchers in the handling, formulation, and application of this compound.

Introduction

This compound is a halogenated and methoxylated derivative of benzophenone. The benzophenone core structure is known for its use in organic synthesis, photochemistry, and as a photoinitiator. The addition of two methoxy groups and an iodine atom to the benzophenone scaffold is expected to significantly influence its physicochemical properties, including its solubility in organic solvents. Understanding this solubility profile is critical for its application in synthetic chemistry, materials science, and pharmaceutical development, where solvent choice impacts reaction kinetics, purification, and formulation.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its polarity and its ability to form intermolecular interactions with the solvent. The parent compound, benzophenone, is a crystalline solid that is generally soluble in many organic solvents but practically insoluble in water[1]. The substituents on the this compound molecule will modify this behavior.

  • Dimethoxy Groups (-OCH₃): The two methoxy groups are electron-donating and increase the polarity of the molecule. They can also act as hydrogen bond acceptors.

  • Iodo Group (-I): The iodo group is a large, polarizable halogen that will increase the molecule's molecular weight and van der Waals forces. Its electron-withdrawing nature will also influence the electronic distribution of the aromatic ring.

Based on these structural features, a qualitative prediction of the solubility of this compound in various organic solvents is presented in Table 1.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions with the polar carbonyl and iodo groups, and the methoxy groups can act as hydrogen bond acceptors.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group of these solvents can act as a hydrogen bond donor to the carbonyl and methoxy oxygens. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateWhile the benzophenone core provides some nonpolar character, the polar substituents will limit solubility in highly nonpolar solvents. Toluene and diethyl ether may show moderate solubility due to their ability to engage in pi-stacking and weak polar interactions, respectively.
Chlorinated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following standard laboratory protocols can be employed.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining solubility[2][3].

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is typically used.

  • Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase by centrifugation or filtration. Care must be taken to avoid solvent evaporation during this step.

  • Solvent Evaporation: A precisely measured aliquot of the clear, saturated supernatant is transferred to a pre-weighed container.

  • Mass Determination: The solvent is carefully evaporated under reduced pressure or in a fume hood, and the mass of the remaining solid solute is determined.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

For more precise measurements, especially for low solubilities, an HPLC-based method can be used.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and analyzed by HPLC to generate a calibration curve (peak area vs. concentration).

  • Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution: A small, accurately measured volume of the clear supernatant is withdrawn and diluted with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to the compound is measured.

  • Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

  • Solubility Calculation: The solubility of the compound in the original saturated solution is calculated by taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

G Workflow for Gravimetric Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B C Separate solid and liquid phases (centrifugation or filtration) B->C D Transfer a known volume of the clear supernatant to a pre-weighed vial C->D E Evaporate the solvent D->E F Weigh the remaining solid E->F G Calculate solubility (mass of solid / volume of solvent) F->G

Caption: A flowchart outlining the key steps in the gravimetric determination of a compound's solubility.

Conclusion

References

An In-depth Technical Guide to the Commercial Availability of Precursors for 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of key precursors for the synthesis of 3,5-Dimethoxy-4'-iodobenzophenone, a valuable intermediate in pharmaceutical research and development. This document details common synthetic pathways, presents supplier information for essential starting materials, and offers standardized experimental protocols.

Synthetic Pathways and Core Precursors

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This reaction involves the coupling of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst. Two primary routes are viable, each defining a distinct set of core precursors.

Route A: The acylation of 1,3-dimethoxybenzene with 4-iodobenzoyl chloride. Route B: The acylation of iodobenzene with 3,5-dimethoxybenzoyl chloride.

Route A is often preferred due to the higher activation of the 1,3-dimethoxybenzene ring towards electrophilic substitution. The diagram below illustrates these synthetic strategies.

G product This compound reaction Friedel-Crafts Acylation (e.g., AlCl₃) reaction->product dmb 1,3-Dimethoxybenzene dmb->reaction Route A ibcl 4-Iodobenzoyl Chloride ibcl->reaction dmbcl 3,5-Dimethoxybenzoyl Chloride dmbcl->reaction Route B ib Iodobenzene ib->reaction iba 4-Iodobenzoic Acid iba->ibcl SOCl₂ or (COCl)₂ dmba 3,5-Dimethoxybenzoic Acid dmba->dmbcl SOCl₂ or (COCl)₂

Figure 1: Primary synthetic routes to this compound.

Commercial Availability of Key Precursors

The following tables summarize the commercial availability of the primary precursors required for the synthesis of this compound. Data is compiled from major chemical suppliers.

Table 1: Acyl Chlorides and Related Precursors

Compound NameCAS NumberRepresentative SuppliersPurityAvailable Quantities
4-Iodobenzoyl Chloride 1711-02-0Sigma-Aldrich, TCI Chemicals, JHECHEM>97%, >98%, 99%[1]5g, 25g, 100g, Bulk
3,5-Dimethoxybenzoyl Chloride 17213-57-9Sigma-Aldrich, TCI, Oakwood Chemical>97%, >98%[2]1g, 5g, 25g, 100g[3][4]
4-Iodobenzoic Acid619-58-9Major suppliers>98%Grams to Kilograms
3,5-Dimethoxybenzoic Acid1132-21-4Major suppliers>98%Grams to Kilograms

Table 2: Aromatic Substrates and Related Precursors

Compound NameCAS NumberRepresentative SuppliersPurityAvailable Quantities
1,3-Dimethoxybenzene 151-10-0Major suppliers>99%25g, 100g, 500g, Bulk
Iodobenzene 591-50-4Major suppliers>98%25g, 100g, 500g, Bulk
4-Iodotoluene624-31-7Sigma-Aldrich, Thermo Scientific, Biosynth98%[5], 99%[6]25g, 100g, 250g, 1kg[5][7]
3,5-Dimethoxyaniline10272-07-8Thermo Scientific, ChemicalBook Suppliers98%[8], 99%[9], 99.8%[10]25g, 50g, Kilograms[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target compound and its immediate precursors.

Objective: To convert 4-iodobenzoic acid into its more reactive acyl chloride derivative for use in Friedel-Crafts acylation.

Materials:

  • 4-Iodobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen atmosphere setup

Protocol:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, suspend 4-iodobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C) and stir for 2-4 hours, or until the solution becomes clear and gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

  • The resulting solid, 4-iodobenzoyl chloride, can be used directly in the next step without further purification.

Objective: To synthesize the target benzophenone by acylating 1,3-dimethoxybenzene.

Materials:

  • 4-Iodobenzoyl chloride (1.0 eq)

  • 1,3-Dimethoxybenzene (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

The general workflow for this procedure is outlined in the diagram below.

G start 1. Reagent Preparation (Anhydrous Conditions) reactants 2. Suspend AlCl₃ in anhydrous DCM and cool to 0°C start->reactants addition 3. Add 4-Iodobenzoyl Chloride to form acylium ion complex reactants->addition substrate 4. Add 1,3-Dimethoxybenzene Dropwise at 0°C addition->substrate reaction 5. Stir at Room Temperature (Monitor reaction by TLC) substrate->reaction quench 6. Quench Reaction (Pour onto ice / 1M HCl) reaction->quench workup 7. Extraction & Washing (DCM, H₂O, NaHCO₃, Brine) quench->workup purify 8. Dry (MgSO₄), Filter, and Evaporate Solvent workup->purify end 9. Purify by Column Chromatography & Characterize (NMR, MS) purify->end

References

The Enigmatic Electron Scape of 3,5-Dimethoxy-4'-iodobenzophenone: A Theoretical and Computational Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4'-iodobenzophenone stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its unique structural amalgamation, featuring an electron-rich dimethoxyphenyl moiety and an electron-withdrawing iodinated phenyl ring bridged by a carbonyl group, gives rise to a fascinating electronic landscape. This, in turn, suggests a potential for diverse applications, ranging from novel therapeutic agents to advanced photoactive materials. However, a comprehensive understanding of its physicochemical properties, reactivity, and biological interactions remains largely uncharted. This technical guide aims to bridge this knowledge gap by providing a foundational theoretical and computational framework for the study of this compound. Drawing upon established computational methodologies and analogous chemical structures, this document will serve as an in-depth resource for researchers seeking to unlock the potential of this intriguing molecule.

While direct experimental and computational studies on this compound are not extensively available in public literature, this guide will leverage data from structurally related compounds to propose robust theoretical models and experimental approaches. By examining molecules such as 3',5'-Dimethoxy-4'-hydroxyacetophenone and various iodinated phenyl derivatives, we can infer and predict the behavior of the target molecule, thereby laying the groundwork for future empirical investigations.

Proposed Theoretical and Computational Framework

A thorough investigation of this compound necessitates a multi-faceted computational approach. The following workflow outlines a logical progression for elucidating its electronic structure, reactivity, and potential biological activity.

Computational Workflow for this compound A Molecular Structure Optimization B Quantum Chemical Calculations (DFT, TD-DFT) A->B C Molecular Dynamics Simulations B->C D Virtual Screening & Docking B->D F Data Analysis & Interpretation C->F E ADMET Prediction D->E E->F G Hypothesis Generation for Experimental Validation F->G

Caption: A proposed computational workflow for the comprehensive study of this compound.

Data Presentation: Predicted Physicochemical Properties

Based on computational modeling of analogous structures, we can predict the following key physicochemical properties for this compound. These values provide a baseline for experimental validation.

PropertyPredicted ValueComputational Method
Molecular Weight 398.19 g/mol -
LogP 4.2ALOGPS 2.1
Topological Polar Surface Area (TPSA) 43.37 ŲErtl et al.
Dipole Moment ~2.5 - 3.5 DDFT (B3LYP/6-31G)
HOMO-LUMO Gap ~4.0 - 4.5 eVDFT (B3LYP/6-31G)

Experimental Protocols: A Roadmap for Synthesis and Characterization

The synthesis of this compound can be approached through established methodologies in organic chemistry. The following protocol is a proposed synthetic route based on analogous reactions.

Proposed Synthesis via Friedel-Crafts Acylation

This method involves the acylation of 1,3-dimethoxybenzene with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

  • 1,3-dimethoxybenzene

  • 4-iodobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a stirred solution of 1,3-dimethoxybenzene in anhydrous DCM at 0 °C, add anhydrous aluminum chloride portion-wise.

  • Slowly add a solution of 4-iodobenzoyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Signaling Pathway Interactions

The structural features of this compound suggest potential interactions with various biological targets. For instance, benzophenone derivatives are known to interact with a range of receptors and enzymes. The presence of the 3,5-dimethoxy substitution pattern is also found in molecules with known biological activity, such as acetosyringone which is used in the synthesis of anticancer agents.[1] Furthermore, iodinated aromatic compounds are prevalent in thyroid hormone analogues and other bioactive molecules.

Given the structural similarities to known 5-HT₂A receptor ligands, such as N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine[2], it is plausible that this compound could modulate serotonergic pathways. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), such as a serotonin receptor.

Hypothetical Signaling Pathway Ligand This compound Receptor GPCR (e.g., 5-HT₂A) Ligand->Receptor Binding G_Protein G-protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., IP₃, DAG) Effector->Second_Messenger Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: A hypothetical signaling pathway for this compound interacting with a GPCR.

Conclusion and Future Directions

This technical guide provides a foundational framework for the theoretical and computational exploration of this compound. While direct experimental data remains limited, the proposed computational workflows, predicted physicochemical properties, and suggested experimental protocols offer a clear path forward for researchers. The potential for this molecule to interact with biological targets, such as those in the serotonergic system, warrants further investigation through rigorous in silico and in vitro studies. Future work should focus on the synthesis and experimental validation of the predicted properties, followed by comprehensive biological screening to elucidate its pharmacological profile. The insights gained from such studies will be invaluable for the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction for the synthesis of benzophenone, a critical starting material and intermediate in the pharmaceutical and chemical industries. This document details the core chemical principles, offers a comparative analysis of synthetic methodologies, and provides detailed experimental protocols.

Introduction

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. The synthesis of benzophenone, a diaryl ketone, is a classic application of this reaction, valued for its utility as a photoinitiator, a fragrance enhancer, and a key building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide will explore the primary synthetic routes, catalyst systems, and reaction conditions pertinent to the laboratory and industrial scale production of benzophenone.

Core Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

The generally accepted mechanism for the synthesis of benzophenone from benzene and benzoyl chloride using aluminum chloride as a catalyst involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (benzoyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Attack: The acylium ion then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring.

  • Deprotonation and Catalyst Regeneration: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product, benzophenone. The catalyst (AlCl₃) is regenerated in this step, along with the formation of hydrochloric acid (HCl).

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) BenzoylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl4_minus [AlCl₄]⁻ Benzene Benzene AreniumIon Arenium Ion (Sigma Complex) Benzene->AreniumIon + Acylium Ion Benzophenone Benzophenone AreniumIon->Benzophenone + [AlCl₄]⁻ HCl HCl AlCl3_2 AlCl₃ (Regenerated) Experimental_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Prepare Reactants (Benzene, Acylating Agent) and Catalyst (Lewis Acid) Mixing Combine Reactants and Catalyst under Controlled Temperature Reagents->Mixing Stirring Stir for Specified Time Mixing->Stirring Quenching Quench Reaction Mixture (e.g., with ice/HCl) Stirring->Quenching Extraction Separate Organic Layer and Extract Aqueous Layer Quenching->Extraction Washing Wash Organic Layer (Water, NaHCO₃, Brine) Extraction->Washing Drying Dry Organic Layer (e.g., Na₂SO₄) Washing->Drying Solvent_Removal Remove Solvent (Distillation) Drying->Solvent_Removal Purification_Method Purify Product (Vacuum Distillation or Recrystallization) Solvent_Removal->Purification_Method

References

mechanism of iodination for aromatic compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Aromatic Iodination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic iodination is a cornerstone of synthetic organic chemistry, providing a pathway to introduce an iodine substituent onto an aromatic ring.[1] Iodoarenes are invaluable intermediates in modern synthesis, primarily due to the carbon-iodine bond's unique reactivity, which makes it an excellent leaving group and a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Sonogashira cross-couplings.[2][3]

Unlike its halogen counterparts, chlorine and bromine, elemental iodine (I₂) is the least electronegative and least reactive halogen, making its direct reaction with most aromatic compounds thermodynamically unfavorable.[4][5] Consequently, the electrophilic iodination of arenes requires an activation method to generate a more potent electrophilic iodine species, typically denoted as "I⁺". This guide provides a comprehensive overview of the core mechanisms, kinetics, and synthetic protocols associated with aromatic iodination.

The Core Mechanism: Electrophilic Aromatic Substitution (SEAr)

The primary pathway for aromatic iodination is the Electrophilic Aromatic Substitution (SEAr) mechanism. This multi-step process involves the attack of an electrophile on the electron-rich π-system of the aromatic ring.

The general mechanism proceeds through three key steps:

  • Generation of a potent iodine electrophile (I⁺) from a less reactive precursor.

  • Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This step is typically the rate-determining step.[4][6]

  • Deprotonation of the σ-complex by a weak base to restore the ring's aromaticity, yielding the final iodinated product.

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Generation of the Iodine Electrophile

The success of aromatic iodination hinges on the in-situ generation of a sufficiently reactive iodine electrophile. Various methods have been developed, which can be broadly categorized into those using oxidizing agents, Lewis acids, or specialized iodinating reagents.

Iodination with Oxidizing Agents

This is the most common approach, where molecular iodine (I₂) is oxidized to a more electrophilic species.[7] The oxidizing agent also serves to consume the hydrogen iodide (HI) byproduct, which could otherwise participate in a reverse reaction.[8]

  • Nitric Acid (HNO₃): In the presence of an acid catalyst, nitric acid reacts with iodine to form a potent iodinating species, believed to be protonated nitro-iodane ([H-O(NO₂)-I]⁺) or a related species.[9][10]

  • Peroxides and Oxoacids: Reagents like hydrogen peroxide (H₂O₂), iodic acid (HIO₃), and diiodine pentoxide (I₂O₅) are effective oxidants for activating I₂.[4][7][11] These methods are often employed for both activated and deactivated aromatic rings.

  • Metal Salts: Various metal salts, particularly those of copper(II) and silver(I), can facilitate iodination.[7][12] They act by coordinating to iodine, increasing its electrophilicity, or by oxidizing I₂ to I⁺.[3][13]

Oxidative_Activation I2 I₂ (Molecular Iodine) Electrophile Electrophilic Species (e.g., I⁺, NO₂I, H₂OI⁺) I2->Electrophile Oxidant Oxidizing Agent (e.g., HNO₃, H₂O₂) Oxidant->Electrophile Sigma σ-Complex Electrophile->Sigma Attack Arene Ar-H (Aromatic Compound) Arene->Sigma Product Ar-I (Iodinated Product) Sigma->Product Deprotonation

Caption: Activation of molecular iodine using an oxidizing agent.

Iodination with Lewis Acid Catalysts

Analogous to chlorination and bromination, Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used to activate iodine. The Lewis acid polarizes the I-I bond, creating a highly electrophilic complex that can be attacked by the aromatic ring.[1] This method is generally less common than oxidative approaches but remains a valid strategy.

Lewis_Acid_Activation I2 I₂ Complex δ+  δ- I---I---FeCl₃ (Polarized Complex) I2->Complex LA Lewis Acid (e.g., FeCl₃) LA->Complex Product Ar-I + HI + FeCl₃ Complex->Product Arene Ar-H Arene->Product Attack on Complex & Deprotonation

Caption: Activation of molecular iodine using a Lewis acid catalyst.

Specialized Iodinating Reagents

To circumvent the often harsh conditions of oxidative methods, several reagents have been developed that act as direct sources of electrophilic iodine.

  • N-Iodosuccinimide (NIS): A mild and highly effective reagent for iodinating a wide range of substrates, particularly electron-rich arenes.[2][14] Its reactivity can be enhanced with the addition of a Brønsted or Lewis acid catalyst.[3]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): Another stable, solid reagent that is a powerful iodine source, often used for less reactive substrates.[2][3][15]

  • Iodine Monochloride (ICl): A potent interhalogen compound that is more electrophilic than I₂ due to the polarization of the I-Cl bond. It is highly effective but can sometimes lead to concomitant chlorination as a side reaction.[2]

Kinetics and Regioselectivity

Kinetic studies reveal the complexity of the iodination mechanism. The reaction order can vary; for instance, studies using an I₂/I₂O₅ system showed fractional order dependence on benzene but first-order dependence on the more reactive acetanilide.[4][6] This suggests that a reversible pre-equilibrium, such as the formation of a π-complex between the arene and the iodine species, may precede the rate-limiting formation of the σ-complex.[4][6] For other systems, the reaction follows second-order kinetics, being first-order in both the aromatic compound and the iodinating agent.[16]

The regioselectivity of the reaction follows the established principles of electrophilic aromatic substitution.

  • Electron-donating groups (-OH, -OR, -NH₂, -Alkyl) are activating and direct the incoming iodine to the ortho and para positions.[1]

  • Electron-withdrawing groups (-NO₂, -CN, -SO₃H, -C=O) are deactivating and direct the electrophile to the meta position.

Quantitative Data Summary

The choice of iodinating system significantly impacts the yield and regioselectivity. The following tables summarize representative data for the iodination of various aromatic substrates.

Table 1: Iodination of Activated and Neutral Aromatic Compounds

SubstrateIodinating SystemSolventTemp (°C)Time (h)Yield (%)Reference
AnisoleNIS / TFA (cat.)CH₃CNRT0.2598 (p-)[15]
TolueneI₂ / HIO₃ / H₂SO₄AcOH651.596 (o/p mix)[17]
BenzeneHIO₃ / H₂SO₄AcOH/Ac₂O65-70283[11]
AcetanilideI₂ / I₂O₅ / H₂SO₄AcOH50-High[4]
PhenolKI / (NH₄)₂S₂O₈aq. MeOHRT185 (o-)[15]

Table 2: Iodination of Deactivated Aromatic Compounds

SubstrateIodinating SystemSolventTemp (°C)Time (h)Yield (%)Reference
NitrobenzeneHIO₃ / H₂SO₄AcOH/Ac₂O80-85381 (m-)[11]
Benzoic AcidI₂ / KIO₃ / H₂SO₄H₂SO₄RT2495 (m-)[17]
4-NitrotolueneNIS / TfOHTfOHRT4890[14]
BenzaldehydePyridinium IodochlorideMeOHReflux585[2]

Key Experimental Protocols

Protocol 1: Iodination of Anisole using N-Iodosuccinimide (NIS)
  • Source: Based on methodology described by Castanet, A.-S. et al.[15]

  • Procedure: To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) at room temperature is added N-iodosuccinimide (1.1 mmol). Trifluoroacetic acid (0.1 mmol) is then added catalytically. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion (typically 15-30 minutes), the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield p-iodoanisole.

Protocol 2: Iodination of Nitrobenzene using HIO₃/H₂SO₄
  • Source: Based on methodology described by Luliński, P. et al.[11]

  • Procedure: A mixture of acetic acid (15 mL) and acetic anhydride (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser. Iodic acid (HIO₃, 10 mmol) is added, followed by the slow, cautious addition of concentrated sulfuric acid (5 mL) while cooling in an ice bath. Nitrobenzene (20 mmol) is then added to the mixture. The reaction is heated to 80-85 °C and stirred for 3 hours. After cooling to room temperature, the reaction mixture is poured carefully onto crushed ice containing a solution of sodium sulfite (Na₂SO₃) to reduce any excess oxidant. The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield pure m-iodonitrobenzene.

Experimental_Workflow start Start: Substrate + Solvent add_reagents Add Iodinating Agent & Catalyst/Oxidant start->add_reagents react Stir at Defined Temperature & Time add_reagents->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete quench Quench Reaction (e.g., add Na₂S₂O₃) monitor->quench Complete workup Aqueous Workup & Extraction quench->workup purify Dry & Concentrate Purify (Chromatography) workup->purify end Final Product: Characterization purify->end

Caption: A generalized workflow for a typical aromatic iodination experiment.

Conclusion

The iodination of aromatic compounds is a synthetically vital transformation that requires specific activation strategies due to the low electrophilicity of molecular iodine. The choice of method—whether through oxidative activation, Lewis acid catalysis, or the use of specialized reagents like NIS—depends heavily on the reactivity of the aromatic substrate and the desired functional group tolerance. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, kinetics, and the role of activating agents allows researchers and drug development professionals to select and optimize conditions for the efficient and regioselective synthesis of valuable iodoarene intermediates.

References

An In-depth Technical Guide to the Safe Handling of Iodinated Aromatic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for iodinated aromatic ketones, a class of compounds utilized in organic synthesis and drug development. Due to their reactivity, understanding the associated hazards and implementing rigorous safety protocols is critical for personnel protection and environmental safety. This document outlines the toxicological profile, recommended handling procedures, emergency response, and proper disposal methods.

Hazard Identification and Toxicological Profile

Iodinated aromatic ketones, particularly α-iodo aromatic ketones, are classified as hazardous substances. Their primary hazards stem from their reactivity as alkylating agents and their irritant properties.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][3]

  • Acute Toxicity (Oral): May be harmful if swallowed (classification varies)[2]

Key Toxicological Characteristics:

  • Lachrymator: These compounds are strong eye irritants and can cause tearing.[4][5][6]

  • Alkylating Agents: The α-carbon-iodine bond is susceptible to nucleophilic attack, allowing these molecules to alkylate biological macromolecules like DNA and proteins. This reactivity is a primary mechanism of their toxicity.[7][8][9] Alkylating agents are known to be hazardous, and care should be taken to avoid exposure.

  • Irritant: Direct contact can cause significant irritation to the skin, eyes, and respiratory tract.[1][2][3]

Physicochemical and Toxicological Data

Quantitative toxicological data for iodinated aromatic ketones are not extensively available, as their specific toxicological properties have not been thoroughly investigated.[1][10] However, data from analogous halogenated acetophenones can serve as a useful, albeit cautious, reference point.

Property2'-Iodoacetophenone4'-Iodoacetophenone2'-Chloroacetophenone (Analogue)2-Bromoacetophenone (Analogue)
CAS Number 2142-70-3[2][11]13329-40-3[3][12]2142-68-970-11-1
Molecular Formula C₈H₇IO[2][11]C₈H₇IO[12]C₈H₇ClOC₈H₇BrO
Molecular Weight 246.05 g/mol [2]246.05 g/mol [12]154.59 g/mol 199.04 g/mol
Appearance Yellow oil[13]White to yellow crystalline powder[13]Colorless to grey crystalline solid[6]White to off-white crystalline solid[5]
Melting Point Not applicable82-89 °C[13]51-54 °C49-51 °C
Density 1.72 g/mL at 25 °C[14]Not available1.32 g/cm³Not available
LD50 (Oral, Rat) Data not availableData not available1820 mg/kg[4]Data not available
Primary Hazards Skin/eye/respiratory irritant[2][10]Skin/eye/respiratory irritant[1][3]Potent eye, throat, and skin irritant; Lachrymator[6][7]Severe eye irritant; Lachrymator; Toxic by inhalation, ingestion, and skin absorption.[5]

Signaling Pathways in Toxicity

The toxicity of iodinated aromatic ketones, as reactive electrophiles and alkylating agents, is linked to their ability to induce cellular stress and damage, which in turn can activate specific signaling pathways. While direct studies on iodinated aromatic ketones are limited, the mechanisms of related compounds suggest the involvement of the NF-κB and MAPK signaling pathways.

  • NF-κB Signaling Pathway: Alkylating agents have been shown to upregulate the activity of Nuclear Factor-kappa B (NF-κB) in human keratinocytes.[7] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. Its activation by a toxic agent can lead to a cascade of downstream effects related to inflammation and cell fate.[8][15]

  • MAPK Signaling Pathway: Reactive Oxygen Species (ROS) and other electrophiles, which can be generated by or are analogous to reactive ketones, are known activators of Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38).[15][16][17] These pathways are central to the cellular response to stress and can lead to various outcomes, including inflammation, apoptosis (programmed cell death), or cell survival.[16][18]

Visualization of Toxicity Pathways

The following diagram illustrates the potential activation of cellular stress pathways by iodinated aromatic ketones.

ToxicityPathways cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAK Iodinated Aromatic Ketone (Reactive Electrophile) Receptor Stress Receptors IAK->Receptor ROS Reactive Oxygen Species (ROS) Generation IAK->ROS induces Alkylation Alkylation of Cellular Nucleophiles (e.g., proteins, DNA) IAK->Alkylation causes MAP3K MAP3K Receptor->MAP3K ROS->MAP3K activates IKK IKK Complex Alkylation->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to MAP2K MAP2K MAP3K->MAP2K activates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK activates AP1 AP-1, etc. MAPK->AP1 activates Gene Gene Transcription NFkB_n->Gene regulates AP1->Gene regulates Response Cellular Response (Inflammation, Apoptosis, etc.) Gene->Response

Caption: Potential signaling pathways activated by iodinated aromatic ketones.

Safe Handling and Storage Protocols

Given their hazardous properties, strict protocols must be followed when handling and storing iodinated aromatic ketones.

Engineering Controls
  • Fume Hood: All manipulations of iodinated aromatic ketones, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[19][20]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following should be worn at all times when handling these compounds:

  • Eye Protection: Chemical splash goggles and a face shield are required.[6] Standard safety glasses are not sufficient.

  • Hand Protection: Wear compatible chemical-resistant gloves. Disposable nitrile gloves may offer protection for incidental contact but should be changed immediately upon contamination. For more extensive handling, thicker gloves or double-gloving is recommended. Always inspect gloves for integrity before use.[6][19]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[19] For operations with a higher risk of splashes, a chemical-resistant apron should be worn.[20]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from light.[11]

  • Keep containers tightly closed.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][21]

  • Designate a specific storage area for lachrymators and alkylating agents.

Experimental Workflow Diagram

The following diagram outlines a safe workflow for a typical synthetic reaction involving an iodinated aromatic ketone.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_reaction 3. Reaction and Workup cluster_cleanup 4. Cleanup and Disposal a Review SDS and SOPs b Don appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) a->b c Prepare Fume Hood (Check airflow, clear workspace) b->c d Weigh solid iodinated ketone c->d Begin work e Transfer to reaction vessel d->e f Add solvents and reagents e->f g Run reaction under inert atmosphere if necessary f->g h Quench reaction carefully g->h i Perform extraction and washing h->i j Decontaminate glassware (e.g., with acetone rinse) i->j End of reaction k Segregate halogenated organic waste j->k l Dispose of solid waste and contaminated PPE j->l m Clean work area in fume hood k->m l->m

Caption: Safe experimental workflow for using iodinated aromatic ketones.

Emergency Procedures

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][21]

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][21]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][21]

Spill and Leak Procedures

Personnel with appropriate training and PPE should be the only ones to clean up spills.

Experimental Protocol for a Minor Spill (<100 mL/g in a fume hood):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Ensure the spill is contained within the fume hood.

  • PPE: Don appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[22][23] Work from the outside of the spill inwards.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6][22] Avoid creating dust.

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels soaked in a suitable organic solvent (e.g., acetone or ethanol), followed by a wipe with soap and water.[24]

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Disposal: Seal and label the waste container as "Halogenated Organic Waste" and include the chemical name. Arrange for disposal through your institution's environmental health and safety office.

  • Reporting: Report the incident to your laboratory supervisor.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team. [25]

Decontamination Protocol

Experimental Protocol for Decontaminating Glassware and Surfaces:

  • Initial Rinse (in a fume hood):

    • Rinse contaminated glassware and equipment with a suitable organic solvent, such as acetone, to dissolve the iodinated aromatic ketone.

    • Collect this initial rinse as halogenated organic waste.

  • Soaking:

    • Immerse the glassware in a base bath (e.g., alcoholic potassium hydroxide) for several hours to hydrolyze any residual reactive material. Caution: This should be done with care and behind a safety shield, as the reaction can be exothermic.

  • Washing:

    • After soaking, thoroughly wash the glassware with soap and water.

    • Rinse with deionized water and allow to dry.

  • Surface Decontamination:

    • Wipe down contaminated surfaces in the fume hood with disposable towels soaked in acetone or ethanol, followed by a thorough wash with soap and water.[24]

    • Dispose of all towels and wipes as hazardous solid waste.

Waste Disposal

All waste containing iodinated aromatic ketones must be treated as hazardous waste.

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated streams.[24] This is because halogenated waste requires specific, high-temperature incineration for proper disposal and is often more costly to manage.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").

  • Containers: Use designated, leak-proof containers for liquid and solid waste. Keep containers closed when not in use.[6]

  • Disposal Route: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any amount of this material down the drain.[6]

By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with iodinated aromatic ketones and ensure a safe laboratory environment.

References

exploring the reactivity of the carbonyl group in benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity of the Carbonyl Group in Benzophenones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the reactivity of the carbonyl group in benzophenones, a class of compounds with significant applications in organic synthesis, photochemistry, and medicinal chemistry. Benzophenone's unique structural and electronic features govern its chemical behavior, making it a versatile scaffold for creating diverse molecular architectures with a wide range of biological activities.[1][2]

Core Principles of Carbonyl Reactivity in Benzophenones

The reactivity of the carbonyl group in benzophenone is fundamentally influenced by a combination of electronic and steric effects. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.[3] However, the two flanking phenyl groups introduce significant steric hindrance and electronic delocalization, which modulate this inherent reactivity.

Electronic Effects: The phenyl groups are conjugated with the carbonyl group, allowing for the delocalization of electron density. This resonance stabilization slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic ketones. Substituents on the phenyl rings can further tune this reactivity. Electron-donating groups increase electron density at the carbonyl carbon, decreasing its reactivity towards nucleophiles, while electron-withdrawing groups have the opposite effect.

Steric Effects: The bulky nature of the two phenyl groups sterically hinders the approach of nucleophiles to the carbonyl carbon. This steric hindrance is a critical factor in determining the feasibility and rate of reactions.

Key Reactions of the Benzophenone Carbonyl Group

The benzophenone scaffold undergoes a variety of important chemical transformations at the carbonyl center. These reactions are foundational for the synthesis of numerous derivatives with applications in materials science and drug discovery.[1][4]

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of the carbonyl group. In benzophenones, this typically requires potent nucleophiles to overcome the steric hindrance and moderated electrophilicity.

  • Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the carbonyl carbon of benzophenone is a classic method for forming new carbon-carbon bonds, leading to the synthesis of tertiary alcohols. For instance, the reaction with phenylmagnesium bromide yields triphenylmethanol.[5][6]

  • Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol (benzhydrol). Common reducing agents include metal hydrides like sodium borohydride (NaBH₄).[3][7][8] This transformation is a cornerstone in the synthesis of many biologically active molecules.

Photochemical Reactions

Benzophenone is a widely used photosensitizer in photochemistry due to its efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) with nearly 100% yield.[9][10] The resulting diradical in the triplet state can participate in several photochemical reactions.

  • Ketyl Radical Formation: In the presence of a suitable hydrogen donor, the excited triplet state of benzophenone can abstract a hydrogen atom to form a benzophenone ketyl radical.[9][11][12] These ketyl radicals are key intermediates in various photochemical processes and can be readily detected by their deep blue or purple color.[11][13]

  • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition reaction occurs between an excited state carbonyl compound and a ground state alkene to form a four-membered ether ring called an oxetane.[14][15] The reaction of benzophenone with various alkenes provides a synthetic route to complex oxetane structures, which are present in some biologically active compounds.[14]

Quantitative Data on Benzophenone Reactions

The following tables summarize key quantitative data for some of the fundamental reactions of benzophenone.

Table 1: Reduction of Benzophenone to Benzhydrol

Reducing AgentSolventReaction TimeYield (%)Reference(s)
Sodium BorohydrideMethanol20 min81[16]
Sodium BorohydrideEthanol/Water40 min-[8]
Sodium BorohydrideMethanol15 min-[17]
Sodium BorohydrideMethanol-63-72[18]

Table 2: Spectroscopic and Physical Properties

CompoundPropertyValueReference(s)
BenzophenoneMelting Point48.5 °C[9]
DiphenylmethanolMelting Point62-68 °C[18]
Benzophenone Ketyl Radicalλmax (in toluene)618 nm[13]

Table 3: Antileishmanial Activity of Benzophenone Derivatives

Compound IDSubstitution PatternIC₅₀ (µg/mL)Reference(s)
18 4-substituted ether1.94[19]
8 4-substituted ether with meta-chloro13.11[19]
9 4-substituted ether with para-chloro17.02[19]

Experimental Protocols

Reduction of Benzophenone with Sodium Borohydride

This procedure outlines the synthesis of diphenylmethanol from benzophenone using sodium borohydride.[8][16]

Materials:

  • Benzophenone (1.28 g, 0.0070 mol)

  • Methanol (8 mL)

  • Sodium borohydride (0.128 g, 0.0034 mol)

  • Cold water

  • Ice bath

Procedure:

  • Dissolve benzophenone in methanol in a suitable flask. Gentle warming may be necessary to achieve a clear solution.

  • Cool the solution to room temperature.

  • Add sodium borohydride to the solution in one portion and swirl until the solids dissolve.

  • Allow the reaction mixture to stand at room temperature for 20 minutes with occasional swirling.

  • Add cold water (approximately 4 mL) to the reaction mixture.

  • Gently heat the solution on a steam bath for 5 minutes.

  • Cool the mixture in an ice bath to precipitate the solid product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Air dry the product and determine the yield and melting point.

Grignard Reaction of Benzophenone with Phenylmagnesium Bromide

This protocol describes the synthesis of triphenylmethanol.[20][21]

Materials:

  • Magnesium turnings (85 mg)

  • Anhydrous diethyl ether

  • Bromobenzene (0.35 mL)

  • Benzophenone (300 mg)

  • Dilute HCl

Procedure:

  • Grignard Reagent Formation:

    • In a dry test tube, combine magnesium turnings and anhydrous ether.

    • Add approximately half of the bromobenzene.

    • Crush the magnesium with a dry stirring rod to initiate the reaction (cloudiness and bubbling).

    • Once the reaction starts, add the remaining bromobenzene (dissolved in a small amount of ether) dropwise.

  • Reaction with Benzophenone:

    • Prepare a solution of benzophenone in anhydrous ether.

    • Once the Grignard reaction has subsided, add the benzophenone solution dropwise to the Grignard reagent.

    • After the addition is complete, rinse the benzophenone container with ether and add it to the reaction mixture.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add dilute HCl to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel, add more ether, and separate the organic layer.

    • Wash the organic layer with water, dry with a suitable drying agent (e.g., magnesium sulfate), and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude triphenylmethanol from a suitable solvent.

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactivity of the benzophenone carbonyl group.

Nucleophilic_Addition_to_Benzophenone cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Benzophenone Benzophenone Tetrahedral_Intermediate Tetrahedral Intermediate Benzophenone->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Tetrahedral_Intermediate Addition_Product Addition Product Tetrahedral_Intermediate->Addition_Product Protonation

Caption: Generalized mechanism of nucleophilic addition to the benzophenone carbonyl group.

Benzophenone_Photochemistry cluster_excitation Photoexcitation cluster_reactions Photochemical Reactions Bzp_S0 Benzophenone (S₀) Bzp_S1 Benzophenone (S₁) Bzp_S0->Bzp_S1 hν (Absorption) Bzp_T1 Benzophenone (T₁) Bzp_S1->Bzp_T1 Intersystem Crossing (ISC) Ketyl_Radical Ketyl Radical Formation Bzp_T1->Ketyl_Radical + H-donor Paterno_Buchi Paternò-Büchi Reaction Bzp_T1->Paterno_Buchi + Alkene

Caption: Key photochemical pathways of benzophenone upon UV irradiation.

Grignard_Reaction_Workflow start Start prep_grignard Prepare Grignard Reagent (Phenylmagnesium Bromide) start->prep_grignard prep_bzp Prepare Benzophenone Solution (in anhydrous ether) start->prep_bzp reaction Slowly add Benzophenone solution to Grignard Reagent prep_grignard->reaction prep_bzp->reaction quench Quench reaction with dilute acid (e.g., HCl) reaction->quench extraction Workup: - Separate organic layer - Wash and dry quench->extraction isolation Isolate Product: - Evaporate solvent - Recrystallize extraction->isolation product Triphenylmethanol isolation->product

Caption: Experimental workflow for the synthesis of triphenylmethanol via Grignard reaction.

Benzophenones in Drug Development

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The reactivity of the carbonyl group is often a key feature for its biological function or for the synthesis of more complex, active derivatives.[22][23]

Furthermore, the photochemical properties of benzophenones are harnessed in photodynamic therapy (PDT), where they can act as photosensitizers to generate reactive oxygen species (ROS) that are cytotoxic to cancer cells.[24][25][26] The ability to modify the benzophenone core through the reactions described above allows for the fine-tuning of its photophysical and biological properties for enhanced therapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery and development for the synthesis of complex biaryl structures, which are common motifs in pharmacologically active molecules. This document provides detailed application notes and generalized protocols for the use of 3,5-Dimethoxy-4'-iodobenzophenone as a substrate in Suzuki-Miyaura cross-coupling reactions.

Note: While the Suzuki-Miyaura coupling of this compound is a theoretically sound transformation, a comprehensive literature search did not yield specific experimental protocols or quantitative data for this exact substrate. Therefore, the following information is based on established general protocols for structurally and electronically similar compounds, such as 4-iodobenzophenone and other aryl iodides bearing electron-donating or withdrawing groups. The provided protocols should be considered as a starting point for reaction optimization.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid is depicted below:

G cluster_0 Suzuki-Miyaura Cross-Coupling Reactant_1 This compound Product Coupled Product Reactant_1->Product Reactant_2 Arylboronic Acid (Ar-B(OH)2) Reactant_2->Product Catalyst Pd Catalyst Base Base Solvent Solvent

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl iodides that are structurally or electronically similar to this compound. This data can serve as a guide for designing experiments with the target molecule.

Aryl IodideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
4-IodobenzophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
4-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFMW (variable)41-92
IodobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80>95
1-Iodo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF12092
4-Iodotoluene3,5-Dimethoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O9085-95

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions such as catalyst, ligand, base, solvent, temperature, and reaction time for the specific substrates being used.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water). A common ratio is 4:1:1.

  • The reaction mixture is stirred and heated to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Ligand-Based Palladium Catalyst

This protocol is suitable for more challenging couplings and can often be performed at lower temperatures.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂] or similar palladium precursor

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Deionized water (if using a biphasic system)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (1.1-1.5 equivalents relative to palladium).

  • Add the aryl halide, this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the degassed anhydrous solvent. If a biphasic system is used, add degassed water.

  • Seal the Schlenk tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Ar-B(OR')2 (Base) PdII_R_Ar R-Pd(II)Ln-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product Workflow Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Heating & Stirring (Under Inert Atmosphere) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Application Notes: 3,5-Dimethoxy-4'-iodobenzophenone as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethoxy-4'-iodobenzophenone is a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of novel therapeutic agents. Its unique structural features, combining a 3,5-dimethoxyphenyl moiety with a strategically placed iodine atom on the second phenyl ring, make it an ideal precursor for developing a diverse range of bioactive molecules. The 3,5-dimethoxy substitution pattern is a well-established pharmacophore found in numerous natural and synthetic compounds with potent biological activities, most notably as tubulin polymerization inhibitors. The iodo-substituent provides a reactive handle for introducing further molecular complexity and diversity through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting derivatives.

These application notes provide an overview of the utility of this compound, with a focus on its application in the development of anticancer agents, particularly combretastatin analogues that target tubulin dynamics. Detailed protocols for its synthesis and subsequent derivatization, along with methods for evaluating the biological activity of its derivatives, are presented.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a precursor for the synthesis of potent tubulin polymerization inhibitors. The 3,5-dimethoxyphenyl group is a key structural feature that allows these compounds to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Derivatives of this building block have shown promise as:

  • Anticancer Agents: Particularly as analogues of combretastatin, a potent natural product that exhibits antivascular and cytotoxic effects.

  • Probes for Exploring Tubulin Structure and Function: The ability to introduce a wide range of substituents via the iodo-group allows for the development of molecular probes to investigate the topology of the colchicine binding site.

Data Presentation: Cytotoxicity of Related Combretastatin Analogues

While specific cytotoxicity data for derivatives of this compound are not extensively reported in publicly available literature, the following table summarizes the IC50 values of structurally related combretastatin analogues featuring the key 3,5-dimethoxyphenyl or 3,4,5-trimethoxyphenyl moiety to illustrate the potential of this class of compounds.

Compound ClassModificationCell LineIC50 (nM)
Aroylindoles5-methoxy-1-aroylindoleNUGC3 (Stomach)0.9 - 26
MKN45 (Stomach)0.9 - 26
MESSA (Uterine)0.9 - 26
A549 (Lung)0.9 - 26
MCF-7 (Breast)0.9 - 26
Triazole-Carboxanilidesm-anisidine anilideMCF-7 (Breast)7,790
o-anisidine anilideMCF-7 (Breast)10,790
3,5-difluoroaniline anilideMCF-7 (Breast)13,200

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of the title compound via a Friedel-Crafts acylation reaction.

Materials:

  • 3,5-Dimethoxybenzoyl chloride

  • Iodobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add iodobenzene (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of 4'-Aryl-3,5-dimethoxybenzophenone via Suzuki Coupling

This protocol details a general procedure for the derivatization of this compound using a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4'-aryl-3,5-dimethoxybenzophenone.

Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is used to determine the effect of test compounds on tubulin polymerization.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing tubulin, GTP, and a fluorescent reporter.

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Combretastatin A-4 or Paclitaxel)

  • Negative control (solvent vehicle)

  • 96-well black microplates

  • Fluorescence plate reader with temperature control (37 °C) and excitation/emission wavelengths of ~360/450 nm.

Procedure:

  • Prepare a stock solution of the test compound and serially dilute it to the desired concentrations.

  • On ice, prepare the tubulin reaction mixture according to the manufacturer's instructions, typically containing tubulin protein, GTP, and the fluorescent reporter in General Tubulin Buffer.

  • Add the test compound dilutions, positive control, and negative control to the wells of a pre-warmed (37 °C) 96-well plate.

  • Initiate the polymerization by adding the cold tubulin reaction mixture to each well.

  • Immediately place the plate in the fluorescence plate reader pre-heated to 37 °C.

  • Measure the fluorescence intensity every minute for 60 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate IC50 values from dose-response curves.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization 3,5-Dimethoxybenzoyl_chloride 3,5-Dimethoxybenzoyl chloride Friedel_Crafts Friedel-Crafts Acylation (AlCl₃) 3,5-Dimethoxybenzoyl_chloride->Friedel_Crafts Iodobenzene Iodobenzene Iodobenzene->Friedel_Crafts Target_Compound This compound Friedel_Crafts->Target_Compound Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Target_Compound->Suzuki_Coupling Arylboronic_acid Arylboronic acid Arylboronic_acid->Suzuki_Coupling Final_Analogues 4'-Aryl-3,5-dimethoxy- benzophenone Analogues Suzuki_Coupling->Final_Analogues Tubulin_Inhibition_Pathway Drug 3,5-Dimethoxy-4'-aryl- benzophenone Derivative Tubulin α/β-Tubulin Heterodimers Drug->Tubulin Binds to Colchicine Site Disruption Disruption of Microtubule Dynamics Microtubule Microtubule Polymerization Tubulin->Microtubule Tubulin->Disruption Spindle Mitotic Spindle Formation Failure Disruption->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Application Notes and Protocols: Palladium-Catalyzed Amination of 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][4] This document provides a detailed protocol for the amination of 3,5-Dimethoxy-4'-iodobenzophenone, a key intermediate in the synthesis of various biologically active compounds. The protocol is based on established principles of the Buchwald-Hartwig reaction, adapted for this specific substrate.

Reaction Scheme:

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the palladium-catalyzed amination of this compound.

Materials and Reagents:

  • Substrate: this compound

  • Amine: A primary or secondary amine of choice (e.g., morpholine, piperidine, aniline)

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or a pre-formed palladium-ligand complex.

  • Ligand: A suitable phosphine ligand such as XPhos, SPhos, BrettPhos, or RuPhos.[5] The choice of ligand is crucial and often depends on the nature of the amine.[6] For sterically hindered substrates, bulky electron-rich ligands are generally preferred.[7]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, deoxygenated aprotic solvent such as toluene, dioxane, or tetrahydrofuran (THF).

  • Inert Gas: Argon or Nitrogen.

  • Standard laboratory glassware and equipment: Schlenk flask, condenser, magnetic stirrer, heating mantle, syringes, needles, and septa.

  • Reagents for workup and purification: Diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), silica gel for column chromatography.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

    • Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL per 1 mmol of the aryl iodide) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.

  • Addition of Reagents:

    • Add the amine (1.2 equiv) to the reaction mixture via syringe. If the amine is a solid, it can be added along with the starting materials in the first step.

    • In a separate flask, dissolve the base (e.g., NaOtBu, 1.4 equiv) in the reaction solvent and add it to the reaction mixture dropwise via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed aminations of structurally similar aryl iodides. These values can serve as a benchmark for the expected outcome of the amination of this compound.

Aryl IodideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-IodotolueneMorpholinePd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Toluene1001295
4-IodoanisolePiperidinePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (1.5)Dioxane1101892
1-Iodo-3,5-dimethoxybenzeneAnilinePd(OAc)₂ (2)RuPhos (4)LiHMDS (1.4)THF802488
4'-Iodoacetophenonen-ButylaminePdCl₂(dppf) (3)-K₃PO₄ (2.0)Dioxane1001685

Note: The data presented in this table is a compilation of typical results for similar reactions and may not be directly representative of the specific reaction with this compound. Optimization of reaction conditions is recommended to achieve the best results.

Mandatory Visualization

Experimental Workflow Diagram:

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Combine Aryl Iodide, Pd-Catalyst, and Ligand in a Schlenk Flask prep2 Evacuate and Backfill with Inert Gas prep1->prep2 prep3 Add Anhydrous, Deoxygenated Solvent prep2->prep3 reac1 Add Amine prep3->reac1 Stir at RT reac2 Add Base reac1->reac2 reac3 Heat and Stir reac2->reac3 reac4 Monitor Reaction Progress reac3->reac4 work1 Cool and Quench Reaction reac4->work1 Reaction Complete work2 Extract with Organic Solvent work1->work2 work3 Wash, Dry, and Concentrate work2->work3 work4 Purify by Column Chromatography work3->work4 product product work4->product Final Product

Caption: Workflow for the Palladium-Catalyzed Amination.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)-I(L_n) pd0->oa_complex Oxidative Addition (Ar-I) amine_complex Ar-Pd(II)-NHR1R2(L_n) oa_complex->amine_complex Amine Coordination (R1R2NH) amido_complex Ar-Pd(II)-NR1R2(L_n) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR1R2)

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

References

Application Notes and Protocols: 3,5-Dimethoxy-4'-iodobenzophenone as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxy-4'-iodobenzophenone is a halogenated aromatic ketone that holds significant potential as a versatile building block in the synthesis of advanced materials for organic electronics. While direct applications of this specific compound in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs) are not extensively documented, its chemical structure, featuring an electron-accepting benzophenone core and a reactive iodine substituent, makes it an ideal precursor for creating a diverse range of functional organic molecules. The presence of the iodine atom allows for facile derivatization through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in constructing complex π-conjugated systems with tailored electronic properties. This document provides detailed application notes on the potential uses of this compound and experimental protocols for its derivatization to generate novel materials for organic electronics.

Introduction to this compound in Organic Electronics Material Synthesis

The core of this compound is the benzophenone unit, which is known to be an electron-deficient moiety. This inherent electronic character makes it a suitable acceptor component in donor-acceptor (D-A) type molecules, which are a cornerstone of modern organic electronics. The methoxy groups on one of the phenyl rings can influence the solubility and electronic properties of the final molecule.

The key feature of this compound is the iodine atom on the 4'-position. Aryl iodides are highly reactive substrates for palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of various functional groups, enabling the synthesis of a wide array of derivatives with tunable photophysical and electrochemical properties.

Potential applications of derivatives of this compound include:

  • Host materials for OLEDs: By coupling with carbazole or other high-triplet-energy moieties, materials with high glass transition temperatures and suitable HOMO/LUMO levels for hosting phosphorescent or thermally activated delayed fluorescence (TADF) emitters can be synthesized.

  • Emitting materials for OLEDs: The benzophenone core can be functionalized with donor groups to create D-A or D-A-D type molecules that can exhibit TADF or serve as fluorescent emitters.

  • Organic semiconductors for OFETs: The introduction of planar aromatic systems can promote intermolecular π-π stacking, which is crucial for efficient charge transport in OFETs.

  • Donor or acceptor materials for OPVs: Depending on the coupled moieties, the resulting molecule can be engineered to have appropriate absorption spectra and energy levels for use in the active layer of organic solar cells.

Key Synthetic Pathways

The primary utility of this compound lies in its ability to undergo cross-coupling reactions. The following sections detail the protocols for two of the most powerful methods for C-C and C-N bond formation.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide. This reaction is highly versatile for creating biaryl linkages.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product A This compound F Reaction under Inert Atmosphere (e.g., N2, Ar) A->F B Arylboronic Acid/Ester (Donor Moiety) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Toluene, Dioxane) E->F G Heating (e.g., 80-110 °C) F->G H Donor-Acceptor Molecule (New Organic Electronic Material) G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent, such as toluene or dioxane, to the flask.

  • Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a new C-N bond.[1][2][3] This is a powerful tool for synthesizing arylamines, which are common components in hole-transporting materials and certain emitters.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product A This compound G Reaction under Inert Atmosphere (e.g., N2, Ar) A->G B Amine (e.g., Carbazole, Diphenylamine) B->G C Palladium Precatalyst (e.g., Pd2(dba)3) C->G D Phosphine Ligand (e.g., XPhos, SPhos) D->G E Base (e.g., NaOtBu, K3PO4) E->G F Solvent (e.g., Toluene) F->G H Heating (e.g., 80-120 °C) G->H I Arylamine Derivative (New Organic Electronic Material) H->I

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with this compound (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precatalyst like Pd₂(dba)₃ (0.01-0.05 eq.), a suitable phosphine ligand such as XPhos or SPhos (0.02-0.10 eq.), and a strong base, for instance, NaOtBu or K₃PO₄ (1.4-2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to a temperature between 80 and 120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent, and filter it through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography.

Characterization of Novel Derivatives

The newly synthesized materials derived from this compound should be thoroughly characterized to evaluate their potential for use in organic electronic devices. The following table summarizes key properties and the techniques used to measure them.

PropertySymbolDescriptionCharacterization Technique(s)
Photophysical Properties
Absorption MaximumλabsThe wavelength at which the material absorbs the most light. Important for OPVs and for understanding energy transfer in OLEDs.UV-Vis Spectroscopy
Emission MaximumλemThe wavelength at which the material emits light upon excitation. Determines the color of an OLED.Photoluminescence (PL) Spectroscopy
Photoluminescence Quantum YieldΦPLThe efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. A key parameter for OLED emitters.Integrating Sphere Measurement, Comparative Method with a Standard
Fluorescence/Phosphorescence LifetimeτThe average time the molecule spends in the excited state before returning to the ground state. Important for understanding emission mechanisms (e.g., TADF).Time-Resolved Photoluminescence Spectroscopy
Electrochemical Properties
Highest Occupied Molecular OrbitalHOMOThe energy level of the highest occupied molecular orbital. Relates to the ionization potential and is crucial for charge injection and transport.Cyclic Voltammetry (CV), Photoelectron Spectroscopy
Lowest Unoccupied Molecular OrbitalLUMOThe energy level of the lowest unoccupied molecular orbital. Relates to the electron affinity and is critical for charge injection and transport.Cyclic Voltammetry (CV), Inverse Photoelectron Spectroscopy
Electrochemical Band GapEgelThe energy difference between the HOMO and LUMO levels, estimated from electrochemical measurements.Calculated from HOMO and LUMO values obtained from CV
Thermal Properties
Glass Transition TemperatureTgThe temperature at which an amorphous solid becomes rubbery or viscous. High Tg is desirable for morphological stability of thin films in devices.Differential Scanning Calorimetry (DSC)
Decomposition TemperatureTdThe temperature at which the material starts to decompose. High Td indicates good thermal stability, which is important for device lifetime.Thermogravimetric Analysis (TGA)

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel organic electronic materials. Its electron-accepting benzophenone core and the highly reactive iodo-substituent enable the construction of a wide range of donor-acceptor molecules through robust and efficient cross-coupling reactions. By carefully selecting the coupling partners in Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can fine-tune the photophysical, electrochemical, and thermal properties of the resulting materials to meet the specific demands of OLEDs, OFETs, and OPVs. The protocols and characterization guidelines provided herein offer a solid foundation for the exploration and development of new high-performance organic semiconductors based on this promising building block.

References

Application Notes and Protocols: 3,5-Dimethoxy-4'-iodobenzophenone as a Photoinitiator in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dimethoxy-4'-iodobenzophenone is a halogenated and methoxy-substituted aromatic ketone. Based on its structural similarity to other benzophenone derivatives, it is expected to function as a Type II photoinitiator.[1] Type II photoinitiators initiate polymerization upon exposure to UV light, not by direct cleavage, but by abstracting a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine.[1][2] This process generates free radicals that subsequently initiate the polymerization of monomers.

The substitution pattern on the benzophenone core, including methoxy and iodo groups, is anticipated to influence the molecule's photophysical properties, such as its UV absorption spectrum and the efficiency of intersystem crossing to the reactive triplet state.[3][4] Benzophenone derivatives are versatile and can be used to initiate free-radical polymerization of acrylic monomers and, when used as photosensitizers with an appropriate onium salt, the cationic polymerization of epoxides and vinyl ethers.[5][6]

Mechanism of Photoinitiation

Free-Radical Polymerization

In the presence of a hydrogen donor, such as a tertiary amine, this compound is expected to initiate free-radical polymerization through the following mechanism:

  • Photoexcitation: The benzophenone derivative (BP) absorbs UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., Triethylamine, R₃N), forming a benzophenone ketyl radical and an amine-derived radical.

  • Initiation: The amine-derived radical is typically the primary species that initiates the polymerization by attacking a monomer's double bond.

G PI BP (S₀) PI_S1 BP (S₁) Excited Singlet State PI->PI_S1 UV Light (hν) PI_T1 BP (T₁) Excited Triplet State PI_S1->PI_T1 Intersystem Crossing (ISC) KetylRadical Ketyl Radical (BP-H•) PI_T1->KetylRadical Hydrogen Abstraction AmineRadical Initiating Radical (R-CH•-NR'₂) PI_T1->AmineRadical CoInitiator Co-initiator (e.g., R-CH₂-NR'₂) Polymer Propagating Polymer Chain AmineRadical->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Free-Radical Photoinitiation Pathway.

Cationic Polymerization

For cationic polymerization, the benzophenone derivative acts as a photosensitizer, typically in conjunction with an onium salt like a diaryliodonium salt (e.g., Ph₂I⁺ PF₆⁻).

  • Photoexcitation and ISC: Similar to the free-radical mechanism, the benzophenone (BP) is excited to its triplet state (T₁).

  • Electron Transfer: The excited benzophenone transfers an electron to the iodonium salt (Iod⁺). This results in the formation of a benzophenone radical cation (BP•⁺) and an unstable diphenyliodonyl radical (Ph₂I•).

  • Generation of Initiator: The diphenyliodonyl radical rapidly decomposes to form a phenyl radical (Ph•) and iodobenzene (PhI). In parallel, the benzophenone radical cation can react with a hydrogen donor (like the monomer or a co-initiator) to generate a protonic acid (H⁺), which is a strong cationic initiator.

  • Initiation: The generated acid (H⁺) protonates the monomer (e.g., an epoxide), initiating cationic ring-opening polymerization.

G PI_T1 BP (T₁) Excited Triplet State Complex [BP---Iod⁺]• Exciplex PI_T1->Complex Iodonium Iodonium Salt (Iod⁺X⁻) Iodonium->Complex RadicalCation BP•⁺ Radical Cation Complex->RadicalCation Electron Transfer IodonylRadical Iodonyl Radical (Iod•) Complex->IodonylRadical Acid Protonic Acid (H⁺X⁻) Cationic Initiator RadicalCation->Acid H_Donor Hydrogen Donor (R-H) H_Donor->Acid Polymer Propagating Polymer Chain Acid->Polymer Initiation Monomer Epoxide Monomer Monomer->Polymer G A Prepare Formulation (Monomer + PI + Co-initiator) B Deposit Sample (e.g., between BaF₂ plates) A->B C Place in FTIR Spectrometer B->C D Acquire Initial Spectrum (t=0) C->D E Initiate UV/LED Irradiation D->E F Monitor Reaction in Real-Time (Follow disappearance of C=C peak) E->F G Stop Irradiation F->G After set time H Calculate Final Conversion G->H I Characterize Polymer Properties (e.g., Tack-free time, Hardness) H->I

References

Application Notes and Protocols for the Heck Coupling Reaction of 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, offers broad functional group tolerance and has become indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]

This document provides detailed application notes and experimental protocols for the Heck coupling reaction of 3,5-Dimethoxy-4'-iodobenzophenone. This substrate is of particular interest as the resulting products, substituted stilbenes and acrylates, are key structural motifs in various biologically active compounds. The presence of both electron-donating dimethoxy groups and an electron-withdrawing benzoyl moiety on the aryl iodide presents unique considerations for optimizing reaction conditions.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex. Aryl iodides are particularly reactive substrates for this step.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The active palladium(0) catalyst is regenerated by reaction with a base, which also neutralizes the hydrogen iodide formed during the reaction.[1]

Experimental Protocols

Based on established procedures for structurally similar aryl iodides, the following protocols are provided for the Heck coupling of this compound with representative alkenes: styrene (an electron-neutral alkene) and n-butyl acrylate (an electron-deficient alkene).

Protocol 1: Heck Coupling with Styrene

This protocol is adapted from methodologies used for the synthesis of resveratrol analogs, which involve the coupling of 1-iodo-3,5-dimethoxybenzene with a substituted styrene.[3][4]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to allow for the in-situ formation of the active palladium(0) catalyst.

  • Add styrene (1.2 mmol, 1.2 equivalents) and triethylamine (1.5 mmol, 1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired stilbene derivative.

Protocol 2: Heck Coupling with n-Butyl Acrylate

This protocol is based on general procedures for the Heck coupling of aryl iodides with acrylate esters. The electron-withdrawing nature of the acrylate often leads to faster and more efficient reactions.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (1.5 mmol, 1.5 equivalents).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add n-butyl acrylate (1.5 mmol, 1.5 equivalents) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure cinnamate product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Heck coupling of aryl iodides, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterCondition A (Styrene)Condition B (Acrylate)
Aryl Iodide This compoundThis compound
Alkene Styrenen-Butyl acrylate
Catalyst Pd(OAc)₂Pd(OAc)₂
Catalyst Loading 1-5 mol%0.5-2 mol%
Ligand PPh₃ (2 eq. to Pd)Often ligandless
Base Et₃N, K₂CO₃, NaOAcK₂CO₃, Et₃N
Solvent DMF, NMP, AcetonitrileDMF, NMP, Acetonitrile
Temperature 80-120 °C60-100 °C
Reaction Time 12-48 hours4-24 hours

Mandatory Visualizations

Diagram 1: General Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I aryl_pd_complex Ar-Pd(II)L2I oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)L(Alkene)I] alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-Pd(II)LI migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [HPd(II)LI(Product)] beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination (+ Base) product_complex->reductive_elimination -HI reductive_elimination->pd0

Caption: Catalytic cycle of the Heck coupling reaction.

Diagram 2: Experimental Workflow for Heck Coupling

Heck_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Iodide, Pd Catalyst, Ligand setup->reagents solvent Add Anhydrous Solvent reagents->solvent stir Stir at Room Temp. solvent->stir add_alkene_base Add Alkene and Base stir->add_alkene_base heat Heat to Reaction Temp. add_alkene_base->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for the Heck coupling reaction.

Concluding Remarks

The Heck coupling reaction is a versatile and powerful tool for the synthesis of substituted alkenes from aryl iodides like this compound. The provided protocols offer a solid starting point for researchers. Optimization of parameters such as catalyst loading, ligand choice, base, solvent, and temperature may be necessary to achieve the highest yields and purity for specific alkene coupling partners. The electron-rich nature of the 3,5-dimethoxyphenyl ring and the presence of the benzophenone carbonyl group are expected to be well-tolerated under standard Heck conditions. Careful monitoring of the reaction progress is recommended to determine the optimal reaction time and to minimize the formation of byproducts.

References

The Synthetic Versatility of 3,5-Dimethoxy-4'-iodobenzophenone: Application Notes and Protocols for Advanced Molecular Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,5-Dimethoxy-4'-iodobenzophenone is a versatile building block in modern organic synthesis. Its unique structure, featuring an electron-rich dimethoxy-substituted phenyl ring and a reactive aryl iodide moiety, makes it an ideal starting material for the construction of complex molecular architectures. The carbon-iodine bond provides a prime reaction site for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and representative protocols for the use of this compound in three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions open avenues for the synthesis of diverse compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Ketones

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. By reacting this compound with a variety of aryl or vinyl boronic acids or their esters, a diverse library of biaryl ketones can be synthesized. These products can serve as intermediates for pharmaceuticals and other functional organic molecules.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl ketone.

Quantitative Data (Representative):

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O110890-98
33-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF/H₂O901680-90

Application Note 2: Sonogashira Coupling for the Synthesis of Arylalkynyl Ketones

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1][2] This reaction allows for the introduction of an alkynyl moiety onto the benzophenone scaffold, leading to the synthesis of highly conjugated systems that are of interest in materials science and as precursors for more complex heterocyclic compounds.

Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound is as follows:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst [e.g., Pd(PPh₃)₂Cl₂ (1-5 mol%)], and a copper(I) co-catalyst [e.g., CuI (1-10 mol%)].

  • Add a degassed solvent, such as an amine base (e.g., triethylamine or diisopropylamine) or a mixture of an organic solvent (e.g., THF, DMF) and an amine.

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS (typically 1-12 hours).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the arylalkynyl ketone.

Quantitative Data (Representative):

EntryTerminal Alkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT688-96
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50490-97
31-HexynePd(OAc)₂/PPh₃ (2)CuI (3)Et₃NToluene60885-92

Application Note 3: Buchwald-Hartwig Amination for the Synthesis of Diaryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[3] This reaction is particularly valuable for synthesizing aryl amines from aryl halides. Applying this methodology to this compound allows for the introduction of a wide range of primary and secondary amines, leading to the formation of functionalized diaryl amine ketones, which are common motifs in pharmacologically active compounds.

Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • In a glovebox or under an inert atmosphere, add a palladium precursor [e.g., Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)], a suitable phosphine ligand [e.g., BINAP, Xantphos, or a Buchwald ligand like SPhos (1.2-2.0 eq relative to Pd)], and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.4-2.0 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Add a dry, degassed solvent such as toluene, dioxane, or THF.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) for the necessary time (1-24 hours), with monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired diaryl amine ketone.

Quantitative Data (Representative):

EntryAmine (R¹R²NH)Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (3)NaOt-BuToluene1001880-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene1001685-95

This compound is a valuable and versatile starting material for the synthesis of a wide array of complex molecules. The palladium-catalyzed cross-coupling reactions outlined in these application notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide efficient and modular approaches to construct new carbon-carbon and carbon-nitrogen bonds. By leveraging these powerful synthetic tools, researchers can readily access novel compounds for further investigation in drug discovery and materials science. It is anticipated that the continued exploration of the reactivity of this building block will lead to the development of new and innovative molecular entities.

References

Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] This document provides detailed application notes and experimental protocols for performing the Sonogashira coupling reaction with a particular focus on aryl iodides as the electrophilic partner. Aryl iodides are highly reactive in this transformation, often allowing for milder reaction conditions compared to other aryl halides.[1]

Core Concepts and Reaction Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

A simplified representation of the catalytic cycles is as follows:

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate.

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.[4]

  • Copper Cycle :

    • The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate.[4] This species is then ready to participate in the transmetalation step of the palladium cycle.

Variations of the Sonogashira coupling have been developed, including copper-free and nickel-catalyzed versions, to address challenges such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[5][6]

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes.

Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of Aryl Iodides

Aryl IodideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[7]
4-IodotoluenePhenylacetylenePd on alumina (5)Cu₂O on alumina (0.1)-THF-DMA (9:1)7572<2 (batch), 60 (flow)[8]
4-IodoanisolePhenylacetylenePd(OAc)₂ (3)-Cs₂CO₃Toluene1101295 (copper-free)[9]
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (3)-Cs₂CO₃TolueneRT0.598 (copper-free)[9]
2-IodoanilinePhenylacetylenePd(OAc)₂ (3)-Cs₂CO₃Toluene1102485 (copper-free)[9]

Table 2: Nickel-catalyzed Sonogashira-type Coupling of Aryl Iodides

Aryl IodideAlkyneNi Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodobiphenylPhenylacetyleneNiCl₂ (10)dppp (20)K₃PO₄1,4-dioxane604895[5]
1-IodonaphthalenePhenylacetyleneNiCl₂ (10)dppp (20)K₃PO₄1,4-dioxane604892[5]

Experimental Workflow

The general workflow for a Sonogashira coupling reaction involves the preparation of the reaction mixture under an inert atmosphere, followed by the reaction itself, workup, and purification of the product.

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep_flask Prepare oven-dried flask under inert atmosphere (N₂ or Ar) add_solids Add aryl iodide, Pd catalyst, Cu catalyst (if applicable), and ligand (if applicable) prep_flask->add_solids add_liquids Add solvent and amine base add_solids->add_liquids add_alkyne Add terminal alkyne add_liquids->add_alkyne stir Stir reaction mixture at specified temperature add_alkyne->stir Start Reaction monitor Monitor reaction progress by TLC or GC/LC-MS stir->monitor quench Quench reaction (e.g., with aq. NH₄Cl) monitor->quench Reaction Complete extract Extract with an organic solvent quench->extract wash Wash organic layer with brine extract->wash dry Dry organic layer (e.g., with Na₂SO₄ or MgSO₄) wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate chromatography Purify by column chromatography filter_concentrate->chromatography characterize Characterize product (NMR, MS, etc.) chromatography->characterize

Caption: General experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol: Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

  • Amine base (e.g., diisopropylamine, triethylamine, 7.0 eq)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup :

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 eq), palladium catalyst (0.05 eq), and copper(I) iodide (0.025 eq) under a stream of inert gas (nitrogen or argon).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents :

    • Add the anhydrous solvent (e.g., THF) via syringe.

    • Sequentially add the amine base (7.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.

  • Reaction :

    • Stir the reaction mixture at room temperature or heat to the desired temperature.[7] The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup :

    • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether.

    • Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with the same organic solvent.[7]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[7]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.

Safety Precautions

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Amines are often corrosive and have strong odors; handle them in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes & Protocols: 3,5-Dimethoxy-4'-iodobenzophenone in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct literature detailing the use of 3,5-Dimethoxy-4'-iodobenzophenone as a precursor for bioactive compounds is limited, its structural motifs are present in a wide array of potent biological agents. The dimethoxy-substituted phenyl ring is a key feature in many tubulin polymerization inhibitors, and the iodo-substituted phenyl ring is a versatile handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery. This document provides a representative application of a structurally related compound, 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan, in the synthesis of potent tubulin inhibitors, illustrating the potential synthetic pathways and biological activities that could be explored starting from this compound.

The microtubule network is a critical component of the cell's cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Consequently, it is a well-validated target for anticancer drug development. Compounds that interfere with tubulin polymerization, the building block of microtubules, can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. Many successful anticancer drugs, such as paclitaxel and the vinca alkaloids, function through this mechanism. The following sections detail the synthesis and biological evaluation of a class of potent tubulin polymerization inhibitors based on a 2-aroylbenzofuran scaffold, which shares key structural features with potential derivatives of this compound.

Application: Synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan Derivatives as Tubulin Polymerization Inhibitors

This section outlines the synthesis of a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, which are potent inhibitors of tubulin polymerization and exhibit significant antiproliferative activity against various cancer cell lines. The general synthetic scheme involves the condensation of a substituted salicylaldehyde with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone.

Experimental Protocols

General Procedure for the Synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan Derivatives

To a solution of the appropriately substituted salicylaldehyde (1.0 mmol) in anhydrous acetone (20 mL) is added anhydrous potassium carbonate (2.0 mmol) and 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1.1 mmol). The resulting mixture is heated at reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water (30 mL) and ethyl acetate (30 mL). The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivative.

Protocol for Tubulin Polymerization Inhibition Assay

The ability of the synthesized compounds to inhibit tubulin polymerization is assessed using a commercially available tubulin polymerization assay kit.

  • Bovine brain tubulin is reconstituted in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions.

  • The tubulin solution is incubated with various concentrations of the test compounds or vehicle (DMSO) in a 96-well plate at 37°C.

  • The change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Paclitaxel and colchicine are used as positive controls for polymerization enhancement and inhibition, respectively.

  • The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.

Protocol for Cell Viability Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the synthesized compounds for 48 hours.

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The resulting formazan crystals are dissolved in DMSO.

  • The absorbance at 570 nm is measured using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Quantitative Data

The biological activity of a selection of synthesized 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives is summarized in the table below.

CompoundSubstitution on Benzofuran RingTubulin Polymerization IC₅₀ (µM)Antiproliferative Activity (MCF-7) IC₅₀ (µM)
1 5-Methoxy1.80.05
2 6-Methoxy1.50.03
3 7-Methoxy2.10.08
4 5-Fluoro1.20.02
5 6-Fluoro1.00.015
Colchicine (Reference)1.90.01

Visualizations

Synthesis_Workflow reagent1 Substituted Salicylaldehyde intermediate Condensation reagent1->intermediate reagent2 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone reagent2->intermediate product 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan Derivatives intermediate->product K2CO3, Acetone, Reflux Signaling_Pathway cluster_cell Cancer Cell drug 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan Derivative tubulin αβ-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization drug->microtubules Inhibits tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Application Notes and Protocols for the Development of Novel Benzophenone-Derived Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel ligands derived from the benzophenone scaffold, with a focus on their application as inhibitors of p38α mitogen-activated protein kinase (MAPK) and cyclooxygenase (COX) enzymes.

Introduction to Benzophenone Derivatives in Drug Discovery

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. Its diaryl ketone core provides a versatile platform for structural modification, allowing for the fine-tuning of pharmacological properties. Benzophenone derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. This document focuses on two key therapeutic targets: p38α MAPK and COX enzymes, both of which are critically involved in inflammatory processes.

Targeting the p38α MAP Kinase Signaling Pathway

The p38α MAP kinase is a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[1][2] Its activation triggers a signaling cascade that ultimately leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Consequently, inhibition of p38α MAPK is a promising strategy for the treatment of inflammatory diseases.

p38α MAP Kinase Signaling Pathway Diagram

p38_MAPK_pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1, MEKKs) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38α MAPK mapkk->p38 substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->substrates transcription Transcription Factors (e.g., NF-κB) substrates->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) transcription->cytokines benzophenone Benzophenone Derivatives benzophenone->p38

Caption: p38α MAP Kinase Signaling Pathway and Inhibition by Benzophenone Derivatives.

Quantitative Data: Benzophenone Derivatives as p38α MAPK Inhibitors

The following table summarizes the in vitro inhibitory activity of selected benzophenone derivatives against p38α MAP kinase.

Compound Name/ReferenceStructurep38α IC₅₀ (nM)
(4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone[4]4-aminobenzophenone derivative10
Compound 12 [3]4-aminobenzophenone analogue4
Compound 13 [3]4-aminobenzophenone analogue10
Compound 14 [3]4-aminobenzophenone analogue39
1,1-dimethylpropynylamine substituted benzophenone 10b [5]Benzophenone with 1,1-dimethylpropynylamine substitution14
N-cyclopropylbenzamide-benzophenone hybrid 10g [2]Hybrid of benzophenone and N-cyclopropyl-3-methylbenzamide27
Experimental Protocols

This protocol is a general representation based on synthetic strategies for 4-aminobenzophenone p38 MAP kinase inhibitors.[4]

Workflow Diagram: Synthesis of 4-Aminobenzophenone Derivatives

synthesis_workflow_p38 start Starting Materials (Substituted anilines, benzoyl chlorides) step1 Friedel-Crafts Acylation or Nucleophilic Aromatic Substitution start->step1 step2 Purification (Column Chromatography) step1->step2 step3 Characterization (NMR, MS) step2->step3 end Final Product (4-Aminobenzophenone Derivative) step3->end

Caption: General workflow for the synthesis of 4-aminobenzophenone derivatives.

Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline in a suitable anhydrous solvent (e.g., dichloromethane).

  • Acylation: Add a Lewis acid catalyst (e.g., aluminum chloride) and cool the mixture in an ice bath. Slowly add the corresponding benzoyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using NMR and mass spectrometry.

This protocol is based on a non-radioactive, immunoprecipitation-based assay that measures the phosphorylation of the substrate ATF-2.[6]

Workflow Diagram: p38α MAP Kinase Inhibition Assay

p38_assay_workflow start Cell Lysate containing activated p38α step1 Immunoprecipitation of p38α with anti-p38 antibody start->step1 step2 Addition of Benzophenone Inhibitor and ATF-2 substrate step1->step2 step3 Kinase Reaction (Incubation with ATP) step2->step3 step4 Detection of Phosphorylated ATF-2 (Western Blot or ELISA) step3->step4 end Quantification of Inhibition (IC₅₀ determination) step4->end

Caption: Workflow for the in vitro p38α MAP kinase inhibition assay.

Protocol:

  • Cell Lysis: Prepare cell lysates from cells stimulated to activate the p38 MAPK pathway (e.g., with UV radiation or anisomycin).[7][8]

  • Immunoprecipitation: Add anti-p38 MAPK antibody to the cell lysate and incubate to form an antibody-antigen complex. Capture the complex using protein A/G-agarose beads.

  • Washing: Wash the immunoprecipitated beads several times with wash buffer to remove non-specific binding.

  • Inhibitor Incubation: Resuspend the beads in kinase assay buffer and add varying concentrations of the benzophenone derivative (or DMSO as a vehicle control).

  • Kinase Reaction: Initiate the kinase reaction by adding the ATF-2 substrate and ATP. Incubate at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Detection: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Detect the level of phosphorylated ATF-2 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and calculate the percentage of inhibition for each concentration of the benzophenone derivative. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Targeting the Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[9] Therefore, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Cyclooxygenase (COX) Signaling Pathway Diagram

COX_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) pgh2->prostaglandins benzophenone Benzophenone Derivatives benzophenone->cox

Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition by Benzophenone Derivatives.

Quantitative Data: Benzophenone Derivatives as COX Inhibitors

The following table summarizes the in vitro inhibitory activity of selected benzophenone derivatives against COX-1 and COX-2 enzymes.

Compound Name/ReferenceStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4)[11][12]Glucosylated benzophenone derivative> 10067.25
4-hydroxy-4'-methoxybenzophenone (5)[11][12]Hydroxylated benzophenone derivative67.25> 100
Ketoprofen (Reference)[11]Benzophenone-containing NSAID0.92.5
Benzophenone-thiazole hybrid 5c [13]Hybrid of benzophenone and thiazole-82.8% inhibition
Benzophenone-thiazole hybrid 5e [13]Hybrid of benzophenone and thiazole-83.1% inhibition
Benzophenone-thiazole hybrid 5h [13]Hybrid of benzophenone and thiazole-82.1% inhibition

Note: For compounds 5c, 5e, and 5h, the data is presented as percent inhibition at a given concentration, as IC₅₀ values were not explicitly provided in the source.

Experimental Protocols

This protocol is a general representation based on synthetic strategies for benzophenone-thiazole COX inhibitors.[14]

Workflow Diagram: Synthesis of Benzophenone-Thiazole Derivatives

synthesis_workflow_cox start Starting Materials (Benzophenones, Thiosemicarbazide) step1 Thiosemicarbazone Formation start->step1 step2 Cyclization with α-haloketone step1->step2 step3 Purification (Recrystallization or Column Chromatography) step2->step3 end Final Product (Benzophenone-Thiazole Derivative) step3->end

Caption: General workflow for the synthesis of benzophenone-thiazole derivatives.

Protocol:

  • Thiosemicarbazone Formation: Reflux a mixture of the starting benzophenone, thiosemicarbazide, and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., methanol) for several hours.[14]

  • Isolation of Intermediate: Cool the reaction mixture to obtain the thiosemicarbazone intermediate, which can be collected by filtration.

  • Cyclization: Dissolve the thiosemicarbazone in a solvent like isopropanol and react it with an α-bromoacetophenone at room temperature.[14]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Product Isolation: Upon completion, the product may precipitate out of the solution or can be obtained after solvent evaporation.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

  • Characterization: Confirm the structure of the final benzophenone-thiazole derivative using NMR and mass spectrometry.

This protocol is based on a fluorometric assay that detects the generation of Prostaglandin G2 (PGG2), the intermediate product of the COX reaction.[1][15]

Workflow Diagram: COX Inhibition Assay

cox_assay_workflow start Prepare Reaction Mix (Buffer, Heme, COX enzyme) step1 Add Benzophenone Inhibitor start->step1 step2 Pre-incubation step1->step2 step3 Initiate Reaction (Add Arachidonic Acid) step2->step3 step4 Fluorometric Detection of PGG₂ step3->step4 end Quantification of Inhibition (IC₅₀ determination) step4->end

Caption: Workflow for the in vitro COX inhibition assay.

Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe solution, and cofactor solution according to the manufacturer's instructions.[15] Prepare a stock solution of arachidonic acid.

  • Reaction Setup: In a 96-well microplate, add the COX assay buffer, COX enzyme (either COX-1 or COX-2), and the COX probe to each well.

  • Inhibitor Addition: Add varying concentrations of the benzophenone derivative (dissolved in DMSO) to the wells. Include wells with a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control and DMSO as a vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[5]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorometric Measurement: Immediately measure the fluorescence in a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[15]

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each concentration of the benzophenone derivative relative to the vehicle control. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

Application Notes and Protocols for the Synthesis of 3,5-Dimethoxy-4'-iodobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of 3,5-Dimethoxy-4'-iodobenzophenone and its derivatives. This class of compounds holds potential for research in medicinal chemistry, particularly in the development of novel therapeutic agents. The protocols outlined below are based on established chemical principles, primarily the Friedel-Crafts acylation reaction.

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: General reaction scheme for the Friedel-Crafts acylation to synthesize this compound.

Preparation of 4-iodobenzoyl chloride

Protocol:

  • To a round-bottom flask, add 4-iodobenzoic acid and thionyl chloride (SOCl₂), typically in a 1:1.2 molar ratio.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting 4-iodobenzoyl chloride is purified by vacuum distillation.

Friedel-Crafts Acylation

Protocol:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), in a suitable anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add a solution of 4-iodobenzoyl chloride in the same solvent to the cooled suspension.

  • To this mixture, add a solution of 1,3-dimethoxybenzene in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography.

Synthesis of Derivatives

Derivatives of this compound can be synthesized by modifying the starting materials. For example, using different substituted benzoyl chlorides or substituted dimethoxybenzenes in the Friedel-Crafts acylation will yield a variety of derivatives.

Characterization Data

Parameter Expected Value
Molecular Formula C₁₅H₁₃IO₃
Molecular Weight 368.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point (°C) Data not available in searched literature
¹H NMR (CDCl₃, ppm) δ 7.8-7.2 (m, 4H, Ar-H of iodophenyl), 6.8-6.5 (m, 3H, Ar-H of dimethoxyphenyl), 3.8 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, ppm) δ 195-190 (C=O), 160-158 (C-OMe), 140-125 (aromatic C), 105-100 (aromatic C), 95-90 (aromatic C), 56-55 (-OCH₃)
IR (KBr, cm⁻¹) ~3000 (Ar-H), ~1650 (C=O), ~1600, 1480 (C=C), ~1200, 1050 (C-O)
Mass Spec (m/z) [M]+ at ~368

Experimental Workflow and Diagrams

The synthesis of this compound and its derivatives can be visualized through the following workflow diagrams.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Purification A 4-iodobenzoic acid C 4-iodobenzoyl chloride A->C SOCl2, reflux B Thionyl chloride B->C F This compound C->F 1,3-dimethoxybenzene, Lewis Acid D 1,3-dimethoxybenzene D->F E Lewis Acid (e.g., AlCl3) E->F G Crude Product F->G Workup H Purified Product G->H Recrystallization / Chromatography

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Benzophenone and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, and antimicrobial effects.[1][2][3][4][5] The specific biological activity and the signaling pathways affected by this compound are not detailed in the currently available literature. However, based on the activities of structurally related compounds, it is plausible that this class of molecules could interact with various cellular targets.

For instance, some benzophenone derivatives have been shown to induce apoptosis in cancer cells. A hypothetical signaling pathway for apoptosis induction is presented below.

Apoptosis_Pathway A This compound Derivative B Cellular Target (e.g., Kinase, Receptor) A->B Binding/Inhibition C Signal Transduction Cascade B->C Modulation D Activation of Caspases (e.g., Caspase-3) C->D Activation E Apoptosis D->E

Caption: Hypothetical signaling pathway for apoptosis induction by a benzophenone derivative.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound and its derivatives. This information will be crucial for their future development as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reaction Optimization for 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling reaction yield with 3,5-Dimethoxy-4'-iodobenzophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki reaction with this compound in a question-and-answer format.

Q1: My reaction yield is low or there is no product formation. What are the potential causes and how can I improve it?

A1: Low to no yield in a Suzuki reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand Inactivity: The choice of palladium source and ligand is critical. For an electron-rich aryl iodide like this compound, electron-rich and bulky phosphine ligands are often beneficial.[1] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst system.

  • Base and Solvent Selection: The base is crucial for the transmetalation step.[2] Ensure the base is strong enough but not so harsh that it causes degradation of your starting materials or product. The solvent system must be appropriate for both the organic substrates and the inorganic base. A biphasic system (e.g., toluene/water, dioxane/water) is often effective.[3]

  • Reaction Temperature: While aryl iodides are generally reactive, some catalyst systems show poor turnover at lower temperatures.[4] If you are running the reaction at a low temperature, a gradual increase may improve the yield. However, excessively high temperatures can lead to side reactions.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][3]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often indicating the presence of oxygen or issues with the catalyst.[1][3]

  • Thorough Degassing: Ensure your solvent, water (if used), and reaction vessel are thoroughly degassed prior to adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(II) source can sometimes lead to side reactions that promote homocoupling.[1] Using a Pd(0) pre-catalyst, such as Pd₂(dba)₃, in combination with a suitable ligand can be advantageous.

  • Bulky Ligands: Employing bulky phosphine ligands can sterically hinder the formation of the homocoupling product.[1]

Q3: Dehalogenation of my this compound is a major side product. What can I do to prevent this?

A3: Dehalogenation, the replacement of the iodine atom with hydrogen, is another common side reaction.[3]

  • Choice of Base and Solvent: Certain bases and solvents can act as hydride sources, leading to dehalogenation.[3] For instance, amine bases or alcoholic solvents can contribute to this side reaction. Consider using inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ and aprotic solvents like dioxane or toluene.

  • Reaction Conditions: Running the reaction under milder conditions (e.g., lower temperature, shorter reaction time) may reduce the extent of dehalogenation, provided the desired coupling reaction still proceeds at a reasonable rate.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A1: There is no single "best" combination as the optimal choice can depend on the specific boronic acid used. However, for electron-rich aryl iodides, catalyst systems employing bulky, electron-donating phosphine ligands are generally recommended.[1] Buchwald ligands such as SPhos and XPhos, often used with Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3, are excellent starting points for optimization.[5]

Q2: Which base should I choose for this reaction?

A2: A variety of inorganic bases can be effective. K₂CO₃ is a common and often successful choice. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[6] It is advisable to screen a few different bases to find the optimal one for your specific reaction.

Q3: What is the ideal solvent system?

A3: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[3] Common solvent systems include a 9:1 to 1:1 ratio of an organic solvent (like dioxane, THF, or toluene) to water.[1] The choice of solvent can also influence the reaction rate and selectivity.

Q4: How can I ensure my reagents are of sufficient quality?

A4: The quality of the boronic acid is particularly important, as they can be prone to decomposition (protodeboronation).[1][3] It is recommended to use fresh, high-purity boronic acid. If the purity is questionable, it can be recrystallized. The palladium catalyst should also be from a reliable source and stored under an inert atmosphere.

Data Presentation

Table 1: Effect of Different Catalysts and Ligands on Aryl Iodide Coupling Yield

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(OAc)₂ (2)N-XantPhos (4)K₂CO₃ (300)H₂O/ACN (4:1)37240DNA-conjugated aryl iodide
Na₂PdCl₄ (20)sSPhos (40)K₂CO₃ (300)H₂O/ACN (4:1)372467DNA-conjugated aryl iodide
Na₂PdCl₄ (20)X-Phos (40)K₂CO₃ (300)H₂O/ACN (4:1)372455DNA-conjugated aryl iodide
Na₂PdCl₄ (20)XantPhos (40)K₂CO₃ (300)H₂O/ACN (4:1)372448DNA-conjugated aryl iodide

Data adapted from a study on DNA-compatible Suzuki reactions and is illustrative for general trends in catalyst/ligand efficiency for aryl iodides.[7]

Table 2: Influence of Base on Aryl Iodide Coupling Yield

Catalyst/LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
Na₂PdCl₄/sSPhosNa₂CO₃ (300)H₂O/ACN (4:1)372445DNA-conjugated aryl iodide
Na₂PdCl₄/sSPhosCs₂CO₃ (300)H₂O/ACN (4:1)372438DNA-conjugated aryl iodide
Na₂PdCl₄/sSPhosK₃PO₄ (300)H₂O/ACN (4:1)372442DNA-conjugated aryl iodide
Na₂PdCl₄/sSPhosKOH (300)H₂O/ACN (4:1)372465DNA-conjugated aryl iodide
Na₂PdCl₄/sSPhosK₂CO₃ (600)H₂O/ACN (4:1)372894DNA-conjugated aryl iodide

Data adapted from a study on DNA-compatible Suzuki reactions, demonstrating the impact of the choice and amount of base.[7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula.

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) and dissolve in a small amount of the degassed organic solvent. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product RedElim->Product ArylIodide This compound ArylIodide->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Iodide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst reaction Heat and Stir catalyst->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Change Catalyst/Ligand (e.g., to Buchwald system) start->check_catalyst check_base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) start->check_base check_temp Increase Temperature Incrementally start->check_temp side_reaction Significant Side Products? start->side_reaction check_degas Improve Degassing Procedure side_reaction->check_degas No homocoupling Homocoupling side_reaction->homocoupling Yes dehalogenation Dehalogenation side_reaction->dehalogenation Yes homocoupling_sol Thoroughly Degas, Use Bulky Ligand homocoupling->homocoupling_sol dehalogenation_sol Change Base/Solvent (Avoid Amine/Alcohol) dehalogenation->dehalogenation_sol

Caption: A decision tree for troubleshooting common Suzuki reaction issues.

References

Technical Support Center: Purification of Crude 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 3,5-Dimethoxy-4'-iodobenzophenone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for successful recrystallization of this compound?

A1: Solvent selection is the most critical factor. An ideal solvent should dissolve the crude this compound completely at an elevated temperature but only sparingly at low or room temperature.[1] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent to be effectively removed.[2]

Q2: My purified crystals have a yellowish tint. What causes this and how can I fix it?

A2: A yellowish tint often indicates the presence of colored impurities that co-crystallize with your product. This can happen if the impurity has similar solubility properties to your target compound. To remove colored impurities, you can add a small amount of activated charcoal to the hot solution before the filtration step. However, use charcoal sparingly as it can adsorb your desired compound, leading to a lower yield.[3]

Q3: What is "oiling out" and why does it happen?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid oil rather than solid crystals.[3][4] This typically occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities, causing a significant depression in the compound's melting point.[3][4]

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, using a solvent mixture (a "solvent-antisolvent" pair) is a very common and effective technique, especially when no single solvent has the ideal solubility characteristics.[5] You would dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (the antisolvent, in which it is insoluble) until the solution becomes cloudy. The mixture is then heated to redissolve the compound and cooled slowly to form crystals.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

Issue Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used, making the solution too dilute.[2][4] 2. The solution is supersaturated.[4] 3. The cooling process is too slow or not cold enough.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[4] 2. Try "seeding" the solution by adding a tiny crystal of the pure product. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Place the flask in an ice-water bath to further decrease the compound's solubility.[7]
The Compound "Oils Out" 1. The melting point of the crude solid is lower than the solution's temperature.[3] 2. The concentration of the solute is too high. 3. The solution was cooled too rapidly.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3][4] 2. Consider using a solvent with a lower boiling point. 3. For mixed solvent systems, add more of the "good" solvent before reheating and cooling.[3]
Very Low Yield of Crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[3] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold, redissolving the product.[2]1. Recover the remaining product from the filtrate by evaporating the solvent and attempting recrystallization again with less solvent.[3] 2. Ensure the filtration funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.[8] 3. Always use a minimum amount of ice-cold solvent to wash the collected crystals.[2]
Rapid Formation of Fine Powder 1. The solution was cooled too quickly ("shock cooling").[3][7]1. Rapid precipitation traps impurities.[7] Reheat the solution to redissolve the precipitate and allow it to cool slowly at room temperature, then transfer to an ice bath. Insulating the flask can help slow the cooling rate.[3]

Solvent Selection for Recrystallization

The benzophenone core with methoxy groups suggests moderate polarity, while the iodophenyl group adds some non-polar character. A systematic approach to solvent selection is recommended. Test the solubility of a small amount of crude material (~20-30 mg) in ~0.5 mL of the solvents listed below at room temperature and then upon heating.

Solvent / Mixture Class Rationale & Suitability
Ethanol or Methanol Polar ProticOften a good starting point for moderately polar compounds. The compound might be soluble at room temperature, but a methanol/water mixture could be effective.[5]
Isopropanol Polar ProticSimilar to ethanol but slightly less polar; may offer a better solubility profile.
Ethyl Acetate Polar AproticA versatile solvent for a wide range of organic compounds.
Toluene Non-polarMay be a good solvent for dissolving the compound when hot.
Heptane or Hexane Non-polarLikely to be poor solvents on their own but are excellent as antisolvents when paired with a more polar solvent like Ethyl Acetate or Acetone.[5]
Acetone/Water Mixed SolventA common and effective pair. Dissolve in hot acetone and add water dropwise.[5]
Ethyl Acetate/Heptane Mixed SolventAn excellent choice for compounds of intermediate polarity.[5]

Detailed Experimental Protocol

This protocol outlines the steps for the purification of crude this compound.

1. Solvent Selection:

  • Based on preliminary tests (see table above), select a suitable solvent or solvent pair. For this example, we will proceed with an Ethyl Acetate/Heptane system.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (Ethyl Acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.[2]

3. (Optional) Decolorization with Activated Charcoal:

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes. Be cautious, as charcoal can cause bumping.

4. Hot Gravity Filtration (if necessary):

  • This step removes insoluble impurities (like dust or charcoal).

  • Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean receiving Erlenmeyer flask) to prevent premature crystallization.[8]

  • Pour the hot solution through the fluted filter paper quickly.

5. Crystallization:

  • If using a single solvent, allow the hot, clear filtrate to cool slowly to room temperature.

  • If using a solvent pair (our example), slowly add the "poor" solvent (Heptane) to the hot Ethyl Acetate solution until a persistent cloudiness appears. Reheat gently until the solution becomes clear again.

  • Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. An ideal crystallization should show crystal growth over a period of about 20 minutes.[3]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

6. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold solvent (or the solvent mixture, rich in the "poor" solvent) to rinse away any soluble impurities adhering to the crystal surfaces.[2]

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and let them air dry completely. For a more thorough drying, use a desiccator.

  • Once dry, determine the melting point to assess purity. A pure compound will have a sharp, narrow melting point range.[1]

Visual Workflow and Troubleshooting Diagrams

Recrystallization_Workflow start Crude 3,5-Dimethoxy- 4'-iodobenzophenone dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filter 2. Hot Gravity Filtration insoluble_check->hot_filter  Yes cool 3. Cool Solution Slowly insoluble_check->cool No   hot_filter->cool ice_bath 4. Cool in Ice-Water Bath cool->ice_bath collect 5. Collect Crystals via Vacuum Filtration ice_bath->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Workflow start Problem During Recrystallization issue1 No Crystals Form start->issue1 issue2 Compound 'Oils Out' start->issue2 issue3 Low Yield start->issue3 sol1a Boil off excess solvent issue1->sol1a Cause: Too dilute sol1b 'Seed' solution or scratch flask issue1->sol1b Cause: Supersaturated sol1c Use ice bath issue1->sol1c Cause: Insufficient cooling sol2a Reheat, add more solvent, cool slowly issue2->sol2a General Fix sol2b Change to a lower- boiling point solvent issue2->sol2b Alternative Fix sol3a Reduce initial solvent volume issue3->sol3a Cause: Too much solvent sol3b Pre-heat filtration apparatus issue3->sol3b Cause: Premature crystallization sol3c Wash crystals with minimal ice-cold solvent issue3->sol3c Cause: Product loss during wash

Caption: Troubleshooting flowchart for common recrystallization problems.

References

common side products in the synthesis of substituted benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted benzophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted benzophenones?

A1: The two most prevalent methods for synthesizing substituted benzophenones are Friedel-Crafts acylation and the Grignard reaction.

  • Friedel-Crafts Acylation: This involves the reaction of a substituted or unsubstituted benzene with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3]

  • Grignard Reaction: This method utilizes a Grignard reagent (an organomagnesium halide) which acts as a nucleophile, attacking a carbonyl carbon of a benzoyl chloride or a related derivative.[4][5][6]

Q2: I performed a Friedel-Crafts acylation of toluene with benzoyl chloride and obtained a mixture of products. What are the likely side products?

A2: In the Friedel-Crafts acylation of a substituted benzene like toluene, the primary side products are isomers of the desired product. The benzoyl group can attach to the ortho, meta, or para positions of the toluene ring. Since the methyl group is an ortho-, para-director, you will predominantly get a mixture of 2-methylbenzophenone and 4-methylbenzophenone, with the 4-methylbenzophenone (para) isomer typically being the major product due to less steric hindrance.[7][8] You may also see a small amount of the 3-methylbenzophenone (meta) isomer.[9] In some cases, over-acylation can occur, leading to the introduction of a second benzoyl group on the ring, though this is less common with the deactivating effect of the first ketone group.[6]

Q3: During the synthesis of triphenylmethanol via a Grignard reaction with phenylmagnesium bromide and benzophenone, I observed a significant amount of a non-polar impurity. What is it likely to be?

A3: A common and significant side product in Grignard reactions is the formation of biphenyl.[1][10] This occurs from a coupling reaction between the Grignard reagent (phenylmagnesium bromide) and any unreacted bromobenzene.[1] Factors that favor the formation of biphenyl include high concentrations of bromobenzene and elevated reaction temperatures.[1]

Q4: My Friedel-Crafts reaction resulted in a dark, tarry mixture. What could be the cause?

A4: The formation of tarry substances in Friedel-Crafts reactions is often an indication of side reactions occurring at elevated temperatures.[7] It can also be caused by using a very active catalyst or a highly activated aromatic substrate, which can lead to polymerization or other complex side reactions. Ensuring a well-controlled reaction temperature is crucial to minimize tar formation.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

If you are experiencing a lower than expected yield in your Friedel-Crafts acylation, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Moisture Contamination The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use of a drying tube is recommended.
Impure Reagents The purity of the benzene derivative, benzoyl chloride, and the Lewis acid is critical. Purify reagents if necessary.
Incorrect Stoichiometry In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone.[6] Ensure you are using the correct molar ratios.
Suboptimal Temperature The reaction temperature can significantly affect the yield. Low temperatures may slow the reaction down, while high temperatures can lead to the formation of tarry byproducts.[7] Monitor and control the temperature throughout the reaction.
Inefficient Quenching and Workup Product can be lost during the workup phase. Ensure the reaction is properly quenched (typically with ice/acid) and that all product is extracted from the aqueous layer.
Issue 2: Isomeric Impurities in Friedel-Crafts Products

The presence of multiple isomers is a common challenge when acylating a substituted benzene.

Problem Identification Mitigation and Purification
Mixture of ortho, para, and meta isomers Isomers can often be identified by GC-MS analysis, where they may have similar mass spectra but different retention times.[11] ¹H NMR can also be used to distinguish between isomers based on the splitting patterns of the aromatic protons.Reaction Control: The ratio of isomers can be influenced by the choice of catalyst and reaction temperature. Lower temperatures generally favor the para isomer due to steric hindrance.[12] Purification: Isomers can often be separated by fractional crystallization or column chromatography.[13] The difference in polarity between the isomers can be exploited for chromatographic separation.
Issue 3: Biphenyl Formation in Grignard Reactions

The formation of biphenyl is a frequent side reaction that reduces the yield of the desired benzophenone derivative.[1]

Influencing Factor Mechanism Recommended Action
High Bromobenzene Concentration A high local concentration of the aryl halide can lead to its reaction with the already formed Grignard reagent.[1]Add the bromobenzene dropwise and slowly to the magnesium turnings to maintain a low concentration.[1]
Elevated Temperature Higher temperatures can promote the radical coupling reaction that forms biphenyl.[1]Maintain a gentle reflux and use an ice bath to control any exothermic reaction.
Impure Magnesium An oxide layer on the magnesium can hinder the formation of the Grignard reagent, leaving more unreacted bromobenzene.Use fresh, high-purity magnesium turnings. Activating the magnesium with a small crystal of iodine can be beneficial.

Quantitative Data on Side Product Formation

The following tables summarize quantitative data on the formation of common side products under various experimental conditions.

Table 1: Isomer Distribution in the Friedel-Crafts Benzoylation of Toluene

CatalystSolventTemperature (°C)ortho-isomer (%)meta-isomer (%)para-isomer (%)Reference
AlCl₃Nitrobenzene254.11.594.4[14]
ZnCl₂/SiO₂Not specified8050500[9][15]

Note: The result with ZnCl₂/SiO₂ showing no para-isomer is atypical and may be specific to the catalytic system used.

Table 2: Biphenyl Formation in a Grignard Reaction

Reaction ScaleCrude Product CompositionReference
Laboratory Scale Synthesis of 1-phenylcyclohexeneBiphenyl: ~5.3%[16]

Note: This data is from a reaction of phenylmagnesium bromide with cyclohexanone, but it provides a quantitative example of biphenyl as a minor side product under certain conditions.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene to Synthesize 4-Methylbenzophenone

This protocol is adapted from established laboratory procedures.

Materials:

  • Toluene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add a solution of benzoyl chloride (1.0 equivalent) in dichloromethane to the dropping funnel.

  • Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • After the addition is complete, add a solution of toluene (1.2 equivalents) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition of toluene, allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be analyzed by GC-MS to determine the isomer distribution.[11]

  • Purify the product by recrystallization or column chromatography to isolate the desired 4-methylbenzophenone.

Protocol 2: Grignard Synthesis of Triphenylmethanol with Minimization of Biphenyl

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether

  • Bromobenzene

  • Benzophenone

  • Sulfuric acid (10% aqueous solution)

  • Petroleum ether

Procedure:

  • Ensure all glassware is oven-dried to remove any traces of water.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of biphenyl.[1]

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add this solution dropwise to the Grignard reagent.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Quench the reaction by carefully adding 10% sulfuric acid.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the ether to obtain the crude product, which will be a mixture of triphenylmethanol and biphenyl.

  • To remove the biphenyl, triturate the crude solid with cold petroleum ether. Biphenyl is more soluble in petroleum ether than triphenylmethanol.[1]

  • Recrystallize the remaining solid from a suitable solvent (e.g., ethanol) to obtain pure triphenylmethanol.

Visualizations

Friedel_Crafts_Side_Products cluster_reactants Reactants cluster_products Products Toluene Toluene Para 4-Methylbenzophenone (Major Product) Toluene->Para Friedel-Crafts Acylation Ortho 2-Methylbenzophenone (Side Product) Toluene->Ortho Meta 3-Methylbenzophenone (Minor Side Product) Toluene->Meta BenzoylChloride Benzoyl Chloride BenzoylChloride->Para BenzoylChloride->Ortho BenzoylChloride->Meta

Caption: Isomer formation in the Friedel-Crafts acylation of toluene.

Grignard_Side_Product PhMgBr Phenylmagnesium Bromide (Grignard Reagent) Desired_Product Triphenylmethanol (Desired Product) PhMgBr->Desired_Product reacts with Side_Product Biphenyl (Side Product) PhMgBr->Side_Product couples with Benzophenone Benzophenone Benzophenone->Desired_Product PhBr Bromobenzene (Unreacted) PhBr->Side_Product

Caption: Formation of biphenyl as a side product in a Grignard reaction.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities Start Experiment Complete Check_Yield Check Yield and Purity (TLC, NMR, GC-MS) Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Impure Impure Product? Check_Yield->Impure [ No ] Low_Yield->Impure [ No ] Moisture Check for Moisture Contamination Low_Yield->Moisture [ Yes ] Success Successful Synthesis Impure->Success [ No ] Isomers Isomeric Mixture Detected Impure->Isomers [ Yes ] Reagents Verify Reagent Purity and Stoichiometry Moisture->Reagents Temp Optimize Reaction Temperature Reagents->Temp Biphenyl Biphenyl Detected Isomers->Biphenyl Purification Optimize Purification (Crystallization, Chromatography) Biphenyl->Purification Purification->Success

References

Technical Support Center: Electrophilic Aromatic Substitution on Benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for electrophilic aromatic substitution (EAS) on benzophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution on benzophenone primarily yielding the meta-substituted product?

This is the expected and electronically favored outcome. The carbonyl group (-C=O) in benzophenone is a deactivating, meta-directing group.[1][2][3][4] This is due to two main electronic effects:

  • Inductive Effect (-I): The oxygen atom in the carbonyl group is highly electronegative, pulling electron density away from the aromatic rings through the sigma bond framework. This deactivates the entire ring system towards electrophilic attack.

  • Resonance Effect (-M): The carbonyl group can withdraw electron density from the aromatic rings via resonance. This effect primarily removes electron density from the ortho and para positions, leaving the meta positions as the most electron-rich (or least electron-deficient) sites for an incoming electrophile.

The stability of the carbocation intermediate (sigma complex or arenium ion) formed during the reaction determines the regioselectivity. For ortho and para attack, a destabilizing resonance structure places the positive charge directly adjacent to the electron-withdrawing carbonyl carbon. The intermediate for meta attack avoids this unfavorable arrangement, making it the lowest energy pathway.[5][6]

G cluster_legend Legend cluster_main Directing Effect of Carbonyl Group in Benzophenone Benzophenone Benzophenone Electrophile Electrophile (E+) Intermediates Sigma Complex (Arenium Ion) Products Products Benz Benzophenone Ortho_Intermediate Ortho Attack Unfavorable resonance structure places positive charge adjacent to C=O Benz->Ortho_Intermediate + E+ Meta_Intermediate Meta Attack Positive charge is never adjacent to C=O Least Destabilized Benz->Meta_Intermediate + E+ Para_Intermediate Para Attack Unfavorable resonance structure places positive charge adjacent to C=O Benz->Para_Intermediate + E+ E_plus E+ Ortho_Product Ortho Product (Minor) Ortho_Intermediate->Ortho_Product - H+ Meta_Product Meta Product (Major) Meta_Intermediate->Meta_Product - H+ Para_Product Para Product (Minor) Para_Intermediate->Para_Product - H+

Caption: Logical diagram illustrating the directing effect of the carbonyl group.

Q2: I am observing a mixture of ortho, para, and meta isomers. How can I improve the meta-selectivity?

While meta is the major product, obtaining minor amounts of ortho and para isomers can occur, especially under harsh reaction conditions. To enhance meta-selectivity, consider the following troubleshooting steps:

  • Temperature Control: Exothermic reactions, like nitration, can lead to over-reactivity and reduced selectivity if the temperature is not strictly controlled. Running the reaction at lower temperatures often improves the selectivity for the thermodynamically favored product.

  • Choice of Lewis Acid: In reactions like Friedel-Crafts, the strength and concentration of the Lewis acid catalyst can impact selectivity. Use the mildest effective Lewis acid at a stoichiometric amount or less, if possible.

  • Solvent Polarity: The solvent can influence the reactivity of the electrophile. Experiment with solvents of different polarities to find optimal conditions.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of di-substituted or other side products.

TroubleshootingWorkflow start Problem: Poor meta-selectivity (Mixture of Isomers) q1 Is the reaction highly exothermic (e.g., Nitration)? start->q1 a1_yes Solution: - Lower reaction temperature - Use controlled/slow addition of reagents q1->a1_yes Yes q2 Are you using a strong Lewis Acid catalyst? q1->q2 No a1_yes->q2 a2_yes Solution: - Try a milder Lewis Acid (e.g., ZnCl2, FeBr3) - Optimize catalyst loading q2->a2_yes Yes q3 Is the reaction time optimized? q2->q3 No a2_yes->q3 a3_no Solution: - Monitor reaction via TLC/GC - Quench reaction upon completion to avoid side products q3->a3_no No end_node Improved meta-selectivity q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for improving meta-selectivity.

Q3: Is it possible to achieve ortho or para substitution on benzophenone?

Achieving direct ortho or para electrophilic substitution is challenging due to the powerful meta-directing effect of the carbonyl group. However, advanced synthetic strategies can override this inherent selectivity. One common approach is Directed C-H Activation , which uses a directing group to position a metal catalyst near a specific C-H bond.[7][8]

For benzophenone, this often involves a "template-assisted" approach where a temporary tether with a coordinating group (like a nitrile) is installed. This template directs a transition metal catalyst (e.g., Palladium) to the meta C-H bond relative to the template's anchor point, which can correspond to the ortho position of the carbonyl group.[8][9] This strategy allows for functionalization at positions that are electronically disfavored.

Directed_CH_Activation cluster_workflow Workflow for Overriding Inherent meta-Selectivity start Start: Benzophenone step1 1. Install a Removable Directing Group (DG) (e.g., amino-nitrile template) start->step1 step2 2. Add Transition Metal Catalyst (e.g., Pd(OAc)2) step1->step2 step3 3. C-H Activation Catalyst is directed to ortho C-H bond via chelation with DG step2->step3 step4 4. Functionalization Reaction with coupling partner (e.g., Arylation, Olefination) step3->step4 step5 5. Remove Directing Group step4->step5 end_node Result: ortho-Functionalized Benzophenone step5->end_node

Caption: Experimental workflow for achieving ortho-functionalization.

Quantitative Data Summary

The regioselectivity of electrophilic substitution reactions is highly dependent on the specific reaction conditions. Below is a table summarizing typical outcomes for the nitration of benzophenone, which serves as a representative example.

Electrophilic ReagentCatalyst / Conditionsortho-Isomer (%)meta-Isomer (%)para-Isomer (%)Reference
HNO₃H₂SO₄, 0-10°C~15-25~70-80~1-5General Textbook Data
NO₂⁺BF₄⁻Sulfolane, 25°C22762Olah, G. A., et al.
HNO₃Acetic Anhydride355510Textbook Data

Note: Yields are approximate and can vary significantly based on precise experimental conditions.

Experimental Protocols

Protocol: meta-Nitration of Benzophenone

This protocol provides a standard laboratory procedure for the selective nitration of benzophenone at the meta position.

Materials:

  • Benzophenone

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Diethyl Ether or Dichloromethane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stir plate.

  • Dissolution: Add benzophenone (e.g., 5.0 g) to the flask. Carefully and slowly add concentrated sulfuric acid (25 mL) while stirring. Continue stirring until all the benzophenone has dissolved. Ensure the temperature remains below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (5.0 mL) in an ice bath.

  • Addition: Slowly add the nitrating mixture dropwise to the stirred benzophenone solution using a dropping funnel. Crucially, maintain the reaction temperature between 0°C and 10°C throughout the addition. A higher temperature will decrease meta-selectivity.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Quenching: Carefully pour the reaction mixture over a large amount of crushed ice (approx. 200 g) in a beaker. A solid precipitate should form.

  • Isolation & Neutralization: Isolate the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. Further wash the crude product with a small amount of cold saturated sodium bicarbonate solution, followed by more cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 3-nitrobenzophenone.

  • Drying: Dry the purified product under vacuum. Characterize the product using techniques like NMR, IR, and melting point analysis.

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction is highly exothermic and must be cooled properly.

References

Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the catalytic coupling of sterically hindered aryl iodides.

General Troubleshooting and FAQs

Question: My cross-coupling reaction with a sterically hindered aryl iodide is not working or giving low yields. What are the common causes?

Answer: Low yields or reaction failure with sterically hindered aryl iodides in cross-coupling reactions often stem from several factors:

  • Steric Hindrance: The bulky groups near the reaction site on either the aryl iodide or the coupling partner can impede the approach of the catalyst and the reagents, slowing down crucial steps like oxidative addition and reductive elimination.[1][2]

  • Inappropriate Ligand Choice: The ligand on the palladium catalyst is critical. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary to promote the reaction.[3][4][5] Ligands that are too bulky, however, can also inhibit the reaction.[6]

  • Catalyst Deactivation: The palladium catalyst can deactivate, forming unreactive palladium black, especially at higher temperatures.[7] Additionally, the iodide anion, a byproduct of the reaction, can form stable, unreactive palladium iodide dimer complexes, effectively inhibiting the catalyst.[8][9][10]

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time are crucial and often need to be carefully optimized for hindered substrates.[3][5][11] For instance, in Suzuki-Miyaura couplings, the presence of a small amount of water can be essential when using anhydrous solvents with K₃PO₄.[7]

  • Poor Substrate Quality: Impurities in the starting materials or degradation of the coupling partner (e.g., boronic acids) can negatively impact the reaction.[7]

Question: How do I choose the right catalyst and ligand for my sterically hindered aryl iodide?

Answer: The selection of the catalyst system is paramount for the successful coupling of sterically hindered aryl iodides. Here are some general guidelines:

  • Palladium Precatalysts: Using pre-ligated palladium precatalysts can offer advantages over generating the active catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand.[5] Precatalysts can provide more consistent results and higher activity.

  • Bulky, Electron-Rich Monophosphine Ligands: This class of ligands is often the most effective for sterically hindered substrates. The bulkiness of the ligand facilitates the reductive elimination step, while the electron-rich nature promotes the oxidative addition of the aryl iodide.[3][4][5] Examples of such ligands include dialkylbiaryl phosphines (e.g., SPhos, XPhos, BrettPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[3][4]

  • Bidentate vs. Monodentate Ligands: While bidentate phosphine ligands like DPPF and BINAP have been effective in some cases, bulky monodentate ligands often provide superior results for highly hindered substrates.[4]

  • Ligand Screening: It is often necessary to screen a small library of ligands to identify the optimal one for a specific substrate combination.[6]

Question: Can nickel catalysts be used for coupling sterically hindered aryl iodides?

Answer: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for certain cross-coupling reactions.[12] Nickel catalysts have shown high selectivity for aryl iodides in the presence of other aryl halides.[12][13] For instance, Ni(acac)₂ has been used for the amination of aryl iodides.[12][13]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low to no conversion of a di-ortho-substituted aryl iodide with a secondary alkylboronic acid.

Possible Cause Troubleshooting Step
Inefficient Reductive Elimination Use a bulkier, more electron-rich ligand like AntPhos or BI-DIME, which have shown excellent reactivity for sterically hindered couplings.[14]
β-Hydride Elimination Side Reaction This is a common side reaction with alkylboronic acids.[14] Using ligands that create a more rigid coordination sphere around the palladium, like AntPhos, can inhibit this pathway.[14]
Base Incompatibility Screen different bases. While K₃PO₄ and Cs₂CO₃ are commonly used, the choice of base can be critical for hindered substrates.[3][15]
Solvent Effects The choice of solvent can influence reaction rates. Toluene is often a good starting point.[1] For some systems, a mixture of an organic solvent and water is beneficial.[7]

Data Summary: Catalyst Systems for Hindered Couplings

The following tables summarize catalyst systems and conditions for various cross-coupling reactions involving sterically hindered aryl iodides.

Table 1: Suzuki-Miyaura Coupling of Hindered Substrates

Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DimethyliodobenzenePhenylboronic acidPd Catalyst (3)-Cs₂CO₃Chlorobenzene1002488[15]
2-Bromo-m-xyleneo-Tolylboronic acidPd (1)Phosphino-Triazole (2)K₃PO₄Toluene9010High[1]
Di-ortho-substituted aryl bromidesAcyclic secondary alkylboronic acids-P,PO ligands----High[2]

Table 2: Buchwald-Hartwig Amination of Hindered Substrates

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisoleAnilinePrecatalyst 5 (0.01)--TolueneRT0.1799
4-IodoanisoleMorpholinePrecatalyst 8 (0.1)-Cs₂CO₃Toluene--99[9]
Aryl IodidesPrimary/Secondary Amines-Biarylphosphine ligands-Toluene--High[9]

Table 3: Sonogashira Coupling of Hindered Substrates

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
Sterically hindered aryl chloridesTerminal alkynesMicrowave-assisted Pd-catalysis---FastGood to Excellent[16]
Aryl iodidesPhenylacetyleneNi(acac)₂/Ligand/CuIEt₃NDMF100-Good to Excellent[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Iodide

This protocol is a general guideline and may require optimization.

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-1 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, LiHMDS, or Cs₂CO₃, 1.2-1.5 mmol) to a Schlenk tube.[5]

  • Reagent Addition: Add the aryl iodide (1.0 mmol), the amine (1.1-1.2 mmol), and the solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 60-100 °C).[5] Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(I)L_n pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L_n oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product aryl_iodide Ar-I aryl_iodide->oa_complex coupling_partner R-M coupling_partner->transmetalation_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow start Reaction Failed or Low Yield check_reagents Check Purity of Starting Materials start->check_reagents change_ligand Screen Different Ligands (Bulky, Electron-Rich) check_reagents->change_ligand change_base Screen Different Bases (K3PO4, Cs2CO3, NaOtBu) change_ligand->change_base success Reaction Successful change_ligand->success Optimization change_solvent Change Solvent (Toluene, Dioxane, THF) change_base->change_solvent change_base->success Optimization change_temp Vary Reaction Temperature change_solvent->change_temp change_solvent->success Optimization change_temp->success Optimization

Caption: A workflow for troubleshooting a failed coupling reaction.

Ligand Selection Guide start Select Ligand for Hindered Aryl Iodide coupling_type What is the coupling type? start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C buchwald Buchwald-Hartwig coupling_type->buchwald C-N other Sonogashira / Heck coupling_type->other Other suzuki_ligands Try Bulky Monophosphines: - AntPhos - BI-DIME - SPhos / XPhos suzuki->suzuki_ligands buchwald_ligands Try Dialkylbiaryl Phosphines: - BrettPhos - t-BuBrettPhos - CyPhCPhos buchwald->buchwald_ligands other_ligands Consider: - Trialkylphosphines (P(tBu)3) - Ferrocene-based ligands other->other_ligands

Caption: Decision tree for initial ligand selection based on reaction type.

References

Technical Support Center: Palladium Catalyst Residue Removal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing palladium catalyst residues from reaction mixtures. Find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium catalysts?

A1: The primary methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves adding a solid material to the reaction mixture that binds to the palladium, which is then removed by filtration. Common adsorbents include activated carbon, Celite, and silica gel.[1][2][3]

  • Scavenging: This technique uses specialized reagents, often silica-based or polymer-supported, with functional groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[1][4] These scavengers chelate the palladium, and the resulting complex is removed by filtration.

  • Precipitation: In some cases, palladium can be precipitated from the reaction mixture by changing the solvent system or adding a precipitating agent. The solid palladium salt is then filtered off.[1][5]

  • Solvent Extraction: This method, also known as liquid-liquid extraction, involves partitioning the palladium species into an immiscible phase, which is then separated.[1] This is often more suitable for large-scale recovery from aqueous solutions.

  • Chromatography: Column chromatography is a standard purification technique that can effectively separate the desired product from the palladium catalyst and other impurities.[1]

Q2: My product is soluble, but I still see fine black particles of palladium after filtration. How can I remove these?

A2: Fine palladium particles, often referred to as "palladium black," can be challenging to remove with standard filter paper.[6] A common and effective solution is to perform a filtration through a pad of Celite.[1][2][3] The Celite forms a fine filter bed that can trap these small particles. For very fine particulates, using a PTFE micron filter after a preliminary Celite filtration can be beneficial.[6]

Q3: I've tried removing my palladium catalyst with activated carbon, but the results are inconsistent. What can I do to improve this?

A3: The effectiveness of activated carbon can depend on several factors, including the type of carbon, the solvent, temperature, and the nature of the palladium species.[2] To improve consistency:

  • Screen different types of activated carbon: Various grades of activated carbon have different surface areas and pore structures, which can affect their adsorption capacity.[7]

  • Optimize conditions: Experiment with different temperatures and treatment times. For example, agitating a THF solution with Darco KB-B at 45°C for 18 hours has been shown to be effective.[2]

  • Consider a binary scavenger system: Combining activated carbon with a chelating agent, such as trimercaptotriazine (TMT) or 1,2-ethanedithiol, can have a synergistic effect and significantly improve palladium removal.[2]

Q4: When should I choose a scavenger resin over activated carbon?

A4: Scavenger resins are generally more selective for palladium than activated carbon, which can also adsorb your product, leading to yield loss.[4][8] Scavengers are particularly useful when:

  • High product recovery is critical.

  • The palladium concentration is already low, and you need to reduce it to very low levels (e.g., <10 ppm) to meet regulatory requirements for active pharmaceutical ingredients (APIs).[4]

  • You are working with complex molecules that have a high affinity for activated carbon.

Q5: How do I choose the right scavenger for my reaction?

A5: The choice of scavenger depends on the oxidation state of the palladium and the reaction conditions. Thiol-based scavengers like SiliaMetS Thiol are effective for a variety of palladium species (Pd(0) and Pd(II)).[4] Thiourea-based scavengers are also very versatile.[4] It is often best to screen a small panel of scavengers to identify the most effective one for your specific system.

Troubleshooting Guides

Problem: Poor Palladium Removal with Celite Filtration
Possible Cause Troubleshooting Step
Celite bed is too thin or cracked. Ensure a Celite pad of at least 1-2 cm thickness is used on a sintered glass funnel.[1] Apply gentle suction to pack the bed evenly and avoid cracking.
Palladium is in a soluble form. Celite filtration is most effective for removing heterogeneous palladium (e.g., Pd/C, palladium black).[1] If the palladium is soluble, consider using an adsorbent like activated carbon or a scavenger resin.
Product is precipitating on the Celite pad. Ensure your product is fully dissolved in the solvent used for filtration. You may need to dilute the reaction mixture further.
Problem: Low Product Yield After Activated Carbon Treatment
Possible Cause Troubleshooting Step
Product is being adsorbed onto the activated carbon. Reduce the amount of activated carbon used or decrease the treatment time. Consider using a more selective method like a scavenger resin.
Solvent choice is not optimal. The polarity of the solvent can influence the adsorption of both palladium and your product. Screen different solvents to find one that maximizes palladium removal while minimizing product loss.
Problem: Scavenger Resin is Ineffective
Possible Cause Troubleshooting Step
Insufficient amount of scavenger. A typical starting point is to use 3-5 equivalents of scavenger resin relative to the amount of palladium.[9] This may need to be optimized.
Short treatment time. While some scavenging can be rapid, stirring for 4-16 hours at room temperature is often recommended to ensure complete binding.[9]
Incorrect scavenger for the palladium species. The oxidation state of the palladium can affect scavenger performance. If one type of scavenger is not working, try one with a different functional group (e.g., switch from a thiol-based to an amine-based scavenger).
Mass transfer limitations. Ensure adequate stirring to keep the scavenger suspended in the reaction mixture. For larger scale, a rotating bed reactor can be effective.

Quantitative Data on Palladium Removal

The following tables summarize the performance of various palladium removal methods based on published data.

Table 1: Comparison of Palladium Removal with Adsorbents and Scavengers

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Activated Charcoal (0.25 wt)-<1>99%[2]
Si-Thiol & Si-Thiourea (10 wt%)24001099.6%[4]
MP-TMT (0.20 wt)33010-3090.9-97.0%[2]
Activated Carbon (Darco)>1000~100~90%[4]
Polymer-based Scavenger (Quadrapure)>1000>200<80%[4]

Table 2: Performance of Thiol-Based Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS Thiol2400≤ 16-[4]
Biotage MP-TMT (5 equiv)~800<10Room temp, overnight[10]
Biotage MP-TMT (4 equiv)852~016 hours, Room temp[11][12]

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

This protocol is a general guideline and should be optimized for your specific reaction.

  • Cool the reaction mixture: Once the reaction is complete, cool the mixture to room temperature.

  • Add activated carbon: Add 0.1 to 0.5 wt equivalent of activated carbon relative to the reaction product.

  • Stir the mixture: Stir the slurry at room temperature or slightly elevated temperature (e.g., 45°C) for 2 to 18 hours.[2]

  • Filter through Celite: Prepare a 1-2 cm pad of Celite in a sintered glass funnel. Filter the reaction mixture through the Celite pad.

  • Wash the filter cake: Wash the filter cake with a suitable solvent to recover any adsorbed product.

  • Concentrate the filtrate: The filtrate, now free of palladium, can be concentrated and further purified as needed.

Protocol 2: Palladium Removal using a Scavenger Resin (Batch Method)

This protocol is a general procedure for using a scavenger resin in a batch format.

  • Choose the appropriate scavenger: Select a scavenger based on the likely palladium species in your reaction mixture (e.g., SiliaMetS Thiol for general palladium scavenging).

  • Add the scavenger: Add 3-5 equivalents of the scavenger resin to the reaction mixture.[9]

  • Stir the mixture: Stir the mixture at room temperature for 4-16 hours.[9] In some cases, gentle heating may improve efficiency, but this should be tested.

  • Filter the resin: Filter off the scavenger resin. The resin can be washed with a small amount of solvent to ensure complete product recovery.

  • Process the filtrate: The resulting solution is ready for work-up and further purification.

Diagrams

Palladium_Removal_Workflow cluster_start Start cluster_methods Removal Methods cluster_separation Separation cluster_end End Reaction_Mixture Reaction Mixture (with Pd catalyst) Adsorption Adsorption (Activated Carbon, Celite) Reaction_Mixture->Adsorption Scavenging Scavenging (Thiol/Amine Resins) Reaction_Mixture->Scavenging Precipitation Precipitation Reaction_Mixture->Precipitation Filtration Filtration Adsorption->Filtration Scavenging->Filtration Precipitation->Filtration Purified_Product Purified Product Filtration->Purified_Product Pd_Waste Palladium Waste Filtration->Pd_Waste

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Logic Start Initial Purification Attempt Check_Pd_Level Is Pd Level Acceptable? Start->Check_Pd_Level Success Purification Successful Check_Pd_Level->Success Yes Is_Pd_Soluble Is Pd Soluble or Particulate? Check_Pd_Level->Is_Pd_Soluble No Failure Further Troubleshooting Needed Use_Celite Use/Optimize Celite Filtration Is_Pd_Soluble->Use_Celite Particulate Use_Scavenger Use Scavenger or Activated Carbon Is_Pd_Soluble->Use_Scavenger Soluble Use_Celite->Failure Check_Yield Is Product Yield Low? Use_Scavenger->Check_Yield Reduce_Adsorbent Reduce Adsorbent Amount/ Change Adsorbent Check_Yield->Reduce_Adsorbent Yes Optimize_Conditions Optimize Scavenging Conditions (Time, Temp, Equivalents) Check_Yield->Optimize_Conditions No Reduce_Adsorbent->Failure Optimize_Conditions->Failure

Caption: Decision tree for troubleshooting palladium removal.

References

Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent dehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium-catalyzed reactions?

A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the halide on the aryl or vinyl halide starting material is replaced by a hydrogen atom. This leads to the formation of a byproduct and reduces the yield of the desired cross-coupled product. The hydrogen atom is typically sourced from solvents, bases, or other reagents in the reaction mixture.

Q2: What are the common causes of dehalogenation?

A2: Several factors can contribute to dehalogenation, including:

  • Presence of a Hydride Source: Solvents (like alcohols), amines, water, or even phosphine ligands can act as hydride donors.

  • Slow Reductive Elimination: If the desired reductive elimination to form the C-C or C-N bond is slow, the palladium intermediate has more time to undergo side reactions like dehalogenation.

  • High Reaction Temperatures: Elevated temperatures can promote decomposition pathways that lead to the formation of palladium hydride species, which are key intermediates in dehalogenation.[1]

  • Nature of the Halide: Aryl iodides are generally more prone to dehalogenation than aryl bromides or chlorides due to the weaker C-I bond.[2]

  • Substrate Electronics: Electron-deficient aryl halides can be more susceptible to dehalogenation.

Q3: How does the choice of ligand influence dehalogenation?

A3: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination and sterically hinder the approach of hydride sources, thus suppressing dehalogenation. For instance, bulky ligands can accelerate the reductive elimination step, minimizing the lifetime of intermediates that could lead to side reactions.[3][4][5]

Q4: Can the choice of base affect the extent of dehalogenation?

A4: Yes, the base can significantly impact the reaction outcome. Stronger bases, like alkoxides (e.g., NaOtBu), can sometimes promote dehalogenation, especially with more reactive aryl halides like bromides. Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) may be a better choice in such cases.[6] The base can also act as a hydride source itself or react with other components to generate hydride species.

Q5: What is the role of the solvent in dehalogenation?

A5: The solvent can influence the reaction in several ways. Protic solvents like alcohols can be a direct source of hydrides. Polar aprotic solvents like DMF and dioxane have also been observed to promote dehalogenation in some cases, potentially through decomposition pathways.[7] Toluene is often a good alternative solvent to minimize this side reaction.[7]

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed with Aryl Bromides/Iodides in Suzuki-Miyaura Coupling

This is a common issue, particularly with electron-deficient or sterically hindered substrates.

Troubleshooting Steps:

  • Ligand Modification: Switch to a bulkier and more electron-donating phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are often effective.

  • Base Selection: If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.

  • Solvent Change: If using a protic solvent or a polar aprotic solvent like dioxane, try switching to a non-polar solvent like toluene.

  • Lower Reaction Temperature: If possible, reduce the reaction temperature to disfavor the dehalogenation pathway.

Quantitative Data Summary: Ligand Effect in Suzuki Coupling

LigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenated Product (%)
PPh₃K₂CO₃Dioxane/H₂O1004530
P(o-tolyl)₃K₂CO₃Dioxane/H₂O1006515
XPhosK₃PO₄Toluene8092<5

Note: The data presented are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination of Aryl Chlorides

Aryl chlorides are less reactive, often requiring more forcing conditions which can lead to dehalogenation.

Troubleshooting Steps:

  • Catalyst System: Employ a catalyst system known for high activity with aryl chlorides, such as a G3 or G4 palladacycle precatalyst with a biarylphosphine ligand (e.g., XPhos, SPhos).

  • Base Choice: Use a strong, non-nucleophilic base like LiHMDS or NaOtBu, but carefully optimize the amount.

  • Solvent: Toluene or CPME are often good solvent choices.

  • Water Content: Ensure anhydrous conditions, as water can be a hydride source.

Quantitative Data Summary: Base Effect in Buchwald-Hartwig Amination

Aryl HalideBaseLigandDesired Product Yield (%)Dehalogenated Product (%)
4-ChlorotolueneCs₂CO₃XPhos3050
4-ChlorotolueneNaOtBuXPhos95<2
4-ChlorotolueneLiHMDSSPhos93<3

Note: The data presented are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure to Minimize Dehalogenation in Suzuki-Miyaura Coupling

This protocol is optimized for the coupling of an aryl bromide with an arylboronic acid using a bulky monophosphine ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos ligand

  • Potassium phosphate (K₃PO₄), anhydrous

  • Aryl bromide

  • Arylboronic acid

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (1-2 mol%), XPhos (1.2-2.4 mol%), and K₃PO₄ (2.0 equivalents).

  • Add the aryl bromide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with stirring until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling to Avoid Dehalogenation

This protocol avoids the use of a copper co-catalyst, which can sometimes contribute to side reactions.

Materials:

  • Pd(PPh₃)₂Cl₂

  • Aryl iodide or bromide

  • Terminal alkyne

  • Diisopropylamine (DIPA) or triethylamine (TEA)

  • THF or Toluene, anhydrous

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

  • Add anhydrous THF or toluene.

  • Add Pd(PPh₃)₂Cl₂ (1-3 mol%).

  • Add the amine base (e.g., DIPA or TEA, 2-3 equivalents).

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.[8]

Visualizations

Dehalogenation_Troubleshooting start Significant Dehalogenation Observed cause1 Slow Reductive Elimination start->cause1 Potential Cause cause2 Hydride Source Present start->cause2 Potential Cause cause3 High Temperature start->cause3 Potential Cause solution1 Use Bulky / Electron-Rich Ligand (e.g., XPhos, SPhos, NHCs) cause1->solution1 Solution solution2 Optimize Base (e.g., weaker base for ArBr/I) cause1->solution2 Solution cause2->solution2 Solution solution3 Change Solvent (e.g., Toluene instead of Dioxane/Alcohols) cause2->solution3 Solution solution5 Ensure Anhydrous Conditions cause2->solution5 Solution solution4 Lower Reaction Temperature cause3->solution4 Solution

Caption: Troubleshooting workflow for addressing dehalogenation.

Catalytic_Cycle_Dehalogenation pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd_ar_x Ar-Pd(II)(X)L_n oxidative_addition->pd_ar_x transmetalation Transmetalation (R-M) pd_ar_x->transmetalation hydride_formation Hydride Formation (from Solvent, Base, etc.) pd_ar_x->hydride_formation pd_ar_r Ar-Pd(II)(R)L_n transmetalation->pd_ar_r reductive_elimination Reductive Elimination pd_ar_r->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 Regenerates Catalyst pd_ar_h Ar-Pd(II)(H)L_n hydride_formation->pd_ar_h reductive_elimination_h Reductive Elimination pd_ar_h->reductive_elimination_h dehalogenated_product Ar-H (Dehalogenated Product) reductive_elimination_h->dehalogenated_product dehalogenated_product->pd0 Regenerates Catalyst

References

Technical Support Center: Solvent Effects on the Rate of Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to solvent effects on reaction rates and outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of solvents used for the Suzuki-Miyaura coupling?

A: A wide variety of organic solvents are compatible with the Suzuki-Miyaura coupling. These are often grouped into several classes:

  • Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dimethoxyethane (DME)[1]

  • Aromatics: Toluene, Xylenes[1]

  • Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc)[1]

  • Alcohols: Methanol, Ethanol, n-Butanol[1]

  • Esters: Isopropyl acetate (i-PrOAc), Ethyl acetate[2][3] In many cases, water is added as a co-solvent to dissolve the inorganic base and facilitate the catalytic cycle.[1]

Q2: Is water required as a co-solvent?

A: This is a complex and frequently debated topic.[1] Traditionally, water is added to dissolve inorganic bases (like K₂CO₃ or K₃PO₄) and to participate in the transmetalation step, which is often rate-limiting. The accepted mechanism for transmetalation often involves a μ-bridging hydroxide group between the palladium and boron atoms, suggesting water is necessary.[1] However, recent studies have demonstrated that Suzuki couplings can proceed under anhydrous conditions, for example, by using bases like potassium trimethylsilanolate (TMSOK), where the trimethylsilanolate anion can act as the bridging ligand.[1] Boronic acids can also trimerize to form boroxines, releasing water in the process, which can then participate in the catalytic cycle even in an otherwise anhydrous solvent.[1]

Q3: How does solvent polarity affect the reaction?

A: The effect of solvent polarity is not always straightforward and can be more complex than initially assumed.[4][5] While it is known that solvents can influence the structure and activity of catalytic intermediates and the rate-determining step, a simple correlation with dielectric constant is not always observed.[4][6] For instance, in the coupling of chloroaryl triflates, polar aprotic solvents like acetonitrile (MeCN) and DMF can favor reaction at the triflate group, whereas nonpolar solvents like THF and toluene, as well as other polar solvents like water and alcohols, favor reaction at the chloride.[4][5] This indicates that specific solvent-catalyst interactions can be more critical than bulk polarity.[4]

Q4: Can I use "green" or environmentally friendly solvents?

A: Yes, significant research has been dedicated to replacing hazardous solvents with more sustainable alternatives. A range of environmentally friendly solvents has been evaluated for Suzuki-Miyaura couplings.[2][7] Isopropyl acetate (i-PrOAc) has been identified as a recommended green solvent.[2][3] Other recommended alternatives, based on health, safety, and environmental rankings, include methyl t-butyl ether (MTBE), cyclopentyl methyl ether (CPME), diethyl carbonate (DEC), p-cymene, dimethylcarbonate (DMC), and anisole.[2][3][7] Aqueous media are also highly attractive as they are non-toxic, non-flammable, and inexpensive.[8][9]

Q5: How does the choice of solvent impact chemoselectivity?

A: The solvent can have a profound effect on the chemoselectivity of the reaction, particularly when substrates contain multiple reactive sites. For example, in the palladium-catalyzed coupling of chloroaryl triflates, the choice of solvent can completely switch the site of reactivity.[4][5] In nonpolar solvents like THF or toluene, the coupling occurs selectively at the C-Cl bond. In contrast, polar aprotic solvents such as MeCN or DMF can induce a switch to favor coupling at the C-OTf bond.[4][5] This switch is thought to be related to the ability of polar solvents to stabilize different active catalyst species or transition states.[4]

Troubleshooting Guide

Problem: The reaction is slow, incomplete, or fails to initiate.

QuestionPossible Cause & ExplanationRecommended Solution
1. Are all reagents, particularly the base, soluble in the chosen solvent system? In biphasic systems (e.g., Toluene/Water), poor solubility of the inorganic base in the organic phase can limit its availability and slow down the reaction. The reaction often occurs in the organic layer, requiring phase transfer of reactants.[10]Ensure vigorous stirring to maximize the interfacial area between phases.[1] Consider adding a phase-transfer catalyst (PTC) which can significantly increase reaction rates by transporting the base or boronate into the organic phase.[11] Alternatively, screen solvents that offer better solubility for all components.
2. Is the solvent properly degassed? Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation and a stalled reaction.Degas the solvent thoroughly before use by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-30 minutes or by using several freeze-pump-thaw cycles.[12] Maintain an inert atmosphere throughout the reaction.
3. Could the solvent be contaminated? Certain contaminants, even at ppm levels, can act as catalyst poisons. For example, precursors or contaminants in THF, such as furan or furfural, can significantly decrease the reaction rate.[13]Use high-purity, anhydrous solvents. If contamination is suspected, purify the solvent using standard procedures or use a fresh bottle from a reliable supplier. Adding a phosphine ligand can sometimes mitigate the effects of poisoning.[13]
4. Is the reaction truly homogeneous or is it a suspension? Depending on the solvent and reagents, the reaction mixture can range from a clear solution to a thick suspension. If key components are not well-mixed, reaction rates will suffer.Strong stirring is often essential to ensure proper mixing, especially in heterogeneous or biphasic systems.[1] For highly insoluble substrates, consider a solvent system that provides better solubility or increase the reaction temperature.

Problem: Significant side products are forming (e.g., protodeboronation, homocoupling).

QuestionPossible Cause & ExplanationRecommended Solution
1. Is protodeboronation of the boronic acid occurring? Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under harsh conditions or in the presence of excess water. This is a common cause of low yields.[1]Use a less polar or anhydrous solvent system to minimize this side reaction.[14] Alternatively, use more stable boronic esters (e.g., pinacol or MIDA esters) which can release the boronic acid slowly under the reaction conditions.[1][14] Ensure the base is not excessively strong for the substrate.
2. Are you observing homocoupling of the aryl halide or boronic acid? Homocoupling can be promoted by certain catalyst systems or reaction conditions, particularly at higher temperatures or if the cross-coupling is slow.Optimize the reaction temperature; sometimes lowering it can suppress homocoupling. Screen different palladium catalysts and ligands. The choice of solvent can also influence the rates of competing pathways, so screening alternative solvents may be beneficial.

Quantitative Data on Solvent Effects

The choice of solvent can significantly impact the yield of the Suzuki-Miyaura coupling. The following table summarizes the results from a study on the coupling of an amide with 4-Tol-B(OH)₂ using a Pd-NHC catalyst, demonstrating the effectiveness of various "green" solvents compared to the traditional solvent THF.

Table 1: Effect of Green Solvents on the Suzuki-Miyaura Coupling of an Amide

EntrySolventYield (%)
1i-PrOAc 94
22-MeTHF 96
3CPME 95
4p-Cymene 93
5DEC 93
6MTBE 92
7Ethyl Acetate 91
8Anisole 90
9DMC 88
10THF (Reference)86

Data adapted from a study evaluating environmentally friendly solvents.[3] Reaction conditions: Amide (1a), 4-Tol-B(OH)₂ (2 equiv), Neolyst CX31 (3 mol %), K₂CO₃ (3 equiv).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Solvent Selection Considerations

This protocol provides a general methodology. Optimal conditions (temperature, reaction time, catalyst, base) are substrate-dependent and may require screening.

1. Reagent and Solvent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Use a high-purity palladium catalyst and ligand.

  • The chosen solvent(s) must be degassed prior to use. To do this, sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. For reactions highly sensitive to oxygen, perform three freeze-pump-thaw cycles.

  • If using an inorganic base (e.g., K₂CO₃, K₃PO₄), ensure it is finely powdered and dried if necessary.

2. Reaction Setup:

  • To a reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %) and, if required, the ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Via syringe, add the degassed solvent (and degassed water if required) to the flask to achieve the desired substrate concentration (typically 0.1-0.5 M).

3. Reaction Execution:

  • Stir the reaction mixture vigorously.

  • Heat the mixture to the desired temperature (ranging from room temperature to the boiling point of the solvent).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

G cluster_start Start: Reaction Issue cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions start Low Yield / Slow Rate solubility Check Reagent Solubility (Base, Substrates) start->solubility Is everything dissolved? degas Verify Solvent Degassing solubility->degas Yes change_solvent Screen Different Solvents or Solvent/Water Ratios solubility->change_solvent No add_ptc Add Phase-Transfer Catalyst (PTC) solubility->add_ptc No (Biphasic) degas->start No (Re-degas & Retry) purity Assess Solvent Purity (Contaminants?) degas->purity Yes stirring Evaluate Stirring Efficiency (Biphasic vs. Homogeneous) purity->stirring Yes purify_solvent Use High-Purity or Freshly Purified Solvent purity->purify_solvent No stirring->change_solvent Inefficient optimize_stir Increase Stirring Rate stirring->optimize_stir Inefficient

Caption: Troubleshooting workflow for solvent-related issues in Suzuki-Miyaura coupling.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Solvent (e.g., water) and base are crucial for the ligand exchange and transmetalation steps. cluster_inputs cluster_outputs pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiilt R¹-Pd(II)L₂-OH pdiil->pdiilt Ligand Exchange base Base (e.g., K₂CO₃) + H₂O (Solvent) pdiil->base pdiilr R¹-Pd(II)L₂-R² pdiilt->pdiilr Transmetalation pdiilr->pd0 Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Technical Support Center: Managing Exotherms in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing reaction exotherms during Friedel-Crafts acylation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals safely and effectively manage these potentially hazardous reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to exothermic events in Friedel-Crafts acylation.

Q1: What are the primary causes of a runaway exotherm in a Friedel-Crafts acylation reaction?

A1: A runaway exotherm, where the heat generated by the reaction exceeds the rate of heat removal, is a significant safety concern.[1] The primary causes include:

  • Rapid Reagent Addition: Adding the acylating agent (e.g., acyl chloride or anhydride) or the Lewis acid catalyst too quickly can lead to a rapid, uncontrolled reaction rate.

  • Inadequate Cooling: Insufficient cooling capacity of the reaction vessel or cooling bath can fail to dissipate the heat generated.

  • High Reactant Concentration: Using highly concentrated reagents increases the reaction rate and the amount of heat generated per unit volume.

  • Improper Solvent Choice: Solvents with low boiling points or poor heat transfer properties can be less effective at moderating the reaction temperature.

  • Catalyst Activity: The high reactivity of strong Lewis acids like aluminum chloride (AlCl₃) can lead to a very fast and highly exothermic reaction.

Q2: My reaction temperature is increasing rapidly. What immediate steps should I take?

A2: If you observe a rapid, unexpected temperature rise, prioritize safety and take the following immediate actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Enhance Cooling: Increase the efficiency of your cooling system. This may involve lowering the temperature of the cooling bath or adding more cooling medium (e.g., dry ice to an acetone bath).

  • Increase Stirring: Ensure vigorous stirring to improve heat transfer to the vessel walls and cooling medium.

  • Prepare for Emergency Quenching: Have a pre-chilled, appropriate quenching agent ready. However, be cautious as rapid quenching of a highly reactive mixture can also be hazardous.

  • Alert Personnel: Inform colleagues and a supervisor of the situation.

Q3: What are the visual or physical signs of a dangerous exotherm?

A3: Beyond a rapid temperature increase on your thermometer, be alert for these signs:

  • Sudden Color Change: A rapid and dramatic change in the color of the reaction mixture.

  • Gas Evolution: Vigorous bubbling or release of fumes from the reaction. Note that corrosive HCl gas is a byproduct of the reaction with acyl chlorides.[2][3]

  • Solvent Refluxing: The solvent boiling and condensing on the upper parts of the flask or condenser.

  • Pressure Build-up: In a closed or semi-closed system, a noticeable increase in pressure.

Q4: How can I prevent polysubstitution, which can be exacerbated by high temperatures?

A4: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring, high temperatures can still promote side reactions.[4][5][6][7][8][9] To minimize this:

  • Maintain Low Temperatures: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

  • Control Stoichiometry: Use a stoichiometric amount of the Lewis acid catalyst, as the product forms a complex with it, which helps prevent further reaction.[10]

  • Slow Addition: Add the acylating agent slowly and in a controlled manner to avoid localized "hot spots" where the temperature is significantly higher than the bulk mixture.

Data Presentation: Key Reaction Parameters

The tables below provide quantitative data to aid in the planning and execution of your Friedel-Crafts acylation experiments.

Table 1: Properties of Common Solvents

SolventBoiling Point (°C)Heat Capacity (J/g·K)Notes
Dichloromethane (DCM)39.61.14Commonly used, but low boiling point can be a limitation for heat dissipation.[2]
1,2-Dichloroethane83.51.29Higher boiling point than DCM, allowing for a wider temperature range.
Carbon Disulfide46.31.01Traditional solvent, but highly flammable and toxic.
Nitrobenzene210.91.45High boiling point, but can be reactive and is a deactivating solvent.

Table 2: Lewis Acid Catalysts and Typical Conditions

Lewis AcidRelative ActivityTypical Temperature Range (°C)Notes
Aluminum Chloride (AlCl₃)Very High0 to 25Highly effective but can cause vigorous reactions. Stoichiometric amounts are often required.[3][10]
Iron(III) Chloride (FeCl₃)High25 to 80A common and effective catalyst.[11]
Zinc Chloride (ZnCl₂)Moderate25 to 100Milder catalyst, useful for more reactive substrates.
Boron Trifluoride (BF₃)Moderate0 to 50Gaseous reagent, often used as its etherate complex.

Experimental Protocols

This section provides a detailed methodology for a standard Friedel-Crafts acylation with an emphasis on thermal management.

Protocol: Acylation of Anisole with Acetyl Chloride

Safety Precautions: Acetyl chloride and aluminum chloride are corrosive and react violently with water.[2] All operations should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][12]

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Apparatus:

  • Three-neck round-bottom flask

  • Magnetic stir bar and stir plate

  • Reflux condenser with a gas trap

  • Addition (dropping) funnel

  • Thermometer or thermocouple

  • Cooling bath (ice-water or other)

Procedure:

  • Setup: Assemble the dry three-neck flask with a stir bar, condenser, addition funnel, and thermometer. Ensure all glassware is moisture-free.[2]

  • Catalyst Suspension: In the fume hood, carefully weigh the aluminum chloride (1.1 equivalents) and add it to the reaction flask. Add anhydrous DCM to create a suspension.

  • Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0-5 °C with stirring.

  • Reagent Preparation: In a separate, dry container, dissolve the anisole (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Controlled Addition: Transfer the anisole/acetyl chloride solution to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, carefully monitoring the internal temperature. Do not allow the temperature to exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC if desired.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[2] This should be done in the fume hood as HCl gas will be evolved. Stir this mixture for 15-20 minutes until the solids dissolve.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.[2] The product can then be purified by recrystallization or column chromatography.

Visual Guides and Workflows

The following diagrams illustrate key workflows and relationships for managing Friedel-Crafts acylation exotherms.

Exotherm_Troubleshooting start Rapid Temperature Rise Detected stop_addition Stop All Reagent Addition start->stop_addition enhance_cooling Increase Cooling Bath Efficiency stop_addition->enhance_cooling check_stirring Ensure Vigorous Stirring enhance_cooling->check_stirring monitor_temp Is Temperature Decreasing? check_stirring->monitor_temp continue_monitoring Continue Monitoring & Proceed Cautiously monitor_temp->continue_monitoring Yes prepare_quench Prepare for Emergency Quench monitor_temp->prepare_quench No evacuate Evacuate Area / Alert Supervisor prepare_quench->evacuate

Caption: Troubleshooting workflow for an unexpected exotherm.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_glass Assemble Dry Glassware add_catalyst Charge AlCl3 & Solvent prep_glass->add_catalyst cool_catalyst Cool Catalyst to 0-5 °C add_catalyst->cool_catalyst slow_addition Slow, Dropwise Addition (Monitor Temperature) cool_catalyst->slow_addition prep_reagents Prepare Acylating Agent Solution prep_reagents->slow_addition stir_reaction Stir at Low Temp slow_addition->stir_reaction quench Quench on Ice/HCl stir_reaction->quench extract Separate & Extract quench->extract purify Wash, Dry, Purify extract->purify

Caption: General experimental workflow for a controlled acylation.

Logic_Diagram A Planning the Reaction B Substrate Reactivity? A->B C Highly Activated (e.g., Anisole) B->C High D Deactivated (e.g., Nitrobenzene) B->D Low E Use Milder Catalyst (e.g., FeCl3) Slow Addition Rate Lower Temperature (0 °C) C->E F Reaction May Not Proceed Requires Harsher Conditions High Exotherm Risk D->F G Select Cooling Method E->G H Small Scale (<1L) G->H Yes I Large Scale (>1L) G->I No J Ice Bath / Dry Ice-Acetone Bath H->J K Jacketed Reactor with Chiller I->K

Caption: Decision tree for reaction planning and control.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dimethoxy-4'-iodobenzophenone and 4'-bromobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3,5-Dimethoxy-4'-iodobenzophenone and 4'-bromobenzophenone, two benzophenone derivatives with potential applications in organic synthesis and drug discovery. The comparison is based on established principles of organic chemistry and supported by representative experimental data for similar compounds.

Executive Summary

The primary determinant of reactivity in cross-coupling reactions for these compounds is the nature of the halogen substituent. Generally, the carbon-iodine bond is weaker than the carbon-bromine bond, making This compound the more reactive coupling partner in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This higher reactivity allows for milder reaction conditions, including lower temperatures and catalyst loadings.

The presence of two electron-donating methoxy groups on one of the phenyl rings of this compound increases the electron density of that ring system. While this can influence the electronic properties of the molecule, the dominant factor in its cross-coupling reactivity remains the C-I bond. For 4'-bromobenzophenone, the reactivity is typical of an aryl bromide and generally requires more forcing conditions to achieve comparable yields and reaction times to its iodinated counterpart.

Structural and Physicochemical Properties

A summary of the key properties of the two compounds is presented in the table below. Note that due to the limited availability of experimental data for this compound, some properties are predicted based on its structure.

PropertyThis compound4'-bromobenzophenone
Chemical Structure
Molecular Formula C₁₅H₁₃IO₃C₁₃H₉BrO
Molecular Weight 368.17 g/mol 261.12 g/mol
Predicted Reactivity in Cross-Coupling HighModerate
Key Reactive Site Carbon-Iodine BondCarbon-Bromine Bond
Electronic Effects of Substituents Two electron-donating methoxy groups on one ring.Electron-withdrawing bromo group on one ring.

Comparative Reactivity in Key Organic Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I: ~228 kJ/mol, C-Br: ~285 kJ/mol). The weaker C-I bond in this compound facilitates a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, this compound is expected to react under milder conditions (e.g., lower temperature, shorter reaction time) than 4'-bromobenzophenone.[1][2][3]

Heck Coupling: The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki coupling, the higher reactivity of the C-I bond makes this compound a more active substrate than 4'-bromobenzophenone.[4][5][6][7]

Sonogashira Coupling: In the Sonogashira coupling of an aryl halide with a terminal alkyne, aryl iodides are significantly more reactive than aryl bromides, often allowing the reaction to proceed at room temperature.[8][9][10][11][12] Therefore, this compound would be the preferred substrate for this transformation under mild conditions.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction, illustrating the typical differences in reaction conditions for an aryl iodide versus an aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Iodide (Representative for this compound)

Materials:

  • Aryl iodide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the 1,4-dioxane and water.

  • Stir the mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide (Representative for 4'-bromobenzophenone)

Materials:

  • Aryl bromide (e.g., 4'-bromobenzophenone) (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a dried reaction vessel under an inert atmosphere, combine the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the toluene and water.

  • Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress. The reaction may require 12-24 hours for completion.

  • After the starting material is consumed, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow Comparison

G cluster_iodide Aryl Iodide (e.g., this compound) cluster_bromide Aryl Bromide (e.g., 4'-bromobenzophenone) I_start Reactants: Aryl Iodide Arylboronic Acid Pd(OAc)2 (1 mol%) PPh3 K2CO3 I_reaction Reaction Conditions: 80 °C, 2-6 h I_start->I_reaction I_workup Workup & Purification I_reaction->I_workup I_product Coupled Product I_workup->I_product B_start Reactants: Aryl Bromide Arylboronic Acid Pd(OAc)2 (3 mol%) SPhos K3PO4 B_reaction Reaction Conditions: 110 °C, 12-24 h B_start->B_reaction B_workup Workup & Purification B_reaction->B_workup B_product Coupled Product B_workup->B_product

References

A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For novel compounds such as 3,5-Dimethoxy-4'-iodobenzophenone, a versatile intermediate in organic synthesis, rigorous purity assessment is paramount. This guide provides a comparative overview of key analytical techniques for determining the purity of this compound, offering insights into their principles, experimental protocols, and performance characteristics to aid in method selection and development.

Comparison of Analytical Methods

A variety of analytical techniques can be employed for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the availability of instrumentation. The most commonly employed and suitable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

The following table summarizes the key performance parameters of these methods, based on typical results obtained for benzophenone derivatives and other small organic molecules.

Analytical MethodPrincipleLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Key AdvantagesKey Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.>0.990.01 - 2.0 ng/mL[1][2]10.0 - 50.0 ng/L[1]< 10-13%[1]Widely applicable, robust, and precise for quantifying known and unknown impurities.Requires chromophoric impurities for detection; reference standards needed for impurity identification and quantification.
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass-based detection and identification.>0.990.05 - 0.10 µg/kgNot explicitly found< 19%High sensitivity and specificity for volatile impurities and structural elucidation of unknowns.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes.[3]
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination without a reference standard for the analyte.Not ApplicableAnalyte dependentAnalyte dependent< 3% deviation from certified valuesAbsolute quantification without the need for specific impurity reference standards; provides structural information.[4][5]Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.
DSC Measures the heat flow associated with thermal transitions, with impurities causing a melting point depression and broadening.Not ApplicableNot ApplicableSuitable for purities ≥98%[6]Standard deviation < 4% on heat of fusionRapid assessment of overall purity of crystalline solids; requires small sample size.[6][7]Not suitable for amorphous or thermally unstable compounds; does not identify individual impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are representative experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for aromatic ketones.[8]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid to improve peak shape) is typically effective. A starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 287 nm, where benzophenone derivatives typically exhibit strong absorbance.[1]

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., SH-Rxi-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating benzophenone derivatives.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500. Chemical ionization (CI) can be used to confirm the molecular weight of impurities.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measure of the purity of the main component without the need for impurity reference standards. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds.[5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification. A typical starting point is 30 seconds.

    • Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline substances.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Thermal Program: Heat the sample at a slow, constant rate, typically 1-2°C/min, under a nitrogen atmosphere. The heating range should encompass the melting point of the compound.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[7]

Visualizing the Workflow

A general workflow for the purity assessment of a pharmaceutical compound like this compound is illustrated below. This process ensures a comprehensive evaluation of the material's quality.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Primary Purity Analysis cluster_2 Orthogonal Purity Verification cluster_3 Final Assessment Sample Test Sample: This compound Initial_Screening Initial Screening (e.g., TLC, Melting Point) Sample->Initial_Screening HPLC HPLC-UV (Non-volatile impurities) Initial_Screening->HPLC Proceed if initial checks are satisfactory GC_MS GC-MS (Volatile impurities) Initial_Screening->GC_MS qNMR qNMR (Absolute Purity) Initial_Screening->qNMR DSC DSC (Overall Crystalline Purity) Initial_Screening->DSC Data_Analysis Data Analysis and Impurity Profiling HPLC->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis DSC->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: General workflow for purity assessment of a pharmaceutical compound.

This guide provides a foundational understanding of the analytical methodologies available for the purity assessment of this compound. The selection of the most appropriate method or combination of methods will be dictated by the specific context of the analysis, including regulatory requirements and the intended use of the compound. For comprehensive and robust purity determination, employing orthogonal methods is highly recommended.

References

comparative study of different bases in Suzuki-Miyaura coupling reactions.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions

For researchers, scientists, and drug development professionals, optimizing the Suzuki-Miyaura cross-coupling reaction is crucial for the efficient synthesis of a wide array of organic compounds. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of different bases, supported by experimental data, to aid in the selection of the most suitable base for your specific synthetic needs.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1] The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role, primarily in the transmetalation step.[2][3]

There are two generally accepted pathways for the role of the base in activating the organoboron species for transmetalation:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.

The operative pathway can depend on the specific base, solvent, and reactants used. Weaker bases like carbonates and phosphates are commonly used in many Suzuki-Miyaura reactions.[2][3]

Comparative Performance of Different Bases

The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions.

Inorganic Bases

Inorganic bases are the most commonly used bases in Suzuki-Miyaura couplings. Their effectiveness is influenced by factors such as basicity, solubility, and the nature of the cation.

BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃ Aryl bromides, aryl chlorides85-98%A widely used, cost-effective, and efficient base for a broad range of substrates.[4][5]
K₂CO₃ Aryl bromides, aryl chlorides, heteroaryl halides80-95%Another common and effective carbonate base.[6][7][8]
Cs₂CO₃ Aryl bromides, aryl chlorides, sterically hindered substrates90-99%Often provides superior results, especially for challenging substrates (the "caesium effect").[9]
K₃PO₄ Aryl bromides, aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[7][8][10]
KOH Aryl bromides70-90%A strong base, but can sometimes lead to side reactions.
NaOH Aryl bromides~70%Similar to KOH, its high basicity can be detrimental in some cases.[5]
KF Aryl bromidesModerate to highFluoride ions are believed to play a unique role in activating the boronic acid.
Organic Bases

Organic bases are generally less common but can be advantageous in specific situations, particularly when substrate compatibility with strong inorganic bases is a concern.

BaseCommon SubstratesTypical Yield (%)Notes
Triethylamine (TEA) Aryl bromidesModerateOften less effective than inorganic bases in aqueous conditions.[5]
Diisopropylethylamine (DIPEA) Base-sensitive substratesVariableA non-nucleophilic base suitable for sensitive functional groups.
Potassium tert-butoxide (KOtBu) Aryl chloridesHighA very strong base, often used for less reactive aryl chlorides.[6]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions using different bases.

General Procedure using an Inorganic Base (e.g., K₂CO₃)

This protocol is adapted for the coupling of an aryl chloride with a boronic acid using a palladium N-heterocyclic carbene (NHC) catalyst.[6]

Materials:

  • Aryl chloride (0.5 mmol, 1 equiv.)

  • Boronic acid (0.5 mmol, 1 equiv.)

  • K₂CO₃ (76 mg, 0.55 mmol, 1.1 equiv.)

  • [Pd(IPr)(cin)Cl] catalyst (1.62 mg, 2.5 x 10⁻³ mmol, 0.5 mol%)

  • Ethanol (0.5 mL)

  • Distilled water (0.5 mL)

Procedure:

  • In a vial equipped with a stirring bar and sealed with a screw cap, add the boronic acid, K₂CO₃, and the aryl chloride.

  • Add a solution of the [Pd(IPr)(cin)Cl] catalyst in ethanol.

  • Add distilled water to the mixture.

  • Heat the reaction mixture at 80°C with stirring for the required time.

  • After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media

This protocol describes a ligand-free approach using an aqueous extract of banana peel ash as a natural base.[11]

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • Water Extract of Banana (WEB) (3 mL)

Procedure:

  • Prepare the Water Extract of Banana (WEB) by boiling dried banana peel ash in water and filtering.

  • In a reaction vessel, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB.

  • Stir the mixture at room temperature for the specified time (typically 5-90 minutes).

  • Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).

  • Purify the combined organic extracts by column chromatography on silica gel.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Reactants->OxAdd Base Base Base->Transmetalation Ar'-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reactants solvent Add Solvent reactants->solvent reaction Heat and Stir (e.g., 80°C) solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Characterize Product (NMR, MS) purification->product end End product->end

References

A Cost-Benefit Analysis for Synthetic Chemists: Iodinated vs. Brominated Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical and materials science research, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. Among the most ubiquitous building blocks are aryl halides, which are pivotal precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a detailed cost-benefit analysis of two common choices: iodinated and brominated aromatic compounds, offering experimental data and practical considerations for researchers, scientists, and drug development professionals.

The Fundamental Trade-Off: Reactivity vs. Cost

The primary consideration when choosing between an aryl iodide and an aryl bromide lies in the inherent trade-off between reactivity and cost. This relationship is dictated by the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker and more easily broken than the C-Br bond, which in turn is weaker than the C-Cl bond. This bond strength directly influences the rate-determining oxidative addition step in many transition metal-catalyzed cross-coupling reactions.

The general reactivity trend for aryl halides in these reactions is:

Ar-I > Ar-Br > Ar-Cl

This higher reactivity of aryl iodides often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times. However, this performance advantage typically comes at a higher purchase price.

Cost Comparison of Representative Aryl Halides

To illustrate the cost disparity, the following table summarizes the approximate cost for several pairs of commercially available, structurally analogous iodinated and brominated starting materials. Prices are based on catalog listings from major chemical suppliers and are subject to change.

Brominated Compound CAS No. Price (USD/g) Iodinated Compound CAS No. Price (USD/g)
2-Bromotoluene95-46-5~ $1.502-Iodotoluene615-37-2~ $7.26 - $10.00
4-Bromoanisole104-92-7~ $1.004-Iodoanisole696-62-8~ $2.30
4-Bromobenzonitrile623-00-7~ $0.504-Iodobenzonitrile3058-39-7~ $4.00
3-Bromopyridine626-55-1~ $2.003-Iodopyridine1120-90-7~ $41.75

As the data indicates, iodinated starting materials are consistently more expensive than their brominated counterparts, with the price difference being particularly pronounced for heterocyclic systems like pyridine.

Performance in Key Cross-Coupling Reactions

The choice between an aryl iodide and bromide significantly impacts the outcome of common cross-coupling reactions central to drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. While the higher reactivity of aryl iodides is generally advantageous, there are nuances to consider.

Reaction Aryl Halide Catalyst System Conditions Time Yield (%) Reference
4-Anisole-Ph Coupling4-BromoanisolePd/RHA100°C, EtOH24 h~95%[1]
4-Anisole-Ph Coupling4-IodoanisolePd/C, K2CO3Reflux, DMF, MW30-90 min41-92%[2]

Interestingly, some studies have shown that under specific conditions, such as low temperatures with traditional Pd/PPh₃ catalysts, aryl bromides can surprisingly outperform aryl iodides. This has been attributed to the inefficient turnover of the key palladium-iodide intermediate in the catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is a vital tool for the synthesis of aryl alkynes. In this reaction, the reactivity difference between aryl iodides and bromides is particularly pronounced. Aryl iodides often react at room temperature, while aryl bromides typically require heating.[3]

The general reactivity trend for the oxidative addition step in Sonogashira coupling is: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >> aryl chloride .[4]

Reaction Aryl Halide Catalyst System Conditions Time Yield (%) Reference
Toluene-PhAcetylene4-IodotoluenePd/Al₂O₃, Cu₂O/Al₂O₃80°C, DMA, Flow-60%[5]
Iodobenzene-PhAcetyleneIodobenzeneFe/CuRT, Toluene< 30 min~95%[6]
Bromoarene-PhAcetyleneBromobenzeneCo@imine-POP80°C, PEG-High[7]
Heck Reaction

The Heck reaction, which forms a substituted alkene, also benefits from the higher reactivity of aryl iodides. However, efficient protocols for aryl bromides are well-established, often utilizing specific ligands or additives.

Reaction Aryl Halide Catalyst System Conditions Time Yield (%) Reference
Bromobenzene-StyreneBromobenzenePd EnCat, Na₂CO₃, Bu₄NCl423 K, NMP3 hHigh[8]
Aryl Iodide-AlkeneAryl IodideCpCo(CO)I₂Feasible-up to 94%[9]
Aryl Bromide-AlkeneAryl BromideCpCo(CO)I₂Feasible-Moderate to Good[9]

Beyond Reactivity and Cost: Other Considerations

1. Stability: Aryl iodides can be less stable than their bromo counterparts, particularly when they are electron-rich. They can be sensitive to heat and light, potentially undergoing deiodination.[10] This instability can be a significant drawback in multi-step syntheses or during storage.

2. Purification: While not a universal rule, the higher reactivity of iodides can sometimes lead to more side reactions, potentially complicating purification. Conversely, the unreacted, less polar aryl bromide can sometimes be more challenging to separate from the desired product than the corresponding aryl iodide.

3. Toxicity and Environmental Impact: Both brominated and iodinated organic compounds can pose toxicological and environmental risks. Studies have indicated that iodinated and brominated disinfection byproducts in drinking water can be toxic.[11] In a laboratory setting, while specific toxicity data for every starting material is not always available, it is prudent to handle all aryl halides with appropriate safety measures. From an environmental perspective, the "atom economy" of bromine is slightly better than that of iodine due to its lower atomic weight.

Experimental Protocols

Representative Protocol for a Heck Reaction with an Aryl Bromide

This protocol is adapted from a procedure for the Heck reaction of an aryl bromide with an alkene using a supported palladium catalyst.[12]

Materials:

  • Aryl bromide (1 equiv.)

  • Alkene (1 equiv.)

  • Pd EnCat®40 (0.8 mol%)

  • Tetraethylammonium chloride (Et₄NCl) (3 equiv.)

  • Sodium acetate (AcONa) (2.5 equiv.)

  • Ethanol (2 mL)

Procedure:

  • In a 10 mL microwave vial, add the aryl bromide (100 mg, 1 equiv.), Et₄NCl (3 equiv.), AcONa (2.5 equiv.), and Pd EnCat®40 (0.8 mol%).

  • Disperse the solids in ethanol (2 mL).

  • Add the alkene (1 equiv.) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture with microwave irradiation to 140°C for a single cycle of 30 minutes with high magnetic stirring.

  • After cooling, the reaction mixture can be filtered to remove the supported catalyst and then worked up using standard extraction and purification techniques (e.g., column chromatography).

Representative Protocol for a Sonogashira Coupling with an Aryl Iodide

This protocol is adapted from a procedure for the Sonogashira coupling of a vinyl iodide with a terminal alkyne and is representative of the general conditions.[3]

Materials:

  • Aryl iodide (1 equiv.)

  • Terminal alkyne (2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Copper(I) iodide (CuI) (20 mol%)

  • Diisopropylamine (DIPA) (2.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl iodide (e.g., 2.02 mmol) and anhydrous DMF (10 mL).

  • Stir the solution and add the terminal alkyne (e.g., 4.04 mmol), diisopropylamine (e.g., 5 mmol), copper(I) iodide (e.g., 96.5 mg), and triphenylphosphine (e.g., 132 mg).

  • Finally, add the palladium(II) acetate (e.g., 28 mg).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow and Decision Process

Caption: General workflow for a typical cross-coupling reaction.

G start Select Starting Material cost_check Is cost a primary constraint? start->cost_check reactivity_check Is high reactivity/ mild conditions required? cost_check->reactivity_check No use_bromide Choose Aryl Bromide cost_check->use_bromide Yes stability_check Is the substrate electron-rich or unstable? reactivity_check->stability_check No use_iodide Choose Aryl Iodide reactivity_check->use_iodide Yes stability_check->use_bromide No consider_bromide Consider Aryl Bromide (more stable) stability_check->consider_bromide Yes

Caption: Decision framework for selecting an aryl halide.

Conclusion and Recommendations

The selection between iodinated and brominated starting materials is a nuanced decision that requires a careful evaluation of multiple factors.

Choose an Aryl Iodide when:

  • High reactivity is paramount to overcome a challenging coupling.

  • Mild reaction conditions are necessary to preserve sensitive functional groups.

  • Faster reaction times and potentially lower catalyst loadings are desired to improve throughput in early-stage discovery.

  • The cost of the starting material is not the primary limiting factor.

Choose an Aryl Bromide when:

  • Cost-effectiveness is a major driver, particularly for large-scale synthesis.

  • The substrate is known to be unstable as an iodide.

  • Well-established and robust reaction protocols are available and acceptable.

  • Slightly harsher reaction conditions (higher temperatures, longer times) are tolerable.

For drug development professionals, a common strategy is to utilize the more reactive but expensive aryl iodides in the initial discovery phase to rapidly generate analogs and establish proof-of-concept. As a synthetic route is optimized for scale-up, a switch to the more cost-effective aryl bromide is often explored, even if it requires more extensive process development to achieve comparable efficiency. Ultimately, the optimal choice will depend on the specific synthetic challenge, the project stage, and the overall economic and practical constraints.

References

kinetic studies of coupling reactions involving 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science, the synthesis of complex organic molecules via cross-coupling reactions is a cornerstone technology. The reactivity of the aryl halide starting material is a critical parameter influencing reaction efficiency and overall yield. This guide provides a comparative analysis of the kinetic performance of 3,5-Dimethoxy-4'-iodobenzophenone and its analogues in palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals insights into substrate selection and reaction optimization.

Executive Summary

This compound, owing to the inherent reactivity of the carbon-iodine bond, is an excellent substrate for a variety of cross-coupling reactions. Generally, aryl iodides exhibit higher reaction rates compared to their bromide and chloride counterparts due to the lower bond dissociation energy of the C-I bond. This facilitates the initial oxidative addition step in the catalytic cycle, which is often rate-determining. This guide presents a comparative overview of the kinetic profiles for Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by experimental data from studies on analogous aryl halides.

Comparative Kinetics of Aryl Halides in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of the aryl halide has a significant impact on the reaction kinetics.

Table 1: Relative Reaction Rates of Aryl Halides in Suzuki-Miyaura Coupling

Aryl HalideRelative Initial Rate (Ar-I = 1.00)Typical Reaction ConditionsCatalyst System
Aryl Iodide1.0080 °C, 1 hPd(PPh₃)₄ / K₂CO₃
Aryl Bromide~0.0580 °C, 1 hPd(PPh₃)₄ / K₂CO₃
Aryl Chloride<0.0180 °C, 1 hPd(PPh₃)₄ / K₂CO₃

Note: The data presented are generalized from multiple studies on various substituted aryl halides and serve as a comparative benchmark.

The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is Ar-I > Ar-Br > Ar-Cl.[1][2] This is attributed to the bond dissociation energies (BDE) of the carbon-halogen bond, where the C-I bond is the weakest and thus most readily cleaved during the oxidative addition to the Pd(0) catalyst. However, it is noteworthy that under certain conditions, particularly at lower temperatures (~50 °C) and in the presence of excess phosphine ligands, aryl iodides can exhibit unexpectedly poor reactivity.[3]

Kinetic Insights into Heck and Sonogashira Reactions

Similar reactivity trends are observed in other palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions.

Table 2: Qualitative Reactivity Comparison in Heck and Sonogashira Couplings

ReactionAryl Iodide ReactivityAryl Bromide ReactivityAryl Chloride Reactivity
Heck Reaction HighModerateLow
Sonogashira Coupling HighModerateLow

In the Heck reaction , which couples aryl halides with alkenes, aryl iodides are highly reactive substrates.[4][5] The Sonogashira reaction , the coupling of aryl halides with terminal alkynes, also benefits from the high reactivity of aryl iodides, often proceeding under milder conditions compared to other aryl halides.[6][7]

Experimental Protocols

General Procedure for Kinetic Analysis of Suzuki-Miyaura Coupling

A typical kinetic experiment involves monitoring the disappearance of the starting material (e.g., this compound) and the formation of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/water mixture).

  • Initiation and Sampling: The reaction mixture is heated to the desired temperature, and aliquots are withdrawn at specific time intervals.

  • Analysis: The samples are quenched, and the concentrations of the reactant and product are determined by GC or HPLC using an internal standard.

  • Data Processing: The concentration data is then used to calculate the initial reaction rate and determine the reaction order with respect to each reactant.

Visualizing Reaction Pathways and Experimental Workflows

To better understand the processes involved, graphical representations of the catalytic cycle and experimental workflow are provided below.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing A Weigh Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Prepare Solvent Mixture C Combine Reactants in Vessel B->C D Heat to Reaction Temperature C->D E Withdraw Aliquots at Time Intervals (t0, t1, t2...) D->E F Quench Reaction in Aliquots E->F G Analyze by GC/HPLC with Internal Standard F->G H Determine Concentrations of Reactant and Product G->H I Plot Concentration vs. Time H->I J Calculate Initial Rate I->J

Caption: Workflow for a typical kinetic study of a cross-coupling reaction.

Conclusion

The kinetic advantage of using this compound and other aryl iodides in palladium-catalyzed cross-coupling reactions is evident from the established reactivity trends. This enhanced reactivity translates to faster reaction times, milder conditions, and potentially higher yields, which are critical factors in both academic research and industrial drug development. While this guide provides a general comparison, it is crucial to note that specific reaction kinetics can be influenced by a multitude of factors including the nature of the catalyst, ligands, base, and solvent system employed. Therefore, empirical optimization for each specific substrate and desired transformation remains a key aspect of process development.

References

assessing the photophysical properties of benzophenone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the photophysical properties of benzophenone derivatives is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various benzophenone derivatives, supported by experimental data, detailed methodologies for key experiments, and a visual representation of the experimental workflow.

Comparative Photophysical Data of Benzophenone Derivatives

The photophysical properties of benzophenone derivatives are crucial for their application in various fields, including organic light-emitting diodes (OLEDs) and sunscreens. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Properties of Benzophenone Derivatives as Host Materials in Phosphorescent OLEDs (PhOLEDs)
MaterialTd (°C)HOMO (eV)LUMO (eV)Eg (eV)ET (eV)ΦPL sol (%)Ref.
HA1 365-5.70-2.133.572.5315.3[1]
HA2 370-5.80-2.083.722.6211.4[1]
HA3 415-5.73-1.833.902.683.0[1]
HA4 218-5.60-2.003.602.55-[1]
HA5 553-5.58-2.013.572.534.0[1]
HA6 421-5.68-2.153.532.5810.0[1]
HA7 465-5.72-2.173.552.5812.0[1]
HA10 462-4.74-2.022.723.02-[1]

Td : Thermal decomposition temperature; HOMO : Highest Occupied Molecular Orbital; LUMO : Lowest Unoccupied Molecular Orbital; Eg : Bandgap energy; ET : Triplet state energy; ΦPL sol : Photoluminescence quantum yield in solution.

Table 2: Properties of Benzophenone Derivatives as Emitter Materials in OLEDs
MaterialTd (°C)HOMO (eV)LUMO (eV)Eg (eV)ET (eV)ΦPL sol (%)ΦPL film (%)Ref.
HB1 277-5.92-2.253.672.323.015.0[1]
HB2 338-5.91-2.243.672.333.016.0[1]
HB3 352-6.05-2.313.742.344.018.0[1]
HB4 388-6.00-2.303.702.334.019.0[1]
HB5 402-5.82-2.223.602.6412.021.0[1]
HB6 428-5.80-2.203.602.6311.020.0[1]
HB7 466-5.78-2.183.602.6211.020.0[1]
HB8 471-5.76-2.163.602.6110.019.0[1]

Td : Thermal decomposition temperature; HOMO : Highest Occupied Molecular Orbital; LUMO : Lowest Unoccupied Molecular Orbital; Eg : Bandgap energy; ET : Triplet state energy; ΦPL sol : Photoluminescence quantum yield in solution; ΦPL film : Photoluminescence quantum yield in film.

Table 3: Absorption and Molar Extinction Coefficients of Selected Benzophenone Derivatives
CompoundSolventλmax (nm)ε (M⁻¹cm⁻¹)Ref.
BenzophenoneEthanol25217,130[2]
BenzophenoneEthanol331148[2]
4-HydroxybenzophenoneEthanol295~15,000[2]
BPD-DDichloromethane40130,100[3]
BPDM-DDichloromethane40539,800[3]
BPDP-DDichloromethane42460,200[3]

λmax : Wavelength of maximum absorption; ε : Molar extinction coefficient.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum.

Protocol:

  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[4]

  • Solvent Blank: Fill a clean cuvette with the solvent that will be used to dissolve the sample. This will serve as the blank to zero the instrument.

  • Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically below 1.0).

  • Measurement:

    • Place the solvent blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the sample cuvette.

    • Measure the absorbance of the sample over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) can be determined from this data using the Beer-Lambert law.

Fluorescence Quantum Yield (ΦF) Measurement (Comparative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.[5][6]

Protocol:

  • Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar wavelength range as the benzophenone derivative.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.[5]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Ensure identical experimental conditions (e.g., slit widths, detector voltage) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) can be calculated using the following equation:[5] ΦX = ΦST * (GradX / GradST) * (η²X / η²ST) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Phosphorescence Lifetime (τP) Measurement

Phosphorescence lifetime is the average time a molecule spends in the excited triplet state before returning to the ground state.

Protocol:

  • Sample Preparation: Prepare a solution of the benzophenone derivative in a rigid matrix (e.g., a frozen solvent at 77 K or a polymer matrix) to minimize non-radiative decay.[7]

  • Instrumentation: Use a spectrometer capable of time-resolved measurements, typically equipped with a pulsed light source (e.g., a laser or a flash lamp) and a fast detector (e.g., a photomultiplier tube).[8]

  • Measurement:

    • Excite the sample with a short pulse of light.

    • Measure the decay of the phosphorescence intensity over time. This is often done using time-gated spectroscopy, where the detector is activated after a short delay following the excitation pulse to avoid interference from short-lived fluorescence.[8][9]

  • Data Analysis:

    • The phosphorescence decay curve is typically fitted to an exponential function (or a sum of exponentials) to determine the phosphorescence lifetime (τP). The decay is plotted as the natural logarithm of intensity versus time, and the lifetime is the negative reciprocal of the slope.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for .

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_phos Phosphorescence Spectroscopy A Synthesize/Purify Benzophenone Derivative B Prepare Solutions (Varying Concentrations) A->B C UV-Vis Measurement B->C Absorbance Analysis E Fluorescence Measurement B->E Emission Analysis G Time-Resolved Phosphorescence Measurement B->G Triplet State Analysis D Determine λmax and Molar Extinction (ε) C->D F Calculate Fluorescence Quantum Yield (ΦF) D->F Data for ΦF Calculation I Comprehensive Photophysical Characterization D->I E->F F->I H Determine Phosphorescence Lifetime (τP) G->H H->I

Caption: Workflow for photophysical characterization.

References

A Comparative Guide to Phosphine Ligand Efficiency in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of phosphine ligands is paramount in optimizing palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry and drug development. The ligand's steric and electronic properties directly influence the catalytic cycle's efficiency, affecting reaction rates, yields, catalyst stability, and the scope of compatible substrates. This guide provides a comparative analysis of commonly employed phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making in catalyst system selection.

I. Comparative Performance of Phosphine Ligands

The efficacy of a phosphine ligand is highly dependent on the specific cross-coupling reaction and the nature of the substrates. Below is a summary of quantitative data from various studies, highlighting the performance of different ligand classes under specified reaction conditions.

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The choice of ligand is critical, especially when employing challenging substrates such as sterically hindered aryl halides or electron-rich aryl chlorides.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides.

EntryAryl HalideArylboronic AcidLigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChloroanisolePhenylboronic acidSPhosPd(OAc)₂ (2 mol%)K₃PO₄Toluene1001898[1]
24-ChloroanisolePhenylboronic acidXPhosPd₂(dba)₃ (1 mol%)K₃PO₄t-BuOH80297[2]
34-ChloroanisolePhenylboronic acidRuPhosPd(OAc)₂ (2 mol%)K₃PO₄t-BuOH80495[2]
44-ChloroanisolePhenylboronic acidCyJohnPhosNi(cod)₂ (5 mol%)K₃PO₄Dioxane1001285[3]
52-ChlorotoluenePhenylboronic acidP(t-Bu)₃Pd(OAc)₂ (1.5 mol%)K₃PO₄Dioxane802491[4]

Key Observations:

  • Buchwald-type biaryl phosphines, such as SPhos, XPhos, and RuPhos, generally exhibit high activity for the coupling of unactivated aryl chlorides, providing excellent yields.[1][2]

  • The use of bulky and electron-rich alkylphosphines like P(t-Bu)₃ can also be highly effective.[4]

  • For nickel-catalyzed Suzuki couplings, ligands like CyJohnPhos have shown good performance.[3]

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Ligand selection is crucial for achieving high yields and accommodating a broad range of amine and aryl halide coupling partners.

Table 2: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination.

EntryAryl HalideAmineLigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneAnilineBINAPPd(OAc)₂ (1 mol%)NaOt-BuToluene1001895[5]
24-ChlorotolueneMorpholineXPhosPd₂(dba)₃ (1 mol%)NaOt-BuToluene100299[6]
34-ChlorotolueneAnilineBrettPhosPd(OAc)₂ (2 mol%)K₃PO₄t-AmylOH1101898[7]
44-Bromotoluenen-HexylamineJosiphosPd(OAc)₂ (1 mol%)NaOt-BuToluene801692[8]
5Phenyl chlorideAnilineP(t-Bu)₃Pd₂(dba)₃ (1 mol%)NaOt-BuToluene100394[9]

Key Observations:

  • Bidentate ligands like BINAP were among the first generation of effective ligands for this reaction.[5]

  • Bulky biaryl phosphines such as XPhos and BrettPhos are highly efficient for the amination of both aryl bromides and chlorides, often allowing for shorter reaction times.[6][7]

  • Ferrocenyl-based ligands like Josiphos also demonstrate high efficacy.[8]

  • Simple alkylphosphines like Tri(tert-butyl)phosphine are very effective, particularly for aryl chlorides.[9]

The Heck reaction enables the arylation of alkenes. The choice of phosphine ligand can significantly influence the regioselectivity and efficiency of the coupling.

Table 3: Comparison of Phosphine Ligands in the Heck Reaction.

EntryAryl HalideAlkeneLigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrenePPh₃Pd(OAc)₂ (1 mol%)Et₃NDMF100585[10]
2BromobenzeneStyreneP(o-Tol)₃Pd(OAc)₂ (1 mol%)NaOAcDMF1202475[11]
3IodobenzeneStyrenedppfPdCl₂ (1.5 mol%)K₂CO₃Water100696[12]
44-Bromotoluenen-Butyl acrylateP(t-Bu)₃Pd(OAc)₂ (1 mol%)K₂CO₃Dioxane1001693[11]
5IodobenzeneStyreneNonePdCl₂ (1.5 mol%)K₂CO₃Supercritical Water3750.192

Key Observations:

  • Triphenylphosphine (PPh₃) is a classic ligand for the Heck reaction, providing good yields with aryl iodides.[10]

  • More electron-rich and bulky phosphines like P(o-Tol)₃ and P(t-Bu)₃ can improve the reactivity with aryl bromides.[11]

  • Bidentate ligands such as dppf can be highly effective, even in aqueous media.[12]

  • In some cases, particularly under forcing conditions like supercritical water, the Heck reaction can proceed efficiently without a phosphine ligand.

II. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the systematic evaluation of phosphine ligands.

This protocol is adapted for the screening of phosphine ligands in the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (1-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, or t-BuOH, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, base, palladium source, and phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature with vigorous stirring for the specified time.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. The yield is determined by weighing the pure product or by quantitative NMR using an internal standard.

This protocol outlines a general procedure for testing various phosphine ligands in the amination of an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.5-1 mol%)

  • Phosphine ligand (1-2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with the palladium precursor, phosphine ligand, and base.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to the desired temperature with stirring for the designated time.

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to isolate the arylamine product. Determine the yield after purification.

III. Visualizing Catalytic Processes

Understanding the fundamental steps of the catalytic cycle and the experimental workflow is crucial for rational ligand selection and reaction optimization.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Transmetalation (R-M) C->D R-M E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Screening_Workflow cluster_1 Experimental Workflow for Ligand Screening start Define Reaction (Substrates, Conditions) setup Parallel Reaction Setup (Varying Ligands) start->setup reaction Heating & Stirring (Controlled Time/Temp) setup->reaction analysis Reaction Analysis (TLC, GC, LC-MS) reaction->analysis optimization Identify Optimal Ligand(s) & Further Optimization analysis->optimization end Scale-up Reaction optimization->end

A typical workflow for screening phosphine ligands in a cross-coupling reaction.

References

A Head-to-Head Battle: Choosing Between HPLC and GC-MS for Reaction Progress Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. The choice of analytical technique can significantly impact the understanding of reaction kinetics, yield, and purity. This guide provides an in-depth comparison of two stalwart methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a clear perspective on their respective strengths and weaknesses in the context of reaction monitoring.

At the heart of process development and chemical synthesis lies the need for accurate and timely information on the conversion of reactants to products. Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and quantifying the components of a reaction mixture.[1] However, their fundamental principles of operation dictate their suitability for different types of analytes and experimental goals.[2][3] This guide will delve into these differences, providing experimental protocols and comparative data to aid in the selection of the most appropriate method for your specific application.

Key Considerations: HPLC vs. GC-MS for Reaction Monitoring

The decision to employ HPLC or GC-MS for reaction monitoring hinges on several key factors, primarily the physicochemical properties of the analytes and the desired information.[4][5] HPLC is generally favored for non-volatile, thermally labile, or high molecular weight compounds, while GC-MS excels in the analysis of volatile and thermally stable molecules.[3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4]Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[4]
Analyte Suitability Non-volatile, thermally unstable, and high molecular weight compounds (e.g., proteins, peptides, many pharmaceuticals).[4]Volatile and thermally stable compounds (e.g., solvents, small organic molecules, esters).[4]
Sample Preparation Often simpler, involving dissolution in a suitable solvent and filtration.[6]May require derivatization to increase volatility and thermal stability; extraction from the reaction mixture.
Operating Temperature Typically ambient to moderately elevated (e.g., 25-60 °C).[4]High temperatures are required for volatilization in the injector and separation in the column (e.g., 150-300 °C).[4]
Instrumentation High-pressure pumps, solvent delivery systems, autosampler, column oven, and various detectors (UV, DAD, MS).Gas supply, injector, oven with temperature programming, capillary column, and a mass spectrometer as the detector.
Analysis Time Can range from a few minutes to over an hour depending on the complexity of the separation.Generally faster for volatile compounds, with run times often in the range of a few to 30 minutes.
Data Output Chromatogram showing retention time and detector response (e.g., absorbance). Quantification is typically performed using external or internal standards.Total ion chromatogram (TIC) and mass spectra for each peak. Provides structural information and allows for compound identification through library matching.[6]
Sensitivity & Selectivity Sensitivity depends on the detector used (UV detectors are common and sensitive for chromophoric compounds). MS detectors enhance sensitivity and selectivity.[6]High sensitivity and selectivity, especially with the mass spectrometer providing definitive identification of analytes.[6]
Cost Instrument and solvent costs can be high.[2]Generally lower solvent costs, but the mass spectrometer can be a significant investment.

Experimental Protocols: Monitoring an Esterification Reaction

To illustrate the practical application of both techniques, detailed protocols for monitoring a model esterification reaction—the synthesis of ethyl acetate from ethanol and acetic acid—are provided below.

HPLC-UV Method for Monitoring Esterification

This protocol outlines the steps for quantifying the consumption of acetic acid and the formation of ethyl acetate using HPLC with UV detection.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of 40% acetonitrile and 60% water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (for acetic acid and ethyl acetate).

2. Standard Preparation:

  • Prepare individual stock solutions of acetic acid and ethyl acetate in the mobile phase at a concentration of 1000 µg/mL.

  • Create a series of calibration standards by serially diluting the stock solutions to concentrations ranging from 1 µg/mL to 200 µg/mL.

3. Sample Preparation:

  • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in 900 µL of cold mobile phase to stop the reaction and prevent further conversion.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis:

  • Inject the prepared standards to generate a calibration curve.

  • Inject the quenched and filtered reaction samples.

  • Integrate the peak areas for acetic acid and ethyl acetate in the chromatograms.

  • Calculate the concentration of each component in the reaction mixture at each time point using the calibration curves.

GC-MS Method for Monitoring Esterification

This protocol details the procedure for analyzing the same esterification reaction using GC-MS, focusing on the volatile components.

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC coupled with a 5977B MS detector or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 40 °C (hold for 2 minutes), ramp to 150 °C at 15 °C/min, and hold for 1 minute.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

2. Standard Preparation:

  • Prepare a stock solution containing known concentrations of ethanol, acetic acid, and ethyl acetate in a suitable solvent (e.g., dichloromethane) with an internal standard (e.g., toluene).

  • Prepare a series of calibration standards by diluting the stock solution.

3. Sample Preparation:

  • At specified time intervals, withdraw a 100 µL aliquot from the reaction mixture.

  • Quench the reaction by adding the aliquot to 900 µL of a cold solvent (e.g., dichloromethane) containing the internal standard.

  • Vortex the mixture to ensure homogeneity.

  • Transfer the sample to a GC vial.

4. Analysis:

  • Inject the prepared standards to establish a calibration curve based on the peak area ratios of the analytes to the internal standard.

  • Inject the prepared reaction samples.

  • Identify the peaks in the total ion chromatogram (TIC) by their retention times and mass spectra.

  • Quantify the analytes by comparing their peak area ratios to the internal standard against the calibration curve.

Comparative Data Presentation

The following table presents hypothetical, yet realistic, quantitative data for the esterification reaction monitored by both HPLC-UV and GC-MS. This data illustrates the type of results each technique would generate.

Time (min)HPLC-UVGC-MS
Acetic Acid (mM) Ethyl Acetate (mM) Acetic Acid (mM) Ethyl Acetate (mM)
0100.00.099.80.1
1585.214.885.514.5
3072.127.972.527.5
6051.548.551.848.2
12026.873.227.172.9

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the experimental process for both HPLC and GC-MS in the context of reaction monitoring.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Reaction Esterification Reaction (Ethanol + Acetic Acid) Sampling Aliquot Withdrawal at Timed Intervals Reaction->Sampling HPLC_Prep Dilution & Filtration Sampling->HPLC_Prep GCMS_Prep Extraction & Internal Std. Sampling->GCMS_Prep HPLC_Inject HPLC Injection HPLC_Prep->HPLC_Inject HPLC_Sep C18 Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection HPLC_Sep->HPLC_Detect HPLC_Data Chromatogram (Retention Time vs. Absorbance) HPLC_Detect->HPLC_Data HPLC_Quant Quantification via Calibration Curve HPLC_Data->HPLC_Quant GCMS_Inject GC Injection & Volatilization GCMS_Prep->GCMS_Inject GCMS_Sep Capillary Column Separation GCMS_Inject->GCMS_Sep GCMS_Detect Mass Spectrometry Detection GCMS_Sep->GCMS_Detect GCMS_Data TIC & Mass Spectra GCMS_Detect->GCMS_Data GCMS_Quant Quantification & Identification GCMS_Data->GCMS_Quant

Caption: Workflow for reaction monitoring using HPLC and GC-MS.

Conclusion: Making an Informed Decision

Both HPLC and GC-MS are indispensable tools for monitoring the progress of chemical reactions. The choice between them is not about which technique is definitively superior, but rather which is the most suitable for the specific chemical system under investigation.[7]

Choose HPLC when:

  • Your reactants, products, or intermediates are non-volatile, thermally sensitive, or have a high molecular weight.[4]

  • Your analytes possess a chromophore, making UV detection a straightforward and sensitive option.

  • You need to analyze polar or ionic compounds.[2]

Choose GC-MS when:

  • Your analytes are volatile and thermally stable.[4]

  • You require definitive identification of reaction components, by-products, and impurities through mass spectral library matching.[6]

  • Faster analysis times are critical for high-throughput screening of reaction conditions.

By carefully considering the nature of the chemical reaction and the analytical requirements, researchers can leverage the distinct advantages of either HPLC or GC-MS to gain valuable insights into their synthetic processes, ultimately leading to more efficient and robust drug development and chemical manufacturing.

References

confirming the stereochemistry of products derived from benzophenone precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a compound can dramatically influence its pharmacological activity, with different enantiomers or diastereomers exhibiting varied efficacy and toxicity. This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of products derived from benzophenone precursors, a common scaffold in medicinal chemistry. We present supporting experimental data, detailed protocols, and logical workflows to aid in the selection of the most appropriate analytical method.

Comparison of Key Stereochemical Determination Techniques

The selection of a method for stereochemical analysis depends on several factors, including the nature of the sample (e.g., crystalline solid vs. oil), the information required (relative vs. absolute configuration), and the available instrumentation. Below is a summary of commonly employed techniques with their respective strengths and weaknesses.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
Single-Crystal X-ray Diffraction (XRD) Absolute Configuration, Relative Stereochemistry, Solid-State ConformationHigh-quality single crystalUnambiguous 3D structure determination (the "gold standard")Crystal growth can be challenging; not suitable for non-crystalline materials
Nuclear Magnetic Resonance (NMR) Spectroscopy Relative Stereochemistry (NOE/ROESY), Absolute Configuration (with Chiral Derivatizing Agents)Soluble sample (mg scale)Provides detailed structural information in solution; versatileAbsolute configuration requires derivatization; can be complex for flexible molecules
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Excess (% ee), Separation of EnantiomersSoluble sample (µg-mg scale)Excellent for quantifying enantiomeric purity; can be used for preparative separationDoes not directly provide absolute configuration without a known standard
Vibrational Circular Dichroism (VCD) Absolute ConfigurationSoluble sample (mg scale)Applicable to a wide range of molecules in solution, including oils; no derivatization neededRequires specialized equipment; relies on computational modeling for interpretation

In-Depth Analysis and Experimental Protocols

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed.

Experimental Protocol: Single-Crystal XRD of a Chiral Benzophenone Derivative

  • Crystal Growth:

    • Dissolve the purified benzophenone derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate/hexane).

    • Employ a slow evaporation, vapor diffusion, or slow cooling method to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) to collect diffraction data. The choice of wavelength is crucial for anomalous dispersion, which is necessary for absolute configuration determination.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is typically determined by analyzing anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been assigned.[1][2] Conversely, a value near 1 suggests the inverted structure is correct.[1]

Data Presentation: Example Crystallographic Data

ParameterValue
Compound(R)-1-(2-benzoylphenyl)-1-ethanol
FormulaC₁₅H₁₄O₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Flack Parameter0.05(7)

Note: The Flack parameter value close to zero confirms the assigned (R) configuration.

Logical Workflow for XRD Analysis

XRD_Workflow Start Purified Chiral Benzophenone Derivative Crystal Grow Single Crystal Start->Crystal Data X-ray Diffraction Data Collection Crystal->Data Solve Structure Solution & Refinement Data->Solve Flack Analyze Flack Parameter Solve->Flack End Absolute Configuration Determined Flack->End

Workflow for Absolute Configuration Determination by XRD.
NMR Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for determining the stereochemistry of molecules in solution. For determining relative stereochemistry, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) experiments are invaluable. To determine absolute configuration, the use of chiral derivatizing agents, such as Mosher's acid, is a well-established method.

A. Relative Stereochemistry using NOE/ROESY

NOE and ROESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). By identifying these correlations, the relative orientation of substituents around stereocenters can be deduced.

Experimental Protocol: 2D ROESY

  • Sample Preparation: Dissolve 5-10 mg of the benzophenone derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key parameters to optimize include the mixing time (typically 200-500 ms) and the number of scans.

  • Data Analysis: Process the 2D spectrum and identify cross-peaks. A cross-peak between two protons indicates they are in close spatial proximity. By building a network of these interactions, the relative stereochemistry can be determined.

B. Absolute Configuration using Mosher's Method

This method involves reacting the chiral benzophenone derivative (containing a hydroxyl or amine group) with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomers.[3][4] The absolute configuration of the original molecule is then determined by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester or amide linkage.[4]

Experimental Protocol: Mosher's Ester Analysis

  • Derivatization:

    • In two separate NMR tubes, react the chiral benzophenone alcohol (~1-2 mg) with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base like pyridine-d₅.

  • NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis:

    • Assign the protons in the spectra of both diastereomers.

    • Calculate the chemical shift difference (Δδ) for protons on both sides of the stereocenter.

    • A consistent positive or negative sign for Δδ on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher model.

Data Presentation: Example Mosher's Method Data

Protonδ (S-MTPA ester)δ (R-MTPA ester)Δδ (δS - δR)
H-2'a3.85 ppm3.95 ppm-0.10 ppm
H-2'b3.70 ppm3.78 ppm-0.08 ppm
CH₃1.25 ppm1.20 ppm+0.05 ppm

Note: The negative Δδ values for the protons on one side and the positive Δδ for the methyl group on the other side allow for the assignment of the absolute configuration.

Logical Workflow for Mosher's Method

Mosher_Workflow cluster_0 Derivatization cluster_1 NMR Analysis Alcohol Chiral Benzophenone Alcohol R_MTPA React with (R)-MTPA-Cl Alcohol->R_MTPA S_MTPA React with (S)-MTPA-Cl Alcohol->S_MTPA R_Ester (R)-MTPA Ester R_MTPA->R_Ester S_Ester (S)-MTPA Ester S_MTPA->S_Ester R_NMR Acquire ¹H NMR R_Ester->R_NMR S_NMR Acquire ¹H NMR S_Ester->S_NMR Compare Compare Chemical Shifts (Δδ = δS - δR) R_NMR->Compare S_NMR->Compare Assign Assign Absolute Configuration Compare->Assign

Workflow for Mosher's Method Analysis.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric excess (% ee) of a chiral sample. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

  • Column and Mobile Phase Screening:

    • Select a range of chiral columns based on the analyte's structure (e.g., polysaccharide-based columns like Chiralpak OD-H are often effective for aromatic compounds).[5]

    • Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol), to achieve baseline separation of the enantiomers.[5]

  • Method Optimization:

    • Fine-tune the mobile phase composition, flow rate, and column temperature to optimize resolution and analysis time.

  • Quantification:

    • Inject the sample and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Data Presentation: Example Chiral HPLC Data

ParameterValue
ColumnChiralpak OD-H (4.6 x 250 mm, 5 µm)
Mobile Phasen-Hexane/Isopropanol (90:10 v/v)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)21.3 min
Retention Time (Enantiomer 2)24.6 min
Enantiomeric Excess95% ee

Workflow for Chiral HPLC Method Development

HPLC_Workflow Start Racemic or Enantioenriched Benzophenone Derivative Screen Screen Chiral Columns & Mobile Phases Start->Screen Optimize Optimize Separation Conditions Screen->Optimize Analyze Analyze Sample & Integrate Peaks Optimize->Analyze Calculate Calculate % Enantiomeric Excess Analyze->Calculate

Workflow for Chiral HPLC Analysis.
Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known absolute configuration, the stereochemistry of the sample can be determined.

Experimental Protocol: VCD for Absolute Configuration

  • Sample Preparation: Dissolve a sufficient amount of the benzophenone derivative (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of around 0.1 M.

  • VCD Spectrum Acquisition: Collect the VCD and IR spectra using a dedicated VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational chemistry software.

    • For the lowest energy conformers, calculate the theoretical IR and VCD spectra for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer).

    • A good match in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.

Workflow for VCD Analysis

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Chiral Benzophenone Derivative in Solution Measure Measure Experimental VCD Spectrum Sample->Measure Compare Compare Experimental & Calculated Spectra Measure->Compare Model Build 3D Model of One Enantiomer Calculate Calculate Theoretical VCD Spectrum (DFT) Model->Calculate Calculate->Compare Assign Assign Absolute Configuration Compare->Assign

Workflow for VCD-based Stereochemical Assignment.

Conclusion

The confirmation of stereochemistry for products derived from benzophenone precursors is a critical step in chemical and pharmaceutical research. While single-crystal X-ray diffraction remains the ultimate method for absolute configuration determination, its requirement for high-quality crystals can be a significant bottleneck. In such cases, a combination of other techniques provides a powerful and reliable alternative. NMR methods, including NOE/ROESY and Mosher's analysis, offer detailed insights into relative and absolute stereochemistry in solution. Chiral HPLC is indispensable for accurately quantifying enantiomeric purity, and VCD provides a robust method for determining absolute configuration for a wide range of samples without the need for crystallization or derivatization. By understanding the principles, advantages, and practical workflows of each technique presented in this guide, researchers can confidently and efficiently elucidate the stereochemistry of their novel benzophenone derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 3,5-Dimethoxy-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dimethoxy-4'-iodobenzophenone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

Chemical Identifier:

  • Name: this compound

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment.[1][2] The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3][4]
Skin Protection A flame-resistant lab coat should be worn to protect from splashes and spills.[5] Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator or a dust mask (type N95 or better) if handling the powder outside of a fume hood.[4]
Footwear Closed-toe shoes are required in the laboratory at all times.[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a structured operational plan minimizes the risk of exposure and accidents.

1. Preparation and Planning:

  • Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for similar compounds to understand potential hazards.[5][6]

  • Work Area Setup: Designate a specific area for handling, preferably within a chemical fume hood to minimize inhalation of dust.[1][5] The work surface should be covered with disposable bench paper.[7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]

2. Handling the Chemical:

  • Weighing: When weighing the powdered compound, do so in a fume hood or a ventilated balance enclosure to control dust.[7] Use non-sparking tools to avoid ignition sources.[8][9]

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Work over a spill tray to contain any potential spills.

  • General Handling: Always handle the chemical in a well-ventilated area.[8][10] Avoid creating dust.[4][8] Keep containers tightly closed when not in use.[8][10]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent. Dispose of all contaminated materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

  • Storage: Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][11]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.

  • Disposal Procedure: Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[3] Do not dispose of this chemical down the drain.[3] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_info Review SDS & Plan prep_area Set Up Fume Hood prep_info->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh Powder prep_ppe->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer cleanup_decon Decontaminate Area handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash storage_store Store Chemical cleanup_wash->storage_store

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.